molecular formula C20H19ClN4 B1679746 PF-9366

PF-9366

カタログ番号: B1679746
分子量: 350.8 g/mol
InChIキー: LYLASWLQCMKZAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PF-9366 is an inhibitor of methionine adenosyltransferase 2A (Mat2A;  IC50 = 420 nM for S-adenosyl-L-methionine (SAM) production in an enzyme assay). It is selective for Mat2A over a panel of neurotransmitter transporters, phosphodiesterases, ion channels, and G protein-coupled receptors, as well as a panel of 39 kinases at 10 µM. This compound inhibits SAM production in H520 lung carcinoma cells (IC50 = 1.2 µM) and Huh7 hepatocellular carcinoma cells (IC50 = 225 nM).>This compound is a novel inhibitor of human methionine adenosyltransferase 2A (Mat2A), the extrahepatic isoform.

特性

IUPAC Name

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLASWLQCMKZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PF-9366 Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9366 is a potent and specific allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), the enzyme responsible for the synthesis of S-Adenosyl-L-methionine (SAM) in extrahepatic tissues.[1][2][3] By binding to a unique allosteric pocket, this compound modulates the enzymatic activity of Mat2A, leading to a reduction in cellular SAM levels. This depletion of the universal methyl donor has significant downstream consequences, including the inhibition of cell proliferation, particularly in cancer cells that exhibit a heightened dependency on methionine metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on cellular pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Allosteric Inhibition of Mat2A

This compound functions as an allosteric inhibitor of Mat2A.[2][3] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct pocket on the Mat2A protein. This allosteric site is of particular interest as it overlaps with the binding site for Mat2B, the regulatory subunit of Mat2A.[3]

The binding of this compound to this allosteric site induces a conformational change in the Mat2A enzyme. This structural alteration has a dual effect on the enzyme's kinetics: it increases the affinity for its substrates, L-methionine and ATP, while simultaneously decreasing the enzyme's turnover rate.[3] The net result is a potent inhibition of SAM synthesis.

The Mat2A-Mat2B Regulatory Axis

The interaction between Mat2A and its regulatory subunit Mat2B is a key aspect of cellular methionine metabolism. Mat2B can function as either an activator or an inhibitor of Mat2A, depending on the cellular concentrations of methionine and SAM.[3] At high concentrations of methionine or SAM, Mat2B is thought to inhibit Mat2A activity. Conversely, at low concentrations of these molecules, Mat2B may act as an activator. This compound, by competing with Mat2B for binding to the same allosteric site, disrupts this natural regulatory mechanism, leading to a consistent inhibition of Mat2A activity.[3]

Signaling Pathway

The primary signaling pathway affected by this compound is the one-carbon metabolism pathway, specifically the methionine cycle. By inhibiting Mat2A, this compound directly blocks the conversion of L-methionine to SAM. SAM is a critical molecule that serves as the primary methyl group donor for a vast array of cellular methylation reactions. These reactions are essential for the proper functioning of numerous cellular processes, including:

  • DNA Methylation: The methylation of CpG islands in DNA is a key epigenetic mechanism for regulating gene expression.

  • Histone Methylation: The methylation of histone tails at specific lysine (B10760008) and arginine residues plays a crucial role in chromatin remodeling and the regulation of gene transcription.

  • RNA Methylation: The methylation of various RNA species influences their stability, processing, and translation.

  • Protein and Small Molecule Methylation: The methylation of proteins and other small molecules is vital for their function and signaling activities.

By depleting the cellular pool of SAM, this compound is expected to have broad effects on these methylation-dependent processes, ultimately leading to the observed anti-proliferative effects.

cluster_0 Methionine Cycle cluster_1 This compound Inhibition L-Methionine L-Methionine Mat2A Mat2A L-Methionine->Mat2A ATP ATP ATP->Mat2A SAM SAM Mat2A->SAM Synthesis Methyltransferases Methyltransferases SAM->Methyltransferases SAH SAH SAM->SAH Demethylation Methylated Substrates Methylated Substrates Methyltransferases->Methylated Substrates Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->L-Methionine Remethylation This compound This compound This compound->Mat2A Allosteric Inhibition

Figure 1. Signaling pathway of this compound action on the methionine cycle.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

ParameterValueTarget/Cell LineReference
IC50 420 nMMat2A (enzymatic assay)[1]
Kd 170 nMMat2A[1]

Table 1. In Vitro Binding and Potency of this compound against Mat2A.

Cell LineAssayIC50Reference
H520 (Lung Carcinoma)SAM Production1.2 µM[1]
Huh-7 (Hepatocellular Carcinoma)SAM Production255 nM[1]
Huh-7 (Hepatocellular Carcinoma)Cell Proliferation10 µM[1]

Table 2. Cellular Activity of this compound.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of the binding affinity of this compound to Mat2A using Isothermal Titration Calorimetry.

Materials:

  • Recombinant human Mat2A and Mat2B proteins

  • This compound

  • ITC Buffer: 150 mM KCl, 25 mM HEPES pH 7.4, 5 mM MgCl2, 5% (v/v) glycerol, 2 mM TCEP

  • DMSO

  • VP ITC or Auto iTC200 instrument

Procedure:

  • Extensively dialyze Mat2A and Mat2B proteins against the ITC buffer.

  • Determine the concentrations of Mat2A and Mat2B spectrophotometrically.

  • Prepare a stock solution of this compound in 100% DMSO and then dilute it into the ITC buffer without DMSO.

  • For a typical experiment using a VP ITC, perform nineteen 15 µL injections of 200 µM this compound into a cell containing 10 µM Mat2A.

  • For an Auto iTC200, perform nineteen 2 µL injections of 200 µM this compound into a cell containing 10 µM Mat2A.

  • Analyze the resulting data and fit it to a simple 1:1 binding model to determine the dissociation constant (Kd).

cluster_workflow ITC Experimental Workflow Start Start Prepare_Proteins Dialyze Mat2A/Mat2B in ITC Buffer Start->Prepare_Proteins Determine_Concentration Determine Protein Concentrations Prepare_Proteins->Determine_Concentration Load_ITC Load Mat2A into Cell & this compound into Syringe Determine_Concentration->Load_ITC Prepare_Compound Dilute this compound in ITC Buffer Prepare_Compound->Load_ITC Run_Experiment Perform Serial Injections Load_ITC->Run_Experiment Analyze_Data Fit Data to 1:1 Binding Model Run_Experiment->Analyze_Data End Determine Kd Analyze_Data->End

Figure 2. Isothermal Titration Calorimetry (ITC) experimental workflow.

CellTiter-Glo® Cell Viability Assay

This protocol outlines the measurement of the anti-proliferative effects of this compound on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Cancer cell lines (e.g., Huh-7, H520)

  • Cell culture medium

  • This compound

  • DMSO

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 4,000 cells/well for a 72-hour incubation) in 100 µL of culture medium and allow them to attach overnight.

  • Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value from the dose-response curve.

cluster_workflow CellTiter-Glo Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Add this compound Dilutions Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Equilibrate Equilibrate to Room Temperature Incubate->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Lyse_Cells Mix to Induce Lysis Add_Reagent->Lyse_Cells Stabilize_Signal Incubate for 10 minutes Lyse_Cells->Stabilize_Signal Measure_Luminescence Read Luminescence Stabilize_Signal->Measure_Luminescence End Calculate IC50 Measure_Luminescence->End

Figure 3. CellTiter-Glo® cell viability assay workflow.

Conclusion

This compound represents a significant tool for investigating the role of methionine metabolism in cancer and other diseases. Its well-characterized mechanism as an allosteric inhibitor of Mat2A provides a clear basis for its biological effects. The resulting depletion of cellular SAM levels offers a powerful approach to modulate methylation-dependent pathways. The experimental protocols provided in this guide serve as a valuable resource for researchers working with this compound and other Mat2A inhibitors, facilitating further exploration of this important therapeutic target. While the downstream effects on histone methylation are a logical and expected consequence of SAM depletion, further studies are needed to elucidate the specific changes in histone marks and their functional consequences in response to this compound treatment.

References

PF-9366: A Technical Guide to a First-in-Class Allosteric MAT2A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-9366, a pioneering allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of biological methylation reactions. Dysregulation of MAT2A activity and SAM levels is implicated in various diseases, particularly cancer, making it a compelling therapeutic target. This document details the biochemical and cellular activity of this compound, its mechanism of action, and the experimental protocols utilized for its characterization. While extensive in vivo pharmacokinetic and pharmacodynamic data for this compound are limited in publicly available literature, this guide summarizes the existing knowledge and provides a foundation for researchers in the field of targeted cancer therapy and epigenetics.

Introduction

Methionine adenosyltransferase 2A (MAT2A) catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM), a fundamental molecule in cellular one-carbon metabolism. SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in epigenetic regulation, signal transduction, and biosynthesis. In many cancer types, there is an increased demand for SAM to support rapid proliferation and aberrant methylation patterns. Consequently, inhibiting MAT2A presents a promising strategy to selectively target cancer cells.

This compound was one of the first small molecule, drug-like inhibitors of MAT2A to be reported.[1] It acts via an allosteric mechanism, binding to a site distinct from the active site, leading to a conformational change that inhibits enzyme activity.[2] This guide will delve into the technical details of this compound, providing a comprehensive resource for its scientific application.

Mechanism of Action

This compound is an allosteric inhibitor of MAT2A.[3] It binds to a pocket at the interface of two MAT2A subunits, a site that is also recognized by the regulatory subunit MAT2B.[2] This binding event induces a conformational change in the enzyme, which is thought to decrease the enzyme's turnover rate, thereby reducing the production of SAM.[2]

An important aspect of this compound's activity is the cellular response to MAT2A inhibition. Treatment with this compound has been observed to induce an upregulation of MAT2A gene expression.[4][5] This feedback mechanism can blunt the inhibitor's cellular potency and is a critical consideration for the development of next-generation MAT2A inhibitors.[4]

Mechanism of Action of this compound cluster_0 MAT2A Catalytic Cycle cluster_1 Inhibition by this compound cluster_2 Cellular Response Methionine Methionine MAT2A_active Active MAT2A Methionine->MAT2A_active ATP ATP ATP->MAT2A_active SAM SAM MAT2A_active->SAM Catalyzes MAT2A_inactive Inactive MAT2A (Conformational Change) MAT2A_active->MAT2A_inactive Reduced_SAM Reduced SAM levels This compound This compound This compound->MAT2A_active Allosteric binding Upregulation Upregulation of MAT2A expression Reduced_SAM->Upregulation Feedback mechanism Biochemical MAT2A Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified MAT2A - L-Methionine, ATP - Assay Buffer - this compound dilutions Start->Prepare_Reagents Plate_Setup Assay Plate Setup: - Add this compound dilutions - Add MAT2A enzyme Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add Substrate Mix (Methionine + ATP) Plate_Setup->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect: Add detection reagent (e.g., for phosphate) Incubate->Stop_Reaction Read_Plate Read Plate (Absorbance/Fluorescence) Stop_Reaction->Read_Plate Analyze_Data Data Analysis: Calculate % inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to PF-9366 and S-adenosylmethionine (SAM) Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of DNA, RNA, histones, and other proteins, playing a critical role in epigenetic regulation, cell signaling, and metabolism.[1][2][3] The synthesis of SAM from methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT).[2][4] The extrahepatic isoform, MAT2A, is frequently deregulated in various cancers, making it a compelling therapeutic target.[5][6] PF-9366 is a potent and specific allosteric inhibitor of human MAT2A, developed to probe the consequences of SAM synthesis inhibition in cancer cells and serve as a lead compound for drug development.[5][7] This guide provides a detailed overview of this compound, its mechanism of action, associated experimental protocols, and the broader context of the methionine cycle.

Mechanism of Action of this compound

This compound acts as an allosteric inhibitor of MAT2A.[8][9] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct, allosteric site on the MAT2A dimer.[5] This binding site notably overlaps with the binding location for MAT2B, the regulatory subunit of MAT2A.[5][7]

The binding of this compound to this allosteric site induces a conformational change in the MAT2A active site. This alteration leads to a dual effect on enzyme kinetics: it increases the enzyme's affinity for its substrates (methionine and ATP) while simultaneously decreasing the overall enzyme turnover rate.[5][10] This mode of action is classified as noncompetitive inhibition with respect to both methionine and ATP.[10] The interaction between this compound and MAT2A is competitive with the regulatory protein MAT2B, meaning that high concentrations of MAT2B can reduce the inhibitory efficacy of this compound.[10] A notable cellular response to this compound treatment is the upregulation of MAT2A transcript and protein levels, which can potentially diminish its long-term cellular potency.[7][11]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized both biochemically and in cellular assays. The following tables summarize the key quantitative metrics.

Table 1: Biochemical Activity of this compound against MAT2A

ParameterValueReference(s)
IC50 (Enzymatic Assay)420 nM[8][9][12][13]
Kd (Binding Affinity)170 nM[12][13][14]

Table 2: Cellular Activity of this compound

AssayCell LineValueReference(s)
SAM Synthesis Inhibition (IC50) H520 (Lung Carcinoma)1.2 µM[8][9][12]
SAM Synthesis Inhibition (IC50) Huh-7 (Liver Carcinoma)225 - 255 nM[8][12][13]
Cell Proliferation Inhibition (IC50) Huh-7 (Liver Carcinoma)10 µM[12]
Cell Proliferation Inhibition (IC50) MLL-rearranged leukemia cells~1-5 µM[15]

Signaling Pathways and Inhibition Logic

The following diagrams illustrate the metabolic pathway of SAM synthesis and the mechanism of its inhibition by this compound.

Diagram 1: The Methionine Cycle and Point of Inhibition by this compound.

Allosteric_Inhibition cluster_MAT2A MAT2A Dimer Regulation cluster_substrates Substrates cluster_regulators Allosteric Regulators MAT2A_active Active MAT2A Dimer (High Turnover) MAT2A_inhibited Inhibited MAT2A Dimer (Low Turnover) SAM SAM MAT2A_active->SAM High SAM Production SAM_low SAM MAT2A_inhibited->SAM_low Low SAM Production Met Methionine Met->MAT2A_active ATP ATP ATP->MAT2A_active PF9366 This compound PF9366->MAT2A_inhibited Binds to allosteric site MAT2B MAT2B Protein MAT2B->MAT2A_active Competitively binds to allosteric site

Diagram 2: Allosteric Inhibition of MAT2A by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MAT2A inhibitors. Below are generalized protocols for key experiments.

MAT2A Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the enzymatic activity of MAT2A by measuring the amount of inorganic phosphate (B84403) (Pi), a byproduct of the SAM synthesis reaction.[16][17]

  • Materials:

    • Purified, recombinant human MAT2A enzyme.

    • L-Methionine solution (e.g., 750 µM).

    • ATP solution (e.g., 750 µM).

    • MAT2A Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP).

    • This compound or other test inhibitor (dissolved in DMSO).

    • Colorimetric phosphate detection reagent (e.g., PiColorLock™ or Malachite Green-based).

    • 96-well or 384-well microplates.

  • Procedure:

    • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.[16]

    • Assay Plate Setup:

      • Test Wells: Add diluted inhibitor solution.

      • Positive Control Wells: Add assay buffer with the same final DMSO concentration as the test wells.

      • Blank/Negative Control Wells: Add assay buffer without the enzyme.

    • Enzyme Addition: Add diluted MAT2A enzyme solution to all "Test" and "Positive Control" wells. Incubate for 15-30 minutes at room temperature to allow inhibitor binding.

    • Reaction Initiation: Prepare a master mix of L-Methionine and ATP in assay buffer. Add this master mix to all wells except the "Blank" to start the reaction.

    • Reaction Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at 37°C.[17]

    • Detection: Add the colorimetric detection reagent to each well. Incubate at room temperature for 15-30 minutes to allow color development.[17]

    • Readout: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.

    • Data Analysis: Subtract the "Blank" absorbance from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay

This assay determines the effect of a MAT2A inhibitor on the growth and viability of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., Huh-7, H520).

    • Appropriate cell culture medium and supplements.

    • This compound (dissolved in DMSO).

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue™, CCK-8).

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[12][17]

    • Inhibitor Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).[18]

    • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Readout: Incubate for 1-4 hours, then measure luminescence or fluorescence/absorbance using a plate reader.

    • Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value.[18]

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins, such as MAT2A or downstream markers of SAM-dependent pathways (e.g., PRMT5), following inhibitor treatment.[19]

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA or Bradford).

    • SDS-PAGE equipment and reagents.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-MAT2A, anti-PRMT5, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Sample Preparation: Treat cells with this compound for a desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.[19]

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by size on a polyacrylamide gel.[18]

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to determine relative protein expression levels.

Experimental Workflows

Enzymatic_Assay_Workflow cluster_workflow Workflow: Enzymatic IC50 Determination prep Prepare Reagents: - Serial dilutions of this compound - MAT2A Enzyme - Substrates (ATP, Met) plate Plate Setup (384-well): - Add this compound / Vehicle Control - Add MAT2A Enzyme prep->plate incubate_bind Pre-incubate to allow inhibitor binding plate->incubate_bind start_rxn Initiate Reaction: Add ATP & Methionine Mix incubate_bind->start_rxn incubate_rxn Incubate at 37°C (e.g., 60-120 min) start_rxn->incubate_rxn detect Stop & Detect: Add Phosphate Detection Reagent incubate_rxn->detect read Read Absorbance (e.g., 620 nm) detect->read analyze Data Analysis: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 read->analyze

Diagram 3: Workflow for Determining the Enzymatic IC50 of this compound.

Cellular_Assay_Workflow cluster_workflow Workflow: Cellular Effects Assessment cluster_assays Perform Assays cluster_analysis Analyze Results culture Seed cancer cells in multi-well plates treat Treat cells with serial dilutions of this compound culture->treat incubate Incubate for desired duration (e.g., 6h for SAM, 72h for proliferation) treat->incubate prolif Proliferation Assay (e.g., CellTiter-Glo) incubate->prolif sam Cell Lysis & SAM Quantification (LC-MS) incubate->sam wb Cell Lysis & Protein Analysis (Western Blot) incubate->wb analysis_prolif Calculate Proliferation IC50 prolif->analysis_prolif analysis_sam Determine SAM IC50 sam->analysis_sam analysis_wb Quantify Protein Expression Changes wb->analysis_wb

Diagram 4: Workflow for Assessing the Cellular Effects of this compound.

Resistance Mechanisms

Acquired resistance to MAT2A inhibitors like this compound is a potential challenge in a therapeutic context. One of the primary mechanisms observed is the transcriptional upregulation of MAT2A itself.[19] By increasing the production of the target protein, cancer cells can compensate for the inhibitory effect of the drug, thereby restoring SAM levels and resuming proliferation.[19] Alterations in downstream pathways that are dependent on SAM, such as the PRMT5 signaling cascade, may also contribute to resistance.[19]

Conclusion

This compound is a well-characterized, potent allosteric inhibitor of MAT2A that has been instrumental in understanding the cellular consequences of inhibiting SAM synthesis. Its unique mechanism, which involves competition with the regulatory subunit MAT2B and a decrease in enzyme turnover, provides a valuable tool for chemical biology and cancer research.[5] The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to study the methionine cycle, validate MAT2A as a therapeutic target, or develop novel inhibitors for cancers dependent on this metabolic pathway.

References

PF-9366: A Technical Deep Dive into its Role in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9366 has emerged as a significant tool in cancer research, primarily through its targeted inhibition of Methionine Adenosyltransferase 2A (MAT2A). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on critical signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's potential in oncology.

Introduction

S-adenosyl-L-methionine (SAM) is a universal methyl donor essential for numerous cellular processes, including the methylation of DNA, RNA, and proteins. The synthesis of SAM is catalyzed by the enzyme methionine adenosyltransferase (MAT). In most extrahepatic tissues, this function is carried out by MAT2A. Notably, MAT2A is frequently deregulated in various cancers, making it a compelling target for therapeutic intervention.[1] this compound is a potent and selective allosteric inhibitor of human MAT2A, offering a valuable probe to investigate the consequences of MAT2A inhibition in cancer cells.[1][2]

Mechanism of Action

This compound functions as an allosteric inhibitor of MAT2A.[1][2] It binds to a site on the enzyme that overlaps with the binding site of MAT2B, a regulatory subunit of MAT2A.[1] This binding event alters the active site of MAT2A, leading to a seemingly paradoxical increase in substrate affinity but a significant decrease in enzyme turnover.[1][3] The net effect is a potent inhibition of SAM biosynthesis. This mechanism suggests a nuanced mode of MAT2A regulation, where MAT2B may act as either an inhibitor or an activator depending on the cellular concentrations of methionine and SAM.[1][3] By disrupting this delicate balance, this compound effectively depletes the cellular pool of SAM, thereby impacting a wide array of downstream methylation-dependent processes crucial for cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
IC50 (MAT2A) 420 nM[2][4][5][6][7][8][9][10]
Kd (MAT2A) 170 nM[4][6][8][9]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50Reference
H520 (Lung Carcinoma) SAM Production1.2 µM[2][4]
Huh-7 (Liver Carcinoma) SAM Production225 nM - 255 nM[2][4]
Huh-7 (Liver Carcinoma) Cell Proliferation10 µM[4]
MLL-AF4 (Leukemia) Cell Proliferation10 µM or 15 µM (long-term)[11]
H460/DDP (Cisplatin-Resistant Lung Cancer) Cell ViabilityDose-dependent reduction[12][13]
PC-9 (Lung Cancer) Cell ViabilityDose-dependent reduction[12][13]

Key Signaling Pathways and Visualizations

This compound, by inhibiting MAT2A, instigates a cascade of effects on several critical signaling pathways.

The Methionine Cycle and SAM Synthesis

The primary impact of this compound is the direct inhibition of the methionine cycle at the point of SAM synthesis. This disruption has profound implications for all SAM-dependent methylation reactions.

Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM SAM MAT2A->SAM PF9366 PF9366 PF9366->MAT2A Methyltransferases Methyltransferases SAM->Methyltransferases Methylated_Substrates Methylated_Substrates Methyltransferases->Methylated_Substrates SAH SAH Methyltransferases->SAH cluster_0 This compound Action cluster_1 Downstream Effects PF9366 PF9366 MAT2A MAT2A PF9366->MAT2A SAM SAM MAT2A->SAM Inhibition Histone_Methyltransferases Histone_Methyltransferases SAM->Histone_Methyltransferases Depletion H3K9me2_H3K36me3 H3K9me2 & H3K36me3 (Reduced) Histone_Methyltransferases->H3K9me2_H3K36me3 Gene_Expression Altered Gene Expression H3K9me2_H3K36me3->Gene_Expression Apoptosis_Genes Apoptosis-related Genes (e.g., CASP7, CASP8) (Upregulated) Gene_Expression->Apoptosis_Genes PF9366 PF9366 MAT2A_inhibition MAT2A Inhibition PF9366->MAT2A_inhibition Cisplatin Cisplatin H460_DDP Cisplatin-Resistant Lung Cancer Cells Cisplatin->H460_DDP Cell_Viability Reduced Cell Viability & Proliferation H460_DDP->Cell_Viability TNF_pathway TNF Signaling Pathway MAT2A_inhibition->TNF_pathway CASP7_CASP8 CASP7 & CASP8 Upregulation TNF_pathway->CASP7_CASP8 Apoptosis Increased Apoptosis CASP7_CASP8->Apoptosis Apoptosis->H460_DDP

References

An In-depth Technical Guide to PF-9366 in MTAP-Deleted Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of synthetic lethal relationships in oncology has paved the way for highly targeted cancer therapies. One such promising strategy involves the targeting of methionine adenosyltransferase 2A (MAT2A) in tumors harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. PF-9366, a first-in-class allosteric inhibitor of MAT2A, has been a pivotal tool in validating this therapeutic approach. This technical guide provides a comprehensive overview of the core biology, preclinical data, and experimental methodologies related to this compound and its application in MTAP-deleted cancers. While newer generation MAT2A and PRMT5 inhibitors have since advanced into clinical trials, the foundational work with this compound remains critical to understanding the ongoing development in this field.

The Biology of MTAP Deletion and Synthetic Lethality with MAT2A Inhibition

The methylthioadenosine phosphorylase (MTAP) gene is located on chromosome 9p21, in close proximity to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene. Due to this proximity, MTAP is frequently co-deleted with CDKN2A in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2]

MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[1][3] This accumulation of MTA has a profound impact on cellular methylation processes, as MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3]

PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones and spliceosomal proteins. This process is essential for regulating gene expression, RNA splicing, and cell cycle progression. The inhibition of PRMT5 by the accumulated MTA in MTAP-deleted cells creates a state of heightened dependency on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methyltransferase reactions, including those catalyzed by PRMT5.

Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most tissues.[4] By inhibiting MAT2A with a small molecule like this compound, the intracellular pool of SAM is depleted. In the context of an MTAP-deleted tumor, this reduction in SAM, combined with the pre-existing partial inhibition of PRMT5 by MTA, leads to a synergistic and catastrophic disruption of essential methylation events, ultimately resulting in selective cancer cell death. This concept is a classic example of synthetic lethality, where the loss of two genes or the inhibition of two proteins is lethal to a cell, while the loss of either one alone is not.

Signaling Pathway

MTAP_Deletion_Synthetic_Lethality Synthetic Lethality in MTAP-Deleted Tumors cluster_normal_cell MTAP-Wild-Type Cell cluster_mtap_deleted_cell MTAP-Deleted Cell Methionine_WT Methionine MAT2A_WT MAT2A Methionine_WT->MAT2A_WT ATP_WT ATP ATP_WT->MAT2A_WT SAM_WT SAM MAT2A_WT->SAM_WT MTA_WT MTA SAM_WT->MTA_WT Polyamine Synthesis PRMT5_WT PRMT5 SAM_WT->PRMT5_WT Methyl Donor MTAP_WT MTAP Methionine Salvage Methionine Salvage MTAP_WT->Methionine Salvage MTA_WT->MTAP_WT Protein_Methylation_WT Normal Protein Methylation PRMT5_WT->Protein_Methylation_WT Cell_Viability_WT Cell Viability Protein_Methylation_WT->Cell_Viability_WT Methionine_Del Methionine MAT2A_Del MAT2A Methionine_Del->MAT2A_Del ATP_Del ATP ATP_Del->MAT2A_Del SAM_Del SAM MAT2A_Del->SAM_Del MTA_Del MTA (Accumulates) SAM_Del->MTA_Del Polyamine Synthesis PRMT5_Del PRMT5 SAM_Del->PRMT5_Del Methyl Donor MTAP_Del MTAP (Deleted) MTA_Del->PRMT5_Del Inhibition Protein_Methylation_Del Reduced Protein Methylation PRMT5_Del->Protein_Methylation_Del Cell_Death_Del Synthetic Lethality (Cell Death) Protein_Methylation_Del->Cell_Death_Del PF9366 This compound PF9366->MAT2A_Del Inhibition

Caption: The synthetic lethal interaction between MTAP deletion and MAT2A inhibition.

This compound: A First-in-Class Allosteric MAT2A Inhibitor

This compound was identified as a potent and selective allosteric inhibitor of MAT2A.[4] It binds to a site on the MAT2A enzyme that overlaps with the binding site for the regulatory subunit, MAT2B.[4] This allosteric binding alters the active site of MAT2A, resulting in an increased affinity for its substrates but a decreased enzymatic turnover, ultimately leading to the inhibition of SAM synthesis.[4]

Preclinical Activity of this compound

The preclinical characterization of this compound has provided foundational data for the therapeutic targeting of MAT2A.

Table 1: In Vitro Activity of this compound

Parameter Value Cell Line/System Reference
MAT2A IC50 420 nM Biochemical Assay [5]
MAT2A Kd 170 nM Biochemical Assay [5]
Cellular SAM Production IC50 1.2 µM H520 (Lung Carcinoma) [5]
Cellular SAM Production IC50 255 nM Huh-7 (Hepatocellular Carcinoma) [5]

| Cell Proliferation IC50 | 10 µM | Huh-7 (Hepatocellular Carcinoma) |[5] |

It is important to note that while this compound demonstrated potent inhibition of SAM synthesis, this did not always translate to potent inhibition of cell proliferation.[6] One of the challenges observed with this compound was the upregulation of MAT2A gene expression as a feedback mechanism to its inhibition, which blunted its cellular potency.[7]

In Vivo Efficacy of this compound

While specific in vivo efficacy data for this compound in MTAP-deleted xenograft models is not extensively available in the public domain, subsequent studies with next-generation MAT2A inhibitors have demonstrated the in vivo potential of this therapeutic strategy. For example, newer MAT2A inhibitors have shown the ability to induce tumor growth inhibition and regressions in MTAP-deleted xenograft models.[7][8] These studies have further validated the principle established by the initial work with this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of MAT2A inhibitors like this compound.

MAT2A Enzymatic Inhibition Assay

This protocol is a generalized procedure for determining the in vitro potency of a MAT2A inhibitor.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the MAT2A enzyme.

  • Principle: The assay measures the production of pyrophosphate (PPi), a byproduct of the MAT2A-catalyzed reaction between ATP and methionine to form SAM. The amount of PPi generated is quantified using a colorimetric or fluorescent detection reagent.

  • Materials:

    • Recombinant human MAT2A enzyme

    • ATP

    • L-methionine

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

    • Test compound (e.g., this compound) dissolved in DMSO

    • PPi detection reagent (e.g., a malachite green-based reagent)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Add a fixed amount of MAT2A enzyme to each well of the microplate, except for the "no enzyme" control wells.

    • Add the serially diluted test compound to the appropriate wells.

    • Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the generated PPi by adding the detection reagent.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the "enzyme only" control and determine the IC50 value using a suitable data analysis software.

Cellular SAM and SDMA Level Quantification

This protocol describes the measurement of intracellular SAM and symmetric dimethylarginine (SDMA) levels in response to MAT2A inhibitor treatment.

  • Objective: To assess the pharmacodynamic effects of a MAT2A inhibitor on its target pathway in a cellular context.

  • Principle: Cells are treated with the inhibitor, and cellular metabolites and proteins are extracted. SAM levels are quantified using liquid chromatography-mass spectrometry (LC-MS), and SDMA levels are measured by Western blotting as a surrogate for PRMT5 activity.

  • Materials:

    • MTAP-deleted and MTAP-wild-type cancer cell lines

    • Cell culture reagents

    • Test compound (e.g., this compound)

    • Reagents for metabolite extraction (e.g., methanol, chloroform)

    • Reagents for protein extraction and Western blotting (lysis buffer, antibodies against SDMA and a loading control like GAPDH)

    • LC-MS system

  • Procedure:

    • Cell Treatment: Seed MTAP-deleted and MTAP-wild-type cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).

    • Metabolite Extraction:

      • Aspirate the culture medium and wash the cells with ice-cold PBS.

      • Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate on ice.

      • Scrape the cells and collect the cell lysate.

      • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

    • SAM Quantification by LC-MS:

      • Analyze the extracted metabolites using a suitable LC-MS method for the separation and detection of SAM.

      • Quantify the SAM levels by comparing the peak area to a standard curve of known SAM concentrations.

    • Protein Extraction and Western Blotting for SDMA:

      • Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

      • Determine the protein concentration of the lysates.

      • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

      • Probe the membrane with a primary antibody specific for SDMA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

Cell Viability Assay

This protocol outlines a method to determine the effect of a MAT2A inhibitor on the proliferation of cancer cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) for cell viability of a test compound in MTAP-deleted versus MTAP-wild-type cells.

  • Principle: The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. Common methods include the use of tetrazolium salts (e.g., MTT, MTS) or the quantification of ATP levels (e.g., CellTiter-Glo®).

  • Materials:

    • MTAP-deleted and MTAP-wild-type cancer cell lines

    • Cell culture reagents

    • Test compound (e.g., this compound)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the MTAP-deleted and MTAP-wild-type cells into 96-well plates at a predetermined density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72-96 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development (for MTT/MTS assays) or signal stabilization (for ATP-based assays).

    • Read the absorbance or luminescence on a microplate reader.

    • Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value for each cell line.

Experimental Workflow

Experimental_Workflow Workflow for Preclinical Evaluation of a MAT2A Inhibitor Start Start: Identify MAT2A Inhibitor (e.g., this compound) Biochemical_Assay Biochemical Assay (MAT2A IC50) Start->Biochemical_Assay Cell_Culture Cell Culture (MTAP-del vs. MTAP-wt) Start->Cell_Culture Data_Analysis Data Analysis and Interpretation Biochemical_Assay->Data_Analysis Cell_Treatment Treat Cells with Inhibitor Cell_Culture->Cell_Treatment SAM_SDMA_Analysis Analyze Cellular SAM and SDMA Levels Cell_Treatment->SAM_SDMA_Analysis Cell_Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Treatment->Cell_Viability_Assay SAM_SDMA_Analysis->Data_Analysis Cell_Viability_Assay->Data_Analysis In_Vivo_Studies In Vivo Xenograft Model Studies End End: Evaluate Therapeutic Potential In_Vivo_Studies->End Data_Analysis->In_Vivo_Studies

Caption: A typical workflow for the preclinical evaluation of a MAT2A inhibitor.

The Evolving Landscape: Beyond this compound

The pioneering work with this compound paved the way for the development of next-generation MAT2A inhibitors with improved potency and pharmacokinetic properties, such as AG-270 and IDE397.[9][10] These compounds have entered clinical trials for the treatment of MTAP-deleted solid tumors and have shown preliminary signs of clinical activity, including objective responses in some patients.[9][11]

In parallel, a mechanistically distinct and highly promising approach has emerged with the development of MTA-cooperative PRMT5 inhibitors (e.g., MRTX1719). These molecules are designed to bind to the PRMT5-MTA complex, which is uniquely abundant in MTAP-deleted cancer cells. This strategy offers the potential for an even greater therapeutic window by directly targeting the cancer-specific protein-metabolite complex.

Table 2: Comparison of Therapeutic Strategies Targeting the MAT2A-PRMT5 Axis in MTAP-Deleted Cancers

Therapeutic Strategy Mechanism of Action Key Advantage Example Compound(s)
MAT2A Inhibition Allosteric inhibition of MAT2A, leading to SAM depletion and subsequent PRMT5 inhibition. Broad applicability to MTAP-deleted tumors. This compound, AG-270, IDE397

| MTA-Cooperative PRMT5 Inhibition | Binds to the PRMT5-MTA complex, leading to direct and selective inhibition of PRMT5 in MTAP-deleted cells. | High selectivity for cancer cells with potential for a wider therapeutic index. | MRTX1719 |

Conclusion

This compound has played a seminal role in the validation of MAT2A as a therapeutic target in MTAP-deleted cancers. While it may not have progressed to clinical use, the insights gained from its characterization have been instrumental in guiding the development of a new generation of targeted therapies. The synthetic lethal relationship between MTAP deletion and the MAT2A-PRMT5 axis remains one of the most exciting and clinically relevant areas of research in precision oncology. For researchers and drug development professionals, a thorough understanding of the foundational science established with molecules like this compound is essential for navigating the future of this rapidly evolving field.

References

Allosteric Inhibition of MAT2A by PF-9366: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Dysregulation of MAT2A activity and SAM levels is implicated in various diseases, most notably in cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of PF-9366, a first-in-class allosteric inhibitor of MAT2A. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and experimental workflows.

Introduction to MAT2A and the Methionine Cycle

MAT2A catalyzes the conversion of L-methionine and ATP into SAM.[1][2][3] SAM is a crucial molecule that participates in numerous cellular processes, including DNA, RNA, and protein methylation, as well as polyamine biosynthesis.[1][4][5] The methionine cycle is a fundamental metabolic pathway that regenerates methionine from homocysteine, ensuring a continuous supply for SAM synthesis. In many cancer types, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A activity for survival, creating a therapeutic vulnerability.[6][7]

This compound: A Novel Allosteric Inhibitor

This compound is a potent and selective small-molecule inhibitor of human MAT2A.[4][5] Unlike orthosteric inhibitors that compete with substrates at the active site, this compound binds to an allosteric pocket on the MAT2A enzyme.[4][5] This allosteric binding site partially overlaps with the binding site of MAT2B, the regulatory subunit of MAT2A.[4][5] The binding of this compound induces a conformational change in the enzyme that, while increasing the affinity for its substrates, ultimately leads to a significant decrease in the overall enzyme turnover rate, thus inhibiting the production of SAM.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

ParameterValueConditionsReference
IC50 420 nMCell-free MAT2A enzymatic assay[8][9][10]
Kd 170 nMIsothermal Titration Calorimetry (ITC)[9][10]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeParameterValueReference
H520 (Lung Carcinoma)SAM ProductionIC501.2 µM[8][9][10]
Huh-7 (Hepatocellular Carcinoma)SAM ProductionIC50225 nM[8][10]
Huh-7 (Hepatocellular Carcinoma)Cell ProliferationIC5010 µM[9]
MLL-rearranged leukemia cellsCell ProliferationIC50~10-15 µM[11]

Key Experimental Protocols

MAT2A Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against MAT2A by measuring the amount of inorganic phosphate (B84403) produced.

Materials:

  • Recombinant human MAT2A enzyme

  • L-Methionine

  • ATP

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[12]

  • Test compound (e.g., this compound) dissolved in DMSO

  • Colorimetric phosphate detection reagent (e.g., PiColorLock™)[7][13]

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).[13]

  • In a microplate, add the diluted test compound or vehicle control.

  • Add a solution of MAT2A enzyme to each well, except for the blank wells.

  • Pre-incubate the enzyme and compound for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a master mix of L-Methionine and ATP to all wells.[12]

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.[12]

  • Stop the reaction and measure the generated inorganic phosphate by adding the colorimetric detection reagent.[12]

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a biophysical technique used to measure the binding affinity (Kd) of a ligand to a protein by directly measuring the heat changes that occur upon binding.

Materials:

  • Purified recombinant human MAT2A protein

  • Test compound (this compound)

  • ITC Buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.4, 5 mM MgCl₂, 5% (v/v) glycerol, 2 mM TCEP)[10]

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare solutions of MAT2A and the test compound in the same ITC buffer. The protein concentration is typically in the low micromolar range (e.g., 10 µM), and the compound concentration is 10-20 fold higher.[9][10]

  • Load the MAT2A solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Perform a series of small, sequential injections of the compound into the MAT2A solution while monitoring the heat released or absorbed.[9][10]

  • The raw data is a series of heat-change peaks corresponding to each injection.

  • Integrate the peaks to obtain a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the binding isotherm to a suitable binding model (e.g., a simple 1:1 binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9]

Cellular SAM Level Quantification

This protocol outlines a general method for measuring the intracellular concentration of SAM in cultured cells following treatment with an inhibitor.

Materials:

  • Cultured cells (e.g., H520, Huh-7)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Reagents for cell lysis and protein precipitation (e.g., perchloric acid)

  • Analytical method for SAM quantification (e.g., LC-MS/MS or commercially available ELISA-based kits)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 6 hours).[10]

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells and precipitate proteins using a suitable method (e.g., addition of ice-cold perchloric acid).

  • Centrifuge the samples to pellet the protein precipitate and collect the supernatant containing the metabolites.

  • Analyze the supernatant to quantify the levels of SAM using a sensitive analytical technique like LC-MS/MS.

  • Normalize the SAM levels to the cell number or protein concentration.

  • Determine the IC50 for SAM production by plotting the normalized SAM levels against the compound concentration.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Huh-7)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Cell viability reagent (e.g., CellTiter-Glo®)[5]

  • Luminometer or microplate reader

Procedure:

  • Seed cells at a low density in 96-well plates and allow them to attach overnight.[10]

  • Treat the cells with a range of concentrations of the test compound or vehicle control.

  • Incubate the cells for a prolonged period (e.g., 72 hours).[10]

  • At the end of the incubation period, add a cell viability reagent according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with the number of viable cells.

  • Measure the luminescence or absorbance using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the allosteric inhibition of MAT2A by this compound.

MAT2A_Pathway cluster_Metabolism Methionine Cycle cluster_Inhibition Allosteric Inhibition Methionine L-Methionine MAT2A_node MAT2A Methionine->MAT2A_node ATP ATP ATP->MAT2A_node SAM S-Adenosylmethionine (SAM) Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Methylation Reactions SAH S-Adenosylhomocysteine (SAH) Methylated_Substrate->SAH Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation MAT2A_node->SAM PF9366 This compound PF9366->MAT2A_node Allosteric Inhibition MAT2B MAT2B (Regulator) MAT2B->MAT2A_node Regulation Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents (MAT2A, Substrates, this compound) start->prepare_reagents plate_setup Plate Setup (Compound dilutions, Controls) prepare_reagents->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrates) pre_incubation->reaction_initiation incubation Incubation reaction_initiation->incubation detection Add Detection Reagent (Measure Phosphate) incubation->detection readout Read Absorbance detection->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end Cellular_Assay_Workflow cluster_SAM SAM Level Assay cluster_Proliferation Proliferation Assay start Start seed_cells Seed Cells in Plates start->seed_cells compound_treatment Treat with this compound seed_cells->compound_treatment incubation Incubate (e.g., 6-72h) compound_treatment->incubation cell_lysis Cell Lysis & Metabolite Extraction incubation->cell_lysis add_reagent Add Viability Reagent (e.g., CellTiter-Glo) incubation->add_reagent sam_quantification SAM Quantification (e.g., LC-MS/MS) cell_lysis->sam_quantification sam_analysis Data Analysis (IC50 for SAM reduction) sam_quantification->sam_analysis end End sam_analysis->end read_signal Read Luminescence add_reagent->read_signal prolif_analysis Data Analysis (IC50 for proliferation) read_signal->prolif_analysis prolif_analysis->end

References

In-Depth Technical Guide: PF-9366, an Allosteric Inhibitor of Methionine Adenosyltransferase 2A (MAT2A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular activity of PF-9366, a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A). This document details the inhibitor's binding affinity and inhibitory concentrations, outlines the experimental methodologies for their determination, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound against its target, MAT2A, have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: Biochemical Potency and Binding Affinity of this compound

ParameterValueTargetAssay Type
IC50420 nMHuman MAT2ACell-free enzymatic assay
Kd170 nMHuman MAT2AIsothermal Titration Calorimetry (ITC)

Table 2: Cellular Activity of this compound

Cell LineParameterValueAssay Description
H520 (Lung Carcinoma)Cellular IC501.2 µMInhibition of S-Adenosyl-L-methionine (SAM) production
Huh-7 (Hepatocellular Carcinoma)Cellular IC50255 nMInhibition of S-Adenosyl-L-methionine (SAM) production
Huh-7 (Hepatocellular Carcinoma)Proliferation IC5010 µMCell proliferation assay

Signaling Pathway

This compound targets a critical enzyme in one-carbon metabolism, MAT2A, which catalyzes the synthesis of S-Adenosyl-L-methionine (SAM). SAM is a universal methyl donor for numerous biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. These modifications play a crucial role in regulating gene expression and cellular signaling. By inhibiting MAT2A, this compound disrupts the methionine cycle and depletes cellular SAM levels, thereby impacting these essential cellular processes.

MAT2A_Signaling_Pathway cluster_methionine_cycle Methionine Cycle cluster_inhibition Inhibition by this compound Methionine L-Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosyl-L-methionine (SAM) MAT2A->SAM Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-Adenosyl-L-homocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Methyltransferases->SAH Methylated_Acceptor Methylated Acceptor Methyltransferases->Methylated_Acceptor Acceptor Acceptor (DNA, RNA, protein, etc.) Acceptor->Methyltransferases PF9366 This compound PF9366->MAT2A Allosteric Inhibition

Caption: The Methionine Cycle and the inhibitory action of this compound on MAT2A.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in determining the IC50 and Kd values of this compound.

Isothermal Titration Calorimetry (ITC) for Kd Determination

Isothermal Titration Calorimetry is a biophysical technique used to measure the heat changes that occur upon the binding of a small molecule (ligand) to a larger molecule (protein). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Workflow for ITC:

ITC_Workflow cluster_preparation Sample Preparation cluster_experiment ITC Experiment cluster_analysis Data Analysis Protein_Prep Purify and dialyze MAT2A protein Load_Protein Load MAT2A solution into the sample cell Protein_Prep->Load_Protein Ligand_Prep Prepare a concentrated stock solution of this compound Load_Ligand Load this compound solution into the injection syringe Ligand_Prep->Load_Ligand Buffer_Prep Prepare a matched buffer for both protein and ligand Buffer_Prep->Load_Protein Buffer_Prep->Load_Ligand Titration Inject small aliquots of this compound into the MAT2A solution Load_Protein->Titration Load_Ligand->Titration Measure_Heat Measure the heat evolved or absorbed after each injection Titration->Measure_Heat Generate_Binding_Isotherm Plot the heat change against the molar ratio of ligand to protein Measure_Heat->Generate_Binding_Isotherm Fit_Data Fit the binding isotherm to a suitable binding model (e.g., one-site binding) Generate_Binding_Isotherm->Fit_Data Determine_Parameters Calculate Kd, n, ΔH, and ΔS Fit_Data->Determine_Parameters

Caption: Workflow for determining the Kd of this compound using Isothermal Titration Calorimetry.

Cell-Free Enzymatic Assay for IC50 Determination

This assay measures the ability of this compound to inhibit the enzymatic activity of MAT2A in a controlled, cell-free environment. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Workflow for Cell-Free IC50 Determination:

Cell_Free_IC50_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Enzyme_Prep Prepare purified MAT2A enzyme solution Incubate_Inhibitor Pre-incubate MAT2A with different concentrations of this compound Enzyme_Prep->Incubate_Inhibitor Substrate_Prep Prepare solutions of L-Methionine and ATP Initiate_Reaction Add L-Methionine and ATP to start the reaction Substrate_Prep->Initiate_Reaction Inhibitor_Prep Prepare serial dilutions of this compound Inhibitor_Prep->Incubate_Inhibitor Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at a constant temperature for a defined period Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Measure_Product Measure the amount of SAM produced (e.g., using a coupled-enzyme assay or LC-MS) Stop_Reaction->Measure_Product Plot_Data Plot enzyme activity against the log of this compound concentration Measure_Product->Plot_Data Calculate_IC50 Fit the data to a dose-response curve to determine the IC50 value Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound in a cell-free enzymatic assay.

Cellular Assay for SAM Production Inhibition

This assay quantifies the ability of this compound to inhibit the production of SAM within a cellular context. This provides a more physiologically relevant measure of the compound's potency.

Workflow for Cellular IC50 Determination:

Cellular_IC50_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_processing Sample Processing cluster_analysis SAM Quantification and Analysis Seed_Cells Seed cells (e.g., H520 or Huh-7) in multi-well plates Treat_Cells Treat cells with a serial dilution of this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a specified period Treat_Cells->Incubate_Cells Lyse_Cells Lyse the cells to release intracellular metabolites Incubate_Cells->Lyse_Cells Extract_Metabolites Perform metabolite extraction Lyse_Cells->Extract_Metabolites Quantify_SAM Quantify intracellular SAM levels (e.g., using LC-MS/MS) Extract_Metabolites->Quantify_SAM Normalize_Data Normalize SAM levels to total protein or cell number Quantify_SAM->Normalize_Data Plot_Data Plot SAM levels against the log of this compound concentration Normalize_Data->Plot_Data Calculate_IC50 Fit the data to a dose-response curve to determine the cellular IC50 Plot_Data->Calculate_IC50

Caption: Workflow for determining the cellular IC50 for SAM production inhibition by this compound.

PF-9366: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Allosteric Inhibitor of Methionine Adenosyltransferase 2A (MAT2A)

This technical guide provides a comprehensive overview of PF-9366, a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A). Intended for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound, with the formal name 2-(7-Chloro-5-phenyl)-[1][2][3]triazolo[4,3-a]quinoline-1-yl)-N,N,dimethylethanamine, is a synthetic small molecule.[4][5] Its core structure consists of a triazoloquinoline scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 72882-78-1[1][2][4]
Molecular Formula C₂₀H₁₉ClN₄[1][4][6]
Molecular Weight 350.84 g/mol [1][2][6]
Appearance White to off-white solid[1]
Purity >98%[4]
Solubility Soluble in DMSO (up to 20 mg/ml)[4]

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of MAT2A, the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) from L-methionine and ATP in extrahepatic tissues.[3][4][7] SAM is a universal methyl group donor critical for numerous cellular processes, including epigenetic regulation and polyamine biosynthesis.[7]

This compound binds to an allosteric site on MAT2A, which notably overlaps with the binding site of the regulatory protein MAT2B.[7][8] This binding event induces a conformational change in the MAT2A active site, leading to an increased affinity for its substrates but a significant decrease in enzyme turnover, ultimately inhibiting the production of SAM.[7][8] The inhibition of MAT2A can be particularly effective in cancers with deletions of the methylthioadenosine phosphorylase (MTAP) gene, creating a synthetic lethal therapeutic strategy.[9][10]

cluster_0 Cellular Environment cluster_1 MAT2A Catalytic Cycle Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM SAM Methylation_Events Epigenetic Regulation & Polyamine Biosynthesis SAM->Methylation_Events Methyl Donor MAT2A->SAM Catalyzes MAT2B MAT2B MAT2B->MAT2A Regulates PF9366 This compound PF9366->MAT2A Allosterically Inhibits

Figure 1. Simplified signaling pathway of MAT2A inhibition by this compound.

Pharmacological Properties

This compound demonstrates potent and selective inhibitory activity against MAT2A. It has been shown to have minimal off-target effects on a wide range of G protein-coupled receptors (GPCRs), neurotransmitter transporters, phosphodiesterases, and ion channels.[1][5]

Table 2: In Vitro Activity of this compound

ParameterCell Line/TargetValueReference
IC₅₀ (Enzymatic) Human MAT2A420 nM[1][2][4]
Kₔ Human MAT2A170 nM[1][6]
IC₅₀ (Cellular SAM Production) H520 (Lung Carcinoma)1.2 µM[1][2][3]
IC₅₀ (Cellular SAM Production) Huh-7 (Hepatocellular Carcinoma)225 nM[4][5]
IC₅₀ (Cell Proliferation) Huh-7 (Hepatocellular Carcinoma)10 µM[1]

Key Experimental Protocols

The following are generalized protocols for assessing the cellular activity of this compound, based on commonly cited methodologies.

Cell-Based SAM Production Assay

This assay quantifies the intracellular concentration of S-adenosyl-L-methionine following treatment with this compound.

Start Start Seed_Cells Seed H520 or Huh-7 cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Treat_Compound Treat cells with varying concentrations of this compound Incubate_Overnight->Treat_Compound Incubate_6h Incubate for 6 hours Treat_Compound->Incubate_6h Lyse_Cells Lyse cells and extract metabolites Incubate_6h->Lyse_Cells Quantify_SAM Quantify SAM levels (e.g., via LC-MS/MS) Lyse_Cells->Quantify_SAM Analyze_Data Analyze data and determine IC₅₀ Quantify_SAM->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for a cell-based SAM production assay.

Methodology:

  • Cell Seeding: Seed H520 or Huh-7 cells in 96-well plates at a density of 15,000-20,000 cells per well and allow them to attach overnight.[1][2]

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in growth medium to achieve the final desired concentrations with a final DMSO concentration of ≤0.5%.[1][2]

  • Treatment: Remove the growth medium from the cells and add the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plates for 6 hours at 37°C in a humidified incubator with 5% CO₂.[2]

  • SAM Extraction and Analysis: Following incubation, lyse the cells and extract the intracellular metabolites. Quantify the levels of SAM using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of SAM inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 4,000 cells per well.[1][2]

  • Compound Preparation and Treatment: Prepare and add this compound as described in the SAM production assay protocol.

  • Incubation: Incubate the cells for 72 hours.[1][2]

  • Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1][2]

  • Data Analysis: Determine the IC₅₀ for cell proliferation by plotting cell viability against the log concentration of the compound.

In Vivo Studies

For in vivo applications, this compound can be formulated for oral administration. A typical formulation involves dissolving the compound in a vehicle consisting of DMSO, PEG300, Tween 80, and saline.[2]

Conclusion

This compound is a valuable research tool for investigating the role of MAT2A and SAM metabolism in cancer and other diseases. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of MAT2A inhibition. This guide provides a foundational understanding of this compound's properties and methodologies for its investigation, serving as a resource for researchers in the field of drug discovery and chemical biology.

References

An In-depth Technical Guide to the Therapeutic Potential of PF-9366 in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-9366 is a first-in-class, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (Mat2A). Mat2A is the primary enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor and a critical metabolite for cancer cell proliferation, survival, and epigenetic regulation.[1][2][3][4] Deregulation of Mat2A and the methionine cycle is a key feature in various cancers, making it a compelling target for therapeutic intervention.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed summaries of experimental protocols.

Mechanism of Action: Allosteric Inhibition of Mat2A

Mat2A catalyzes the conversion of methionine and ATP into S-adenosyl-L-methionine (SAM). SAM is the principal methyl group donor for a vast number of methylation reactions, including the methylation of DNA, RNA, and histone proteins, which are fundamental to the regulation of gene expression. In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene (occurring in ~15% of all human cancers), tumor cells become uniquely dependent on Mat2A activity for survival.[1]

This compound binds to a novel allosteric site on the Mat2A enzyme.[4][5] This binding event induces a conformational change in the active site, which, paradoxically, increases substrate affinity but significantly decreases the enzyme's turnover rate.[5] The net result is a potent inhibition of SAM production, leading to a state of cellular methyl-depletion. This disruption of methylation processes and polyamine biosynthesis ultimately impairs cancer cell growth and proliferation.[5]

Mat2A_Pathway cluster_0 Cellular Environment cluster_1 Mat2A Catalytic Cycle cluster_2 Metabolic Products cluster_3 Therapeutic Intervention Methionine L-Methionine Mat2A Mat2A Enzyme Methionine->Mat2A ATP ATP ATP->Mat2A SAM S-Adenosyl-L-methionine (SAM) Mat2A->SAM Catalyzes Methylation DNA, RNA, Histone Methylation SAM->Methylation Donates Methyl Group Proliferation Cell Proliferation & Survival Methylation->Proliferation Regulates PF9366 This compound PF9366->Mat2A Allosteric Inhibition Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Data Analysis & Output start Start: Compound Synthesis (this compound) biochem_assay Biochemical Assay (e.g., ITC for Kd) start->biochem_assay Step 1: Enzyme Activity cellular_assay Cellular Target Engagement (SAM Inhibition Assay) biochem_assay->cellular_assay Step 2: Cellular Potency output1 Determine Kd & Enzymatic IC50 biochem_assay->output1 viability_assay Cell Viability Assay (Proliferation IC50) cellular_assay->viability_assay Step 3: Functional Effect output2 Determine Cellular SAM IC50 cellular_assay->output2 output3 Determine Proliferation IC50 viability_assay->output3

References

Methodological & Application

Application Notes and Protocols for PF-9366 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PF-9366, a selective allosteric inhibitor of Methionine Adenosyltransferase 2A (Mat2A), in cell culture experiments. Detailed protocols for cell viability assays, western blotting, and immunoprecipitation are provided to facilitate research into the cellular effects of Mat2A inhibition.

Introduction

This compound is a potent and specific inhibitor of Mat2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) in extrahepatic tissues.[1][2] SAM is a universal methyl donor crucial for numerous cellular processes, including histone and DNA methylation, and polyamine biosynthesis.[2][3] Dysregulation of Mat2A is implicated in various cancers, making it a compelling target for therapeutic intervention.[2][4] this compound binds to an allosteric site on Mat2A, altering the active site and leading to decreased enzyme turnover.[2] These notes provide essential information for utilizing this compound to investigate the role of Mat2A in cancer cell biology.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineReference
IC50 (Mat2A enzyme) 420 nMCell-free[1][5][6]
Kd (Mat2A) 170 nMCell-free[5][6]
IC50 (SAM Production) 1.2 µMH520 (lung carcinoma)[1][4][5][6]
IC50 (SAM Production) 255 nMHuh-7 (hepatocellular carcinoma)[1][4][5][6]
IC50 (Cell Proliferation) 10 µMHuh-7 (hepatocellular carcinoma)[5]
Table 2: Recommended Cell Seeding Densities for this compound Treatment
Cell LineSeeding Density (cells/well)Plate FormatIncubation TimeReference
Huh-7 15,00096-well6 hours[5][6]
Huh-7 4,00096-well72 hours[5][6]
NCI-H520 (Mat2B knockdown) 20,00096-well6 hours[5][6]
NCI-H520 (Mat2B knockdown) 10,00096-well72 hours[5][6]
MLL-AF4/-AF9 Not specifiedNot specified6 days[7]

Mandatory Visualizations

Signaling Pathway of Mat2A Inhibition by this compound

Mat2A_Pathway Mat2A Signaling Pathway and Inhibition by this compound cluster_0 Methionine Cycle Methionine L-Methionine Mat2A Mat2A Methionine->Mat2A Substrates ATP ATP ATP->Mat2A Substrates SAM S-adenosylmethionine (SAM) (Methyl Donor) Mat2A->SAM Catalyzes Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Methyltransferases->SAH Product Methylated_Substrate Methylated Substrate (DNA, RNA, Histones, Proteins) Methyltransferases->Methylated_Substrate Methylation PF9366 This compound PF9366->Mat2A Allosteric Inhibition

Caption: Mat2A catalyzes the formation of SAM, a key methyl donor. This compound allosterically inhibits Mat2A, reducing SAM levels and subsequent methylation events.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Workflow for Assessing Cell Viability after this compound Treatment A Seed cells in a 96-well plate B Allow cells to attach overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound or DMSO control C->D E Incubate for the desired duration (e.g., 72 hours) D->E F Add CellTiter-Glo® reagent E->F G Measure luminescence F->G H Analyze data and determine IC50 G->H

Caption: A streamlined workflow for determining the effect of this compound on cell proliferation and viability.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve 3.51 mg of this compound (Molecular Weight: 350.84 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 months or at -80°C for longer-term storage.[1][5]

Cell Culture and Treatment

Materials:

  • Cancer cell lines of interest (e.g., Huh-7, H520)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution

  • Vehicle control (DMSO)

  • Cell culture plates (e.g., 96-well for viability assays, 6-well or 10 cm dishes for protein/RNA extraction)

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.[5][6]

  • Seed cells at the desired density in the appropriate culture plates. Refer to Table 2 for recommended seeding densities.

  • Allow cells to adhere and stabilize overnight.[5][6]

  • Prepare working solutions of this compound by diluting the stock solution in fresh growth medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5% to avoid solvent toxicity.[5][6]

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 6, 24, 48, or 72 hours).

Cell Viability Assay (Using CellTiter-Glo®)

Materials:

  • Cells treated with this compound in a 96-well plate

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Phosphate-buffered saline (PBS)

  • Luminometer

Protocol:

  • Following treatment with this compound, remove the growth medium from the 96-well plate.[5]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. A common method is to dilute the reagent 1:1 with PBS.[5]

  • Add 80 µL of the diluted CellTiter-Glo® reagent to each well.[5]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.[5]

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Western Blotting for Mat2A and Downstream Effectors

Materials:

  • Cells treated with this compound in 6-well plates or 10 cm dishes

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mat2A, anti-H3K4me3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.[8][9]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.[9]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[11]

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[11]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[11]

  • Wash the membrane three times with TBST for 10 minutes each.[11]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunoprecipitation of Mat2A

Materials:

  • Cells treated with this compound

  • Non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) with protease inhibitors[12]

  • Anti-Mat2A antibody

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS sample buffer)

Protocol:

  • Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.

  • Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[10]

  • Centrifuge and collect the supernatant.

  • Incubate the pre-cleared lysate with the anti-Mat2A antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

  • Analyze the eluted proteins by Western blotting as described in the previous protocol.

References

Dissolving PF-9366 in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the dissolution of PF-9366, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals working with this compound in cellular and biochemical assays. The information compiled herein is based on publicly available data from various suppliers and research articles, and it includes details on solubility, stock solution preparation, storage, and the relevant biological pathway.

Introduction to this compound

This compound is a small molecule inhibitor of human methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) in extrahepatic tissues.[1][2] MAT2A is a critical enzyme in one-carbon metabolism, and its product, SAM, is the primary methyl group donor for a wide range of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. By inhibiting MAT2A, this compound effectively reduces cellular SAM levels, thereby impacting these essential cellular processes.[5] This mechanism of action has made this compound a valuable tool for studying the role of MAT2A and SAM in various diseases, particularly cancer.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₀H₁₉ClN₄
Molecular Weight ~350.84 g/mol
Appearance White to off-white solid
CAS Number 72882-78-1
Purity >98% (as typically supplied)

Solubility Data

This compound is readily soluble in DMSO.[1] However, the reported maximum solubility can vary slightly between different suppliers and batches. It is crucial to use high-purity, anhydrous DMSO, as the presence of water can significantly decrease the solubility of the compound.[3][4] For optimal results, sonication may be employed to facilitate dissolution.[5]

SolventReported Solubility Range (mg/mL)Reported Solubility Range (mM)
DMSO 10 - 20~28.5 - 57.0

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[5]

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This is particularly important for DMSO, which can absorb moisture from the air when cold.

  • Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.508 mg of this compound (Molecular Weight = 350.84 g/mol ).

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.[5] Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • For short-term storage (up to 3 months), the DMSO stock solution can be stored at -20°C.[1]

    • For long-term storage (up to 1-2 years), it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[3]

    • Protect the stock solution from light.

Application in Cell-Based Assays

When using the this compound DMSO stock solution for cell-based experiments, it is common practice to perform a serial dilution in cell culture medium to achieve the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity.[5]

Signaling Pathway and Experimental Workflow

This compound targets MAT2A, a key enzyme in the methionine cycle. The inhibition of MAT2A leads to a reduction in S-adenosyl-L-methionine (SAM), which is a universal methyl donor for various cellular processes.

PF9366_Pathway cluster_cell Cellular Environment Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosyl- methionine (SAM) MAT2A->SAM Synthesis Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-adenosyl- homocysteine (SAH) Methyltransferases->SAH Methylated_Substrates Methylated Substrates (DNA, RNA, Proteins) Methyltransferases->Methylated_Substrates Methylation PF9366 This compound PF9366->MAT2A Inhibition

Caption: Mechanism of action of this compound.

The following diagram illustrates a typical experimental workflow for utilizing a this compound DMSO stock solution in a cell-based assay.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Store at -20°C or -80°C C->D F Prepare Working Solutions (Dilute Stock in Media) D->F Use Stock E Seed Cells in Culture Plates E->F G Treat Cells with This compound F->G H Incubate for Desired Time G->H I Perform Downstream Analysis H->I

References

Application Notes and Protocols: PF-9366 Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-9366 is a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A).[1] MAT2A is the primary enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) in extrahepatic tissues.[1][2] As SAM is a universal methyl group donor crucial for numerous cellular processes, including DNA, RNA, and protein methylation, the inhibition of MAT2A by this compound has significant implications for cancer research and drug development.[1][3] this compound binds to an allosteric site on MAT2A, altering the active site, which leads to increased substrate affinity but decreased enzyme turnover.[1][3] This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₁₉ClN₄[4]
Molecular Weight 350.84 g/mol [4][5]
CAS Number 72882-78-1[4][5]
Appearance White to off-white solid[4]
Purity >98%

Solubility Data

The solubility of this compound in various solvents is critical for the preparation of stock solutions. The following table summarizes its solubility. It is highly recommended to use fresh, anhydrous DMSO for optimal dissolution, as hygroscopic DMSO can significantly impact solubility.[4][6]

SolventSolubilityNotes
DMSO ≥ 10 mg/mL (≥ 28.50 mM)Ultrasonic treatment may be required to aid dissolution.[4]
Ethanol 3 mg/mL (8.55 mM)[5]
DMF 0.5 mg/mL[7]
Water < 1 mg/mLConsidered slightly soluble or insoluble.[5]
Ethanol:PBS (pH 7.2) (1:4) 0.2 mg/mL[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (7.13 mM)A common formulation for in vivo studies.[4]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (7.13 mM)An alternative formulation for in vivo studies.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing this compound: Accurately weigh out a specific mass of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.508 mg of this compound (Molecular Weight = 350.84 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 3.508 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube or vial and vortex thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[5]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][8]

  • Application to Cells: Add the prepared working solutions to your cell cultures and proceed with the experiment. For example, in proliferation assays, cells are often seeded and allowed to attach overnight before the addition of the compound-containing medium.[4][8]

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following table provides recommended storage conditions.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in the dark and under desiccating conditions. The product can be sensitive to air and light.[4]
4°C2 years[4]
In Solvent (e.g., DMSO) -80°C2 yearsRecommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[4][6]
-20°C1 yearSuitable for shorter-term storage.[4][6]

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of MAT2A.[1] MAT2A catalyzes the conversion of L-methionine and ATP into S-adenosyl-L-methionine (SAM). SAM is a critical methyl donor for methylation reactions that are essential for the regulation of gene expression and other cellular functions. The diagram below illustrates the central role of MAT2A in the methionine cycle and the inhibitory action of this compound.

PF9366_Pathway cluster_cycle Methionine Cycle cluster_outputs Cellular Processes Methionine L-Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Pi + PPi Methyltransferases Methyltransferases SAM->Methyltransferases Epigenetics Epigenetic Regulation SAM->Epigenetics Metabolism Metabolism SAM->Metabolism Proliferation Cell Proliferation SAM->Proliferation SAH S-adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine H₂O Homocysteine->Methionine THF -> 5-MTHF Methyltransferases->SAH Methylated_Acceptor Methylated Acceptor Methyltransferases->Methylated_Acceptor Acceptor Methyl Acceptor (DNA, RNA, proteins) Acceptor->Methyltransferases PF9366 This compound PF9366->MAT2A Allosteric Inhibition

Caption: The inhibitory effect of this compound on the MAT2A-mediated methionine cycle.

Experimental Workflow

The following diagram outlines a typical experimental workflow for utilizing this compound, from stock solution preparation to a cell-based assay.

Experimental_Workflow A 1. Weigh this compound Powder B 2. Dissolve in Anhydrous DMSO A->B C 3. Create 10 mM Stock Solution B->C D 4. Aliquot for Storage C->D E 5. Store at -80°C D->E F 6. Thaw Single Aliquot E->F For Experiment G 7. Prepare Working Solution (Dilute in Culture Medium) F->G H 8. Treat Cells G->H I 9. Assay (e.g., Proliferation, SAM levels) H->I

Caption: A generalized workflow for preparing and using this compound in experiments.

References

PF-9366: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PF-9366, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (Mat2A), in various in vitro experimental settings. Mat2A is the primary enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor crucial for numerous cellular processes.[1][2] Dysregulation of Mat2A is frequently observed in cancer, making it a compelling therapeutic target.[2][3]

This document outlines the mechanism of action of this compound, summarizes its activity in biochemical and cellular assays, and provides detailed protocols for its application in studying cell proliferation, target engagement, and enzymatic activity.

Mechanism of Action

This compound is an allosteric inhibitor of Mat2A.[1][2] It binds to a site on the Mat2A enzyme that overlaps with the binding site of its regulatory protein, Mat2B.[2] This binding event alters the active site of Mat2A, leading to an increase in substrate affinity but a decrease in enzyme turnover, ultimately inhibiting the production of SAM.[2]

Mat2A_Inhibition_by_PF9366 cluster_0 Methionine Cycle cluster_1 Inhibition Pathway Methionine L-Methionine Mat2A Mat2A Methionine->Mat2A ATP ATP ATP->Mat2A SAM S-Adenosyl-L-methionine (SAM) Mat2A->SAM Synthesis Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-Adenosyl-L-homocysteine (SAH) Methyltransferases->SAH Methylated_Substrates Methylated Substrates Methyltransferases->Methylated_Substrates Methylation PF9366 This compound PF9366->Mat2A Allosteric Inhibition

Figure 1: Simplified signaling pathway of Mat2A inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of this compound.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Assay Human Mat2AIC₅₀420 nM[1][4][5]
Human Mat2AKd170 nM[4][5]
Cellular Assay H520 (Lung Carcinoma)SAM Production IC₅₀1.2 µM[1][4][6]
Huh-7 (Hepatocellular Carcinoma)SAM Production IC₅₀225 nM[1][6]
Huh-7 (Hepatocellular Carcinoma)Cell Proliferation IC₅₀10 µM[4]

Experimental Protocols

Cell Proliferation Assay using CellTiter-Glo®

This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines.

Cell_Proliferation_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells attach Allow cells to attach overnight seed_cells->attach treat Treat cells with this compound (serial dilutions) attach->treat incubate Incubate for 72 hours treat->incubate equilibrate Equilibrate plate to room temperature incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent lyse Mix to induce cell lysis add_reagent->lyse stabilize Incubate to stabilize signal lyse->stabilize read Read luminescence stabilize->read analyze Analyze data (IC₅₀ calculation) read->analyze end End analyze->end

Figure 2: Workflow for a cell proliferation assay using this compound.

Materials:

  • Cancer cell line of interest (e.g., Huh-7)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well opaque-walled plate at a density of 4,000 cells/well in 100 µL of complete culture medium.[5]

    • Include wells with medium only for background measurements.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4]

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to use a 3-fold dilution series.[5] The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.[5]

    • Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[1][7]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[1]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[1][7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][7]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized luminescence values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular S-Adenosyl-L-methionine (SAM) Quantification Assay

This protocol outlines a general method to measure the intracellular levels of SAM following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., H520, Huh-7)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Reagents for cell lysis (e.g., perchloric acid)

  • SAM quantification kit (e.g., ELISA or LC-MS/MS-based)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. For Huh-7 cells, a seeding density of 15,000 cells/well in a 96-well plate is used for a 6-hour incubation, which can be scaled up for larger plates.[5] For H520 cells, a seeding density of 20,000 cells/well in a 96-well plate is used for a 6-hour incubation.[5]

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound or vehicle control for 6 hours.[8]

  • Cell Lysis and Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a method compatible with the chosen SAM quantification kit. A common method involves protein precipitation with perchloric acid.[9]

    • Collect the cell lysates and clarify by centrifugation.

  • SAM Quantification:

    • Quantify the SAM levels in the cell lysates using a commercially available SAM quantification kit, following the manufacturer's protocol. Options include ELISA-based kits or more sensitive LC-MS/MS methods.[10][11]

  • Data Analysis:

    • Normalize the SAM levels to the total protein concentration in each sample.

    • Calculate the percentage of SAM inhibition relative to the vehicle-treated control.

    • Plot the percentage of SAM inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC) for Mat2A-PF-9366 Binding

This protocol describes the use of ITC to determine the binding affinity (Kd) of this compound to purified Mat2A protein.

Materials:

  • Purified human Mat2A protein

  • This compound

  • ITC buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.4, 5 mM MgCl₂, 5% (v/v) glycerol, 2 mM TCEP)[5]

  • DMSO

  • Isothermal Titration Calorimeter

Procedure:

  • Protein and Compound Preparation:

    • Dialyze the purified Mat2A protein extensively against the ITC buffer.[5]

    • Determine the precise concentration of Mat2A spectrophotometrically.[5]

    • Prepare a stock solution of this compound in 100% DMSO.[5]

    • Dilute the this compound stock solution into the ITC buffer to the desired final concentration (e.g., 200 µM). The final DMSO concentration should be matched in the protein solution to minimize heat of dilution effects.[5]

  • ITC Experiment:

    • Load the Mat2A solution (e.g., 10 µM) into the ITC cell.[5]

    • Load the this compound solution into the injection syringe.

    • Set up the ITC experiment with a series of injections (e.g., 19 injections of 2 µL each).[5]

    • Perform the titration at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the heat changes for each injection.

    • Fit the integrated data to a suitable binding model (e.g., a simple 1:1 binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[5]

References

Application Notes and Protocols for PF-9366 Treatment in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

PF-9366 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) in extrahepatic tissues.[1][2] MAT2A is frequently deregulated in various cancers, including lung cancer, making it a promising therapeutic target.[2] Inhibition of MAT2A by this compound depletes cellular SAM levels, leading to the suppression of cancer cell proliferation and induction of apoptosis.[1][3] These application notes provide detailed protocols for the treatment of lung cancer cells with this compound and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression. The provided information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by binding to an allosteric site on the MAT2A enzyme.[2] This binding event alters the enzyme's active site, resulting in decreased catalytic turnover and a subsequent reduction in the cellular production of SAM.[2] SAM is a universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation, which are critical for cancer cell growth and survival. By inhibiting MAT2A, this compound disrupts these essential cellular processes. In lung cancer cells, treatment with this compound has been shown to upregulate the expression of apoptosis-related genes, such as CASP7 and CASP8, which is associated with the TNF signaling pathway.[4][5] This ultimately leads to programmed cell death. Furthermore, this compound has been observed to influence histone methylation, specifically causing a reduction in H3K9me2 and H3K36me3 levels.[4][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValueReference
MAT2A Inhibition (IC50, cell-free)-420 nM[4]
MAT2A Binding Affinity (Kd)-170 nM[1]
Cellular SAM Production Inhibition (IC50)H520 (lung carcinoma)1.2 µM[1][4][6]
Cellular SAM Production Inhibition (IC50)Huh-7 (liver carcinoma)225 nM[1][4][6]
Cell Proliferation Inhibition (IC50)Huh-7 (liver carcinoma)10 µM[1]
Table 2: Effect of this compound on Cisplatin-Resistant Lung Cancer Cell Viability
Cell LineThis compound ConcentrationTreatment DurationEffectReference
H460/DDP10 µM, 20 µM, 40 µM, 60 µM, 80 µM24 hoursDose-dependent reduction in cell viability[7]
PC-910 µM, 20 µM, 40 µM, 60 µM, 80 µM24 hoursDose-dependent reduction in cell viability[7]
H460/DDP10 µMContinuousSignificant inhibition of proliferation[3]

Experimental Protocols

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.51 mg of this compound (Molecular Weight: 350.84 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Cell Culture and Treatment

Materials:

  • Lung cancer cell lines (e.g., H520, H460/DDP, PC-9)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Cell culture flasks or plates

  • This compound stock solution

Protocol:

  • Culture lung cancer cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry) and allow them to adhere overnight.

  • On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. It is crucial to maintain a final DMSO concentration below 0.5% to minimize solvent-induced toxicity.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well plates with treated cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.[5]

Western Blot Analysis for Apoptosis Markers

Materials:

  • 6-well plates with treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Cleaved PARP, anti-Cleaved Caspase-7, anti-Cleaved Caspase-8, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • 6-well plates with treated cells

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol (B145695)

  • Propidium iodide (PI)/RNase A staining solution

Protocol:

  • Harvest the treated cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[8]

  • Incubate the cells at 4°C for at least 2 hours.[8]

  • Wash the fixed cells with PBS and resuspend them in PI/RNase A staining solution.[8]

  • Incubate for 30 minutes at room temperature in the dark.[8]

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

PF9366_Mechanism_of_Action cluster_0 Methionine Cycle cluster_2 Downstream Effects in Lung Cancer Cells Methionine Methionine SAM S-Adenosyl- L-methionine (SAM) Methionine->SAM MAT2A SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases (Histone, DNA, etc.) Histone_Methylation Decreased Histone Methylation (H3K9me2, H3K36me3) SAM->Histone_Methylation Cell_Proliferation Inhibition of Cell Proliferation SAM->Cell_Proliferation Required for Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine PF9366 This compound Methionine_to_SAM_edge PF9366->Methionine_to_SAM_edge Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression TNF_Pathway TNF Signaling Pathway Activation Gene_Expression->TNF_Pathway Caspases Caspase-8, -7 Activation TNF_Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of action of this compound in lung cancer cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Lung Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (Cleaved PARP, Caspases) treatment->western facs Cell Cycle Analysis (Flow Cytometry) treatment->facs end End: Data Analysis and Interpretation viability->end western->end facs->end TNF_Signaling_Pathway PF9366 This compound Treatment MAT2A_inhibition MAT2A Inhibition PF9366->MAT2A_inhibition SAM_depletion SAM Depletion MAT2A_inhibition->SAM_depletion Histone_mod Altered Histone Methylation SAM_depletion->Histone_mod Gene_reg Upregulation of Pro-Apoptotic Genes Histone_mod->Gene_reg Pro_Casp8 Pro-Caspase-8 Gene_reg->Pro_Casp8 Upregulates CASP8 expression TNF TNF-α TNFR TNFR1 TNF->TNFR TRADD TRADD TNFR->TRADD FADD FADD TRADD->FADD FADD->Pro_Casp8 Casp8 Active Caspase-8 Pro_Casp8->Casp8 Pro_Casp37 Pro-Caspase-3/7 Casp8->Pro_Casp37 Casp37 Active Caspase-3/7 Pro_Casp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Application Notes and Protocols for Measuring S-Adenosylmethionine (SAM) Levels Following PF-9366 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the accurate measurement of S-adenosylmethionine (SAM) levels in biological samples following treatment with PF-9366, a known inhibitor of methionine adenosyltransferase 2A (MAT2A). This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the understanding and implementation of these methods in a research setting.

Introduction

S-adenosylmethionine (SAM) is a universal methyl donor crucial for the methylation of a wide array of molecules, including DNA, RNA, histones, and other proteins.[[“]][2][3] These methylation events are critical for the regulation of gene expression, protein function, and overall cellular homeostasis.[[“]][4] The biosynthesis of SAM is primarily catalyzed by the enzyme methionine adenosyltransferase (MAT), which converts methionine and ATP into SAM.[5] In extrahepatic tissues, the predominant isoform is MAT2A.[6]

This compound is a potent and allosteric inhibitor of human MAT2A, with an IC50 of 420 nM.[7][8][9] By inhibiting MAT2A, this compound effectively reduces the intracellular production of SAM.[6][10][11] This targeted depletion of SAM levels has significant implications for cellular processes that are dependent on methylation, making it a valuable tool for studying the role of SAM in various biological systems and a potential therapeutic agent in diseases characterized by aberrant methylation, such as certain cancers.[6][12]

Accurate measurement of intracellular SAM levels after this compound treatment is essential to understand its dose-dependent effects, to elucidate the downstream consequences on methylation pathways, and to assess its therapeutic potential. These notes provide detailed protocols for cell treatment, sample preparation, and SAM quantification.

Data Presentation

The following table summarizes the reported inhibitory activity of this compound on SAM production in different cancer cell lines. This data is critical for designing experiments with appropriate cell models and concentration ranges of the inhibitor.

Cell LineCancer TypeThis compound IC50 for SAM ProductionReference
H520Lung Carcinoma1.2 µM[8][10]
Huh-7Hepatocellular Carcinoma225 nM[7][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for measuring its impact on cellular SAM levels.

MAT2A_Inhibition cluster_0 One-Carbon Metabolism cluster_1 Methylation Reactions Methionine Methionine MAT2A MAT2A Enzyme Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Methyl Donor) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Products Methylated DNA, Histones, Proteins SAH->Methylated_Products DNA_Histones_Proteins DNA, Histones, Proteins DNA_Histones_Proteins->Methylated_Products MAT2A->SAM PF9366 This compound PF9366->MAT2A Inhibition

Caption: this compound inhibits MAT2A, blocking SAM synthesis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., H520, Huh-7) start->cell_culture pf9366_treatment This compound Treatment (Dose-Response and Time-Course) cell_culture->pf9366_treatment cell_harvesting Cell Harvesting (Washing and Counting) pf9366_treatment->cell_harvesting metabolite_extraction Metabolite Extraction (e.g., Cold Methanol) cell_harvesting->metabolite_extraction sam_quantification SAM Quantification (LC-MS/MS, ELISA, etc.) metabolite_extraction->sam_quantification data_analysis Data Analysis (Normalization and Statistical Analysis) sam_quantification->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Utilizing PF-9366 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PF-9366 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a key enzyme in the methionine cycle responsible for the synthesis of S-adenosylmethionine (SAM). SAM is a universal methyl donor for numerous cellular processes, including histone and DNA methylation, which are often dysregulated in cancer. Inhibition of MAT2A by this compound depletes cellular SAM levels, leading to anti-proliferative effects in various cancer models. Preclinical evidence suggests that combining this compound with standard chemotherapeutic agents can result in synergistic anti-tumor activity, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance. These application notes provide a summary of key preclinical findings and detailed protocols for investigating this compound in combination with chemotherapy.

Data Presentation

Table 1: In Vitro Efficacy of this compound as a Single Agent

CompoundCell LineCancer TypeIC50 (Enzymatic)IC50 (Cellular SAM Production)IC50 (Cell Proliferation)Citation
This compound--420 nM--[1]
This compoundH520Lung Carcinoma-1.2 µM-[2]
This compoundHuh-7Liver Carcinoma-255 nM10 µM[2]
This compoundMLL-AF4/-AF9MLL-rearranged Leukemia--~10 µM[3]

Table 2: In Vitro Combination Efficacy of this compound with Other Agents in MLL-rearranged Leukemia Cells

CombinationCell LineEffectFindingCitation
This compound + CytarabineMLL-AF4/-AF9SynergisticEnhanced anti-leukemic effects[4]
This compound + EPZ004777 (DOT1L Inhibitor)MLL-AF4/-AF9SynergisticEnhanced anti-leukemic effects[4]
This compound + EPZ015666 (PRMT5 Inhibitor)MLL-AF4/-AF9SynergisticEnhanced anti-leukemic effects[4]

Table 3: In Vivo Efficacy of a MAT2A Inhibitor (AG-270) in Combination with Chemotherapy in Patient-Derived Xenograft (PDX) Models

CombinationCancer Type (PDX)EffectKey FindingCitation
AG-270 + Docetaxel (B913)Non-Small Cell Lung CancerAdditive-to-Synergistic50% Complete Tumor Regressions in 2-3 PDX models[5][6]
AG-270 + Gemcitabine (B846)Pancreatic CancerAdditive-to-SynergisticEnhanced anti-tumor activity[5][6]
AG-270 + PaclitaxelVarious Solid TumorsAdditive-to-SynergisticEnhanced anti-tumor activity[5][6]

Signaling Pathways and Experimental Workflows

MAT2A_Signaling_Pathway MAT2A Signaling and Impact of this compound Combination Therapy Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM Methyltransferases Methyltransferases (e.g., DNMTs, HMTs, PRMT5) SAM->Methyltransferases Methyl Donor PF9366 This compound PF9366->MAT2A Inhibits Histone_DNA_Methylation Histone & DNA Methylation Methyltransferases->Histone_DNA_Methylation Gene_Expression Altered Gene Expression Histone_DNA_Methylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Synergistic_Cell_Death Synergistic Cell Death Cell_Cycle_Arrest->Synergistic_Cell_Death Apoptosis->Synergistic_Cell_Death Chemotherapy Chemotherapy (e.g., Cytarabine, Cisplatin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis

Caption: MAT2A signaling pathway and points of intervention.

In_Vitro_Combination_Workflow In Vitro Workflow for this compound Combination Studies Cell_Seeding Seed Cancer Cells in 96-well plates Drug_Treatment Treat with this compound, Chemotherapy, or Combination Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CCK-8, MTT) Incubation->Viability_Assay Western_Blot Western Blot for Apoptosis Markers (e.g., Cleaved PARP) Incubation->Western_Blot Data_Analysis Data Analysis: IC50 Calculation, Combination Index (CI) Viability_Assay->Data_Analysis

Caption: Workflow for in vitro combination screening.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Workflow for Combination Therapy Tumor_Implantation Implant Tumor Cells/ PDX fragments into Mice Tumor_Growth Monitor Tumor Growth (to ~100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle, this compound, Chemotherapy, or Combination Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Repeated Cycles Endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI), Complete Regressions (CR) Monitoring->Endpoint

Caption: General workflow for in vivo xenograft studies.

Experimental Protocols

Protocol 1: In Vitro Combination of this compound and Cisplatin (B142131) in Cisplatin-Resistant Lung Cancer Cells

This protocol is adapted from a study investigating the effect of this compound on cisplatin-resistant lung cancer cell lines H460/DDP and PC-9.[2]

Materials:

  • This compound (dissolved in DMSO)

  • Cisplatin (dissolved in a suitable solvent)

  • Cisplatin-resistant lung cancer cell lines (e.g., H460/DDP, PC-9)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or similar viability assay

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Cleaved PARP and a loading control like α-tubulin)

Procedure:

  • Cell Seeding: Seed H460/DDP or PC-9 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and cisplatin in complete culture medium. For combination treatment, prepare a matrix of concentrations for both drugs.

  • Treatment:

    • Single Agent: Remove the overnight culture medium and add 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) or cisplatin alone.

    • Combination: Add 100 µL of medium containing the combination of this compound and cisplatin at various concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Western Blot Analysis for Apoptosis:

    • Seed cells in 6-well plates and treat with this compound (e.g., 10 µM, 20 µM) in the presence of a fixed concentration of cisplatin (e.g., 5 µg/mL) for 24 hours.

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Cleaved PARP and a loading control.

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

Protocol 2: In Vitro Combination of this compound in MLL-rearranged Leukemia Cells

This protocol is based on a study evaluating this compound in combination with cytarabine, a DOT1L inhibitor (EPZ004777), and a PRMT5 inhibitor (EPZ015666) in MLL-rearranged leukemia cell lines.[3][4]

Materials:

  • This compound (dissolved in DMSO)

  • Cytarabine, EPZ004777, EPZ015666 (dissolved in DMSO)

  • MLL-rearranged leukemia cell lines (e.g., MLL-AF4, MLL-AF9)

  • Complete culture medium suitable for suspension cells

  • 96-well plates

  • Flow cytometer and counting beads or a cell viability reagent (e.g., CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed MLL-rearranged leukemia cells in 96-well plates at an appropriate density in complete culture medium.

  • Treatment:

    • IC50 Determination: Treat cells with increasing concentrations of this compound, cytarabine, EPZ004777, or EPZ015666 alone to determine the IC50 value for each compound.

    • Combination Treatment: Treat cells with a combination of this compound and the other agents. A fixed ratio or a matrix of concentrations can be used.

  • Incubation: Incubate the cells for 6 days at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability and Proliferation Assessment:

    • Determine the relative cell count using a flow cytometer with counting beads or by performing a cell viability assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the IC50 values from the dose-response curves.

    • For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 3: Representative In Vivo Xenograft Study of a MAT2A Inhibitor in Combination with Chemotherapy

This protocol is a representative model based on the reported in vivo studies of the MAT2A inhibitor AG-270 in combination with taxanes or gemcitabine in patient-derived xenograft (PDX) models.[5][6]

Materials:

  • MAT2A inhibitor (e.g., this compound or AG-270) formulated for oral gavage.

  • Chemotherapeutic agent (e.g., docetaxel, gemcitabine) formulated for injection.

  • Immunocompromised mice (e.g., NOD/SCID).

  • Cancer cells or PDX tissue for implantation.

  • Matrigel (optional, for cell line xenografts).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • For cell line-derived xenografts, subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) in a mixture of media and Matrigel into the flank of the mice.

    • For PDX models, surgically implant small tumor fragments subcutaneously.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers 2-3 times per week.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, MAT2A inhibitor alone, Chemotherapy alone, Combination).

  • Drug Administration:

    • Administer the MAT2A inhibitor orally (e.g., once daily) at a predetermined dose.

    • Administer the chemotherapeutic agent according to a clinically relevant schedule (e.g., docetaxel intravenously once a week; gemcitabine intraperitoneally twice a week).

    • The combination group receives both agents according to their respective schedules.

  • Monitoring:

    • Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Assess for tumor regressions, including partial and complete regressions.

    • Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the anti-tumor effects.

References

Application Notes and Protocols: Western Blot Analysis of MAT2A Expression Following PF-9366 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental to the regulation of gene expression, protein function, and overall cellular homeostasis. Due to the heightened demand for SAM in rapidly dividing cancer cells, MAT2A has emerged as a promising therapeutic target in oncology.[1] PF-9366 is a potent and specific allosteric inhibitor of MAT2A, binding to a site that overlaps with the binding location of MAT2A's regulatory protein, MAT2B.[2] Inhibition of MAT2A with this compound has been shown to decrease intracellular SAM levels and impact downstream cellular processes, including histone methylation.[3][4]

An interesting consequence of MAT2A inhibition by this compound is a compensatory upregulation of MAT2A protein expression, a feedback mechanism that can potentially blunt the anti-proliferative effects of the compound.[5][6] Therefore, accurate monitoring of MAT2A protein levels via Western blot is a crucial step in evaluating the cellular response to this compound treatment.

These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent analysis of MAT2A protein expression by Western blot.

Data Presentation

The following table summarizes the effects of this compound on MAT2A, based on its mechanism of action and observed cellular responses.

ParameterDescriptionCell Line ExamplesConcentration RangeTreatment TimeReference
MAT2A Inhibition (IC50) Concentration of this compound required to inhibit 50% of MAT2A enzymatic activity or downstream effects.Cell-free: 420 nM; H520 lung carcinoma: 1.2 µM; Huh-7 liver cancer: 255 nM200 nM - 10 µM6 - 72 hours[7]
Effect on MAT2A Protein Expression Treatment with this compound can lead to a compensatory increase in the total protein levels of MAT2A.Noted in various cancer cell lines.Not specifiedNot specified[5][6]
Downstream Effect Inhibition of MAT2A by this compound leads to a reduction in global histone methylation.MLL-rearranged (MLLr) leukemia cells15 µM6 days[4]

Signaling Pathway

The diagram below illustrates the central role of MAT2A in the methionine cycle and the mechanism of action for this compound. MAT2A catalyzes the conversion of Methionine and ATP into S-adenosylmethionine (SAM). SAM is the primary methyl group donor for methylation of various substrates, including DNA, RNA, and histones, a process carried out by methyltransferases (MTs). This methylation is critical for regulating gene expression and other cellular functions. This compound acts as an allosteric inhibitor of MAT2A, blocking the production of SAM and thereby inhibiting downstream methylation events.

MAT2A_Signaling_Pathway cluster_cycle Methionine Cycle cluster_inhibition Inhibition Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Catalyzes MT Methyltransferases SAM->MT Substrate Substrate (DNA, RNA, Histones) Substrate->MT Methylated_Substrate Methylated Substrate SAH S-adenosylhomocysteine (SAH) SAH->Methionine Regeneration Steps MT->Methylated_Substrate Methylation MT->SAH PF9366 This compound PF9366->MAT2A Allosteric Inhibition

Caption: MAT2A signaling pathway and this compound inhibition.

Experimental Protocols

This section details the methodology for treating cultured cells with this compound and subsequently analyzing MAT2A protein expression by Western blot.

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (DMSO only) group.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically for the cell line and experimental goals.

Part 2: Protein Extraction
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

    • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.[1]

    • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer’s instructions.[1]

Part 3: Western Blot Analysis
  • Sample Preparation:

    • Based on the protein quantification, calculate the volume of each lysate required to load an equal amount of protein (typically 20-40 µg) per lane.

    • Add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X) to each protein sample.

    • Denature the samples by boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of MAT2A (~43 kDa).

    • Perform electrophoresis according to the gel apparatus manufacturer's instructions to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

    • Incubate the membrane with a primary antibody specific for MAT2A overnight at 4°C with gentle agitation. The antibody datasheet should be consulted for the recommended dilution.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Visualize the protein bands using a chemiluminescence detection system (e.g., X-ray film or a digital imager).

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for a loading control protein, such as β-actin or GAPDH.

    • Quantify the band intensities for MAT2A and the loading control using densitometry software. The expression of MAT2A can then be expressed as a ratio relative to the loading control.

Experimental Workflow Diagram

The following diagram provides a visual overview of the entire experimental process, from cell treatment to data analysis.

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blotting cluster_analysis Data Analysis A Seed Cells in 6-well Plates B Treat with this compound (and Vehicle Control) A->B C Incubate for a Defined Period (e.g., 24-72h) B->C D Wash Cells with Ice-Cold PBS C->D E Lyse Cells with RIPA Buffer D->E F Quantify Protein (e.g., BCA Assay) E->F G Prepare Samples & Run SDS-PAGE F->G H Transfer Proteins to Membrane G->H I Block Membrane H->I J Incubate with Primary Antibody (anti-MAT2A) I->J K Incubate with Secondary Antibody J->K L Detect with ECL Substrate K->L M Image Acquisition L->M N Normalize to Loading Control (e.g., GAPDH) M->N O Quantify Band Intensity N->O

References

Application Notes and Protocols for Proliferation Assays Using PF-9366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-9366 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2] MAT2A is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention. Inhibition of MAT2A by this compound depletes cellular SAM levels, leading to a reduction in histone methylation, cell cycle arrest, and suppression of cancer cell proliferation.[3][4] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines, including methods for proliferation assays, cell cycle analysis, and detection of histone methylation changes.

Mechanism of Action

This compound allosterically binds to MAT2A, inhibiting its enzymatic activity.[2] This leads to a decrease in the intracellular concentration of SAM, a universal methyl donor for methylation reactions. The reduction in SAM availability subsequently inhibits the activity of histone methyltransferases (HMTs), resulting in decreased methylation of histone proteins.[3][4] Alterations in histone methylation patterns disrupt gene expression programs that are critical for cell cycle progression and proliferation, ultimately leading to an anti-cancer effect.

cluster_0 This compound Inhibition of MAT2A Signaling This compound This compound MAT2A MAT2A This compound->MAT2A Inhibits SAM SAM MAT2A->SAM Produces Histone Methyltransferases Histone Methyltransferases SAM->Histone Methyltransferases Activates Histone Methylation Histone Methylation Histone Methyltransferases->Histone Methylation Catalyzes Gene Expression Gene Expression Histone Methylation->Gene Expression Regulates Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Proliferation Inhibition Proliferation Inhibition Gene Expression->Proliferation Inhibition

Caption: Signaling pathway of this compound action.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeParameterValueReference
H520Lung CarcinomaIC50 (SAM production)1.2 µM[5]
Huh-7Liver CarcinomaIC50 (SAM production)255 nM[5]
Huh-7Liver CarcinomaIC50 (Proliferation)10 µM[5]
MLL-AF4/-AF9LeukemiaIC50 (Proliferation)~10-15 µM[6]
H460/DDPCisplatin-Resistant Lung CancerIC50 (Proliferation)~20 µM[4]
PC-9Lung CancerIC50 (Proliferation)~40 µM[4]
Table 2: Effect of this compound on Cell Cycle Distribution and Histone Methylation
Cell LineTreatmentEffect on Cell CycleHistone Methylation ChangesReference
CRISPR/Cas9-MLLrThis compoundDecrease in S phase, increase in apoptosisReduction of H3K4me3, H3K79me1, H3K79me2, H4R3me2[3]
H460/DDP & PC-9This compound (10 µM)Not specifiedReduction of H3K9me2 and H3K36me3[4]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using CellTiter-Glo®

This protocol describes a method for determining the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

cluster_1 Cell Proliferation Assay Workflow A Seed cells in a 96-well plate B Allow cells to attach overnight A->B C Treat cells with this compound B->C D Incubate for desired time (e.g., 72 hours) C->D E Add CellTiter-Glo® Reagent D->E F Incubate and measure luminescence E->F

Caption: Workflow for a cell proliferation assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 4,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[7]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental values.

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

cluster_2 Cell Cycle Analysis Workflow A Harvest and wash cells B Fix cells in cold 70% ethanol A->B C Treat with RNase A B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E

Caption: Workflow for cell cycle analysis.

Procedure:

  • Cell Preparation:

    • Harvest cells treated with this compound and control cells by trypsinization.

    • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Fixation:

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

Protocol 3: Western Blotting for Histone Methylation

This protocol outlines the procedure for detecting changes in histone methylation marks upon this compound treatment.

Materials:

  • Treated and untreated cells

  • Histone extraction buffer

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against specific histone methylation marks (e.g., H3K4me3, H3K9me2, H3K27me3, H3K36me3) and total histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Extract histones using a commercial kit or a standard acid extraction protocol.

    • Quantify the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer:

    • Denature the histone extracts by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize the levels of methylated histones to the total histone H3 loading control.[4]

Conclusion

This compound is a valuable tool for studying the role of MAT2A and SAM-dependent methylation in cancer biology. The protocols provided here offer a comprehensive guide for researchers to investigate the anti-proliferative effects of this compound and to elucidate its mechanism of action through the analysis of cell cycle progression and histone methylation status. These methods can be adapted to various cancer cell lines and experimental setups to advance our understanding of this promising therapeutic target.

References

Troubleshooting & Optimization

PF-9366 off-target effects and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MAT2A inhibitor, PF-9366. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information on the off-target effects and selectivity of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to support your experiments.

Selectivity Profile of this compound

This compound is a potent and highly selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A), a key enzyme in the methionine cycle responsible for the synthesis of S-adenosylmethionine (SAM).[1][2] Extensive screening has demonstrated its high specificity for MAT2A with minimal off-target activity.

Kinase Selectivity

A comprehensive kinome scan assessing the activity of this compound against a panel of 39 kinases at a concentration of 10 µM revealed no significant inhibition. The average inhibition was less than 10%, with no kinase showing more than 30% inhibition. This indicates a very low likelihood of off-target effects mediated by kinase inhibition.

Off-Target Panel Screening

This compound was further evaluated against a broad panel of G-protein coupled receptors (GPCRs), neurotransmitter transporters, phosphodiesterases, and ion channels. At a concentration of 10 µM, this compound displayed no substantial off-target activity in these functional assays.[1]

Table 1: Summary of this compound In Vitro Potency and Selectivity

TargetParameterValueCell Line/System
Primary Target
Human MAT2AIC50420 nMEnzyme Assay
Human MAT2AKd170 nM
Cellular Activity
SAM ProductionIC501.2 µMH520 Lung Carcinoma
SAM ProductionIC50255 nMHuh-7 Hepatocellular Carcinoma
Cell ProliferationIC5010 µMHuh-7 Hepatocellular Carcinoma
Off-Target Selectivity
Kinase Panel (39)% Inhibition<10% (average) at 10 µM
GPCRs, Transporters, Phosphodiesterases, Ion ChannelsActivityNo substantial activity at 10 µM

Signaling Pathways and Experimental Workflows

MAT2A Signaling Pathway

This compound targets MAT2A, the enzyme that catalyzes the conversion of methionine and ATP into SAM. SAM is the universal methyl donor for a vast number of cellular methylation reactions, impacting DNA, RNA, and protein function. Inhibition of MAT2A by this compound depletes cellular SAM levels, thereby affecting these critical processes.

MAT2A_Pathway Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Catalysis PF9366 This compound PF9366->MAT2A Inhibition Methyltransferases Methyltransferases SAM->Methyltransferases Methylated_Substrates Methylated DNA, RNA, Proteins Methyltransferases->Methylated_Substrates Methylation

MAT2A signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Assessing this compound Activity

This workflow outlines the key steps to evaluate the effect of this compound on cellular SAM levels and proliferation.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed cells (e.g., Huh-7, H520) in 96-well plates PF9366_Treatment Treat cells with a dose range of this compound Cell_Seeding->PF9366_Treatment SAM_Measurement Measure intracellular SAM levels (e.g., LC-MS/MS) PF9366_Treatment->SAM_Measurement Proliferation_Assay Assess cell proliferation (e.g., CellTiter-Glo) PF9366_Treatment->Proliferation_Assay IC50_Determination Determine IC50 values for SAM inhibition and proliferation SAM_Measurement->IC50_Determination Proliferation_Assay->IC50_Determination

A generalized workflow for evaluating the cellular effects of this compound.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent IC50 values in cellular assays.

Possible CauseRecommended Solution
Cell health and passage number Use cells with a low passage number and ensure they are healthy and in the exponential growth phase.
Seeding density Optimize cell seeding density for each cell line to avoid confluency-related artifacts.
Compound solubility Ensure this compound is fully dissolved in DMSO before further dilution in culture medium. Sonication may be required.[3][4]
Inaccurate dilutions Use calibrated pipettes and perform serial dilutions carefully.
Assay timing The duration of compound exposure can influence the IC50 value. Optimize the incubation time for your specific cell line and endpoint.

Issue 2: Low or no detectable inhibition of SAM production.

Possible CauseRecommended Solution
Incorrect compound concentration Verify the concentration of your this compound stock solution.
Cell permeability issues While this compound has shown good cell permeability, this can be cell-line dependent. Consider using a positive control inhibitor known to be active in your cell line.
SAM measurement assay sensitivity Ensure your SAM detection method (e.g., LC-MS/MS) is sufficiently sensitive and properly calibrated.
Compensatory upregulation of MAT2A Prolonged treatment with MAT2A inhibitors can sometimes lead to a compensatory upregulation of MAT2A expression. Consider shorter treatment times or co-treatment with an inhibitor of protein synthesis.

Issue 3: Unexpected cytotoxicity in control cells.

Possible CauseRecommended Solution
High DMSO concentration Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%).
Contamination Check cell cultures for microbial contamination.
Off-target effects of the compound Although this compound is highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. Perform a dose-response curve to determine if the toxicity is concentration-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of MAT2A.[1] It binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This leads to a decrease in the production of S-adenosylmethionine (SAM).

Q2: How should I prepare and store this compound?

A2: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. MedChemExpress suggests that this compound is soluble in DMSO at 10 mg/mL with the need for ultrasonic treatment.[3] Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q3: What are the known off-target effects of this compound?

A3: this compound has a very favorable off-target profile. It has been shown to have no significant activity against a large panel of kinases, GPCRs, neurotransmitter transporters, phosphodiesterases, and ion channels at concentrations up to 10 µM.[1]

Q4: Are there any known mechanisms of resistance to this compound?

A4: A potential mechanism of acquired resistance to MAT2A inhibitors, in general, is the upregulation of MAT2A expression. This can compensate for the inhibitory effect of the compound and restore SAM levels.

Q5: What positive and negative controls should I use in my experiments?

A5: For cellular assays, a vehicle control (e.g., DMSO) is a crucial negative control. As a positive control for MAT2A inhibition, you could use another well-characterized MAT2A inhibitor if available. For proliferation assays, a known cytotoxic agent can serve as a positive control.

Experimental Protocols

Protocol 1: In Vitro MAT2A Enzyme Inhibition Assay

This protocol is a general guideline for determining the IC50 of this compound against recombinant MAT2A.

Materials:

  • Recombinant human MAT2A protein

  • This compound

  • ATP

  • L-Methionine

  • Assay buffer (e.g., 150 mM KCl, 25 mM HEPES, pH 7.4, 5 mM MgCl2, 5% (v/v) glycerol, 2 mM TCEP)[3]

  • Detection reagent for SAM or a coupled-enzyme system to measure a product of the reaction.

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells.

  • Add the diluted this compound or vehicle control to the wells of a microplate.

  • Add recombinant MAT2A to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding a mixture of ATP and L-Methionine.

  • Incubate the reaction for a specific time at a controlled temperature (e.g., 37°C).

  • Stop the reaction and measure the amount of SAM produced using a suitable detection method.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., Huh-7, H520)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control with the same final DMSO concentration.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for a desired period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.[3]

References

Technical Support Center: Overcoming PF-9366 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MAT2A inhibitor, PF-9366, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), the enzyme responsible for synthesizing S-adenosyl-L-methionine (SAM) in extrahepatic tissues. SAM is a universal methyl donor for various cellular processes, including DNA, RNA, and protein methylation, which are crucial for cancer cell proliferation and survival. By inhibiting MAT2A, this compound depletes intracellular SAM levels, thereby disrupting these essential methylation events and hindering cancer cell growth.

Q2: What are the known mechanisms of resistance to this compound?

The primary mechanism of acquired resistance to this compound and other MAT2A inhibitors is the upregulation of MAT2A expression. Cancer cells can increase the production of the MAT2A protein, which compensates for the inhibitory effect of the drug and helps restore SAM levels. Another potential mechanism involves alterations in downstream signaling pathways, such as the PRMT5 pathway.

Q3: How can I determine if my cells have developed resistance to this compound?

Resistance to this compound can be identified by a rightward shift in the dose-response curve, resulting in a significantly higher IC50 value compared to the parental, sensitive cell line. This indicates that a higher concentration of the drug is required to achieve the same level of growth inhibition.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and provides potential solutions.

Problem Possible Cause Suggested Solution
Decreased sensitivity to this compound (Increased IC50) 1. Upregulation of MAT2A expression: Resistant cells may overexpress the target protein to overcome inhibition. 2. Alterations in downstream pathways: Changes in pathways like the PRMT5 signaling cascade can compensate for MAT2A inhibition. 3. Suboptimal experimental conditions: Issues with drug stability, cell culture medium, or assay methods.1. Verify MAT2A expression: Perform Western blot or qRT-PCR to compare MAT2A levels in sensitive and resistant cells. 2. Investigate downstream pathways: Analyze the expression and activity of key proteins in related pathways (e.g., PRMT5). 3. Optimize experimental setup: Ensure proper drug dissolution and storage. Use fresh media and validate your cell viability assay.
Inconsistent results between experiments 1. Cell line heterogeneity: The cell population may have developed subpopulations with varying sensitivity. 2. Variability in drug preparation: Inconsistent drug concentrations due to improper dissolution or storage. 3. Inconsistent cell culture conditions: Fluctuations in cell density, passage number, or media composition.1. Perform single-cell cloning: Isolate and expand single clones to establish a homogenous resistant cell line. 2. Standardize drug handling: Prepare fresh drug solutions for each experiment and store them according to the manufacturer's instructions. 3. Maintain consistent cell culture practices: Use cells within a specific passage number range and standardize seeding densities.
No effect of this compound on cell viability 1. Incorrect drug concentration: The concentration used may be too low to elicit a response. 2. Cell line is inherently resistant: The chosen cell line may have intrinsic resistance mechanisms. 3. Inactive compound: The this compound compound may have degraded.1. Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the IC50 value for your cell line. 2. Test in a sensitive cell line: Use a cell line known to be sensitive to this compound as a positive control. 3. Verify compound activity: Test the compound in a cell-free enzymatic assay or acquire a new batch of the inhibitor.

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines

Cell LineDrugIC50 (µM)Reference
H460/DDP (Cisplatin-Resistant Lung Cancer)This compoundDose-dependent reduction in viability observed at 10-80 µM[1]
PC-9 (Lung Cancer)This compoundDose-dependent reduction in viability observed at 10-80 µM[1]

Table 2: Synergistic Effects of this compound in Combination with Other Anticancer Agents

Cell LineCombinationEffectReference
H460/DDP (Cisplatin-Resistant Lung Cancer)This compound + Cisplatin (B142131)Increased apoptosis (cleaved-PARP) compared to cisplatin alone.[1]
MTAP-deficient Glioma CellsMAT2A inhibitor + PRMT5 inhibitorStrong synergistic lethal effect.[2]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.

  • Determine the initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in the parental cancer cell line.

  • Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitor cell viability: At each concentration, monitor cell viability and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.

  • Establish the resistant line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterize the resistant line: Confirm the resistance by performing a dose-response assay and comparing the IC50 value to the parental cell line. Analyze the molecular mechanisms of resistance (e.g., MAT2A expression).

Protocol 2: Western Blot Analysis of MAT2A Expression

This protocol outlines the steps to measure MAT2A protein levels in sensitive versus resistant cancer cells.

  • Cell Lysis:

    • Culture sensitive and resistant cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against MAT2A overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Normalize MAT2A protein levels to a loading control such as β-actin or GAPDH.

Protocol 3: Quantification of Intracellular SAM Levels by LC-MS/MS

This protocol provides a method for measuring intracellular S-adenosylmethionine (SAM) levels.

  • Cell Extraction:

    • Harvest cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate SAM from other metabolites using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify SAM using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of SAM.

    • Quantify the SAM concentration in the samples by comparing their peak areas to the standard curve.

    • Normalize the SAM levels to the cell number or total protein concentration.

Mandatory Visualizations

cluster_0 This compound Action and Resistance Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM SAM MAT2A->SAM Methyltransferases Methyltransferases SAM->Methyltransferases Methylation Methylation Methyltransferases->Methylation PF9366 PF9366 PF9366->MAT2A Inhibition Upregulation MAT2A Upregulation (Resistance) Upregulation->MAT2A Compensation

Caption: Mechanism of this compound action and a primary resistance pathway.

cluster_1 Troubleshooting Workflow for this compound Resistance Start Decreased Sensitivity (High IC50) Check_MAT2A Measure MAT2A Expression (Western/qRT-PCR) Start->Check_MAT2A Upregulated MAT2A Upregulated? Check_MAT2A->Upregulated Yes Yes Upregulated->Yes No No Upregulated->No Combination_Therapy Consider Combination Therapy (e.g., with PRMT5i or Cisplatin) Yes->Combination_Therapy Investigate_Downstream Investigate Downstream Pathways (e.g., PRMT5) No->Investigate_Downstream Optimize_Experiment Optimize Experimental Conditions Investigate_Downstream->Optimize_Experiment

Caption: A logical workflow for troubleshooting this compound resistance.

cluster_2 Experimental Workflow: Combination Therapy Cell_Culture Culture Sensitive & Resistant Cells Treatment Treat with this compound, Drug B, and Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8) Treatment->Viability_Assay IC50_Calculation Calculate IC50 Values Viability_Assay->IC50_Calculation Synergy_Analysis Analyze for Synergy (e.g., Bliss, Loewe) IC50_Calculation->Synergy_Analysis Mechanism_Study Mechanistic Studies (e.g., Apoptosis Assay) Synergy_Analysis->Mechanism_Study

Caption: Workflow for evaluating synergistic effects of combination therapies.

References

Technical Support Center: PF-9366 and MAT2A Upregulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PF-9366 and its effect on Methionine Adenosyltransferase 2A (MAT2A) expression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, allosteric inhibitor of human Methionine Adenosyltransferase 2A (MAT2A).[1][2][3][4] MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl group donor in cells, from methionine and ATP.[5][6] this compound binds to an allosteric site on the MAT2A enzyme, which is distinct from the active site. This binding alters the enzyme's conformation, leading to an increase in substrate affinity but a decrease in enzyme turnover, ultimately inhibiting the production of SAM.[4]

Q2: I treated my cells with this compound to inhibit MAT2A, but I'm observing an increase in MAT2A protein levels. Is this expected?

A2: Yes, this is an expected and frequently reported phenomenon.[7][8] The upregulation of MAT2A protein and transcript levels following treatment with this compound is believed to be a compensatory feedback mechanism triggered by the reduction of intracellular SAM levels.[7]

Q3: What is the mechanism behind the this compound-induced upregulation of MAT2A?

A3: The primary mechanism is post-transcriptional, involving the RNA methyltransferase METTL16 and regulatory elements within the 3'-untranslated region (3'-UTR) of the MAT2A mRNA. When intracellular SAM levels are low, METTL16's activity is reduced. This leads to decreased N6-methyladenosine (m6A) methylation of specific hairpin structures in the MAT2A 3'-UTR. This hypo-methylation results in:

  • Increased Splicing Efficiency: Promotion of the splicing of a detained intron in the MAT2A pre-mRNA.[9][10][11][12][13]

  • Enhanced mRNA Stability: Increased stability of the mature MAT2A mRNA transcript.[9][10][14] Both of these effects contribute to an overall increase in the amount of MAT2A protein translated.

Q4: Does this compound affect histone methylation?

A4: Yes, by inhibiting MAT2A and depleting the cellular pool of SAM, this compound can lead to a global reduction in histone methylation.[7][15] SAM is the essential cofactor for histone methyltransferases. Studies have shown that depletion of SAM can lead to decreased levels of histone marks such as H3K4me3, H3K9me2, H3K27me3, and H3K36me3.[15][16][17]

Q5: What are the typical concentrations of this compound used in cell culture experiments?

A5: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The IC50 for inhibiting cellular SAM production has been reported to be around 1.2 µM in H520 lung carcinoma cells and 225-255 nM in Huh-7 liver cancer cells.[1][2][3] For observing effects on cell proliferation, concentrations up to 10 µM are often used.[1][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guides

Problem 1: No or Weak MAT2A Upregulation Observed After this compound Treatment
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for inducing MAT2A upregulation in your cell line.
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the time point of maximal MAT2A upregulation. The feedback mechanism may take time to become apparent.
Compound Inactivity Ensure your this compound stock is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] If in doubt, use a fresh stock of the compound.
Low Protein Expression in Cell Line Confirm that your cell line expresses detectable basal levels of MAT2A. If expression is very low, you may need to load a higher amount of protein on your western blot.[18]
Western Blotting Issues Please refer to the "Western Blotting for MAT2A: Troubleshooting" guide below.
Problem 2: Western Blotting for MAT2A: Troubleshooting
Issue Possible Cause Solution
No or Weak MAT2A Band Insufficient protein loaded.Load at least 20-30 µg of total protein per lane.[18]
Poor antibody performance.Use an antibody validated for western blotting. Optimize the primary antibody dilution and consider incubating overnight at 4°C.[18][19]
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining. For larger proteins, consider a wet transfer or optimize semi-dry transfer conditions (e.g., longer transfer time).[20]
High Background Insufficient blocking.Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[19]
Antibody concentration too high.Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[20]
Inadequate washing.Increase the number and duration of washes with TBST after antibody incubations.[19]
Non-specific Bands Primary antibody cross-reactivity.Use a more specific primary antibody. Ensure your sample preparation includes protease inhibitors to prevent protein degradation.[18]
Secondary antibody non-specificity.Run a control lane with only the secondary antibody to check for non-specific binding.[20]

Quantitative Data

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro and Cellular IC50 Values for this compound

Parameter Value Assay Condition Reference
MAT2A Enzymatic Inhibition (IC50) 420 nMCell-free enzymatic assay[1][3]
MAT2A Binding Affinity (Kd) 170 nM[1][3]
Cellular SAM Production Inhibition (IC50) 1.2 µMH520 lung carcinoma cells (6h treatment)[1][3]
Cellular SAM Production Inhibition (IC50) 225 - 255 nMHuh-7 liver cancer cells (6h treatment)[1][2][3]
Cell Proliferation Inhibition (IC50) ~10 µMHuh-7 and MLL-rearranged leukemia cells[1][7]

Note: Specific fold-change data for MAT2A protein upregulation following this compound treatment is highly cell-line and condition-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Analysis of MAT2A Upregulation by Western Blot

This protocol provides a general workflow for treating cells with this compound and assessing MAT2A protein levels.

  • Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1][3] Store at -20°C or -80°C.

    • The day after seeding, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

    • Incubate the cells for the desired duration (e.g., 48 hours).

  • Protein Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against MAT2A (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Visualizations

PF9366_MAT2A_Feedback_Loop This compound This compound MAT2A_enzyme MAT2A Enzyme This compound->MAT2A_enzyme Allosteric Inhibition SAM S-adenosylmethionine (SAM) MAT2A_enzyme->SAM METTL16 METTL16 (SAM Sensor) SAM->METTL16 MAT2A_mRNA MAT2A mRNA METTL16->MAT2A_mRNA m6A Methylation (Leads to decay) MAT2A_protein MAT2A Protein (Upregulated) MAT2A_mRNA->MAT2A_protein Translation

Caption: this compound inhibits MAT2A, leading to SAM depletion and subsequent MAT2A upregulation.

Experimental_Workflow_MAT2A_Upregulation start Seed Cells treat Treat with this compound (and Vehicle Control) start->treat incubate Incubate (e.g., 48 hours) treat->incubate lyse Prepare Protein Lysates incubate->lyse quantify Quantify Protein (BCA/Bradford) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-MAT2A) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Analyze Results detect->analyze

Caption: Workflow for analyzing this compound-induced MAT2A upregulation via Western Blot.

References

Technical Support Center: Optimizing PF-9366 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of PF-9366 for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[1][2] SAM is a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[3][4] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, which can disrupt these essential cellular functions and inhibit the proliferation of cancer cells that are highly dependent on MAT2A activity.[2][3] this compound is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site to exert its inhibitory effect.[1][3]

Q2: What is the in vitro potency of this compound?

The in vitro potency of this compound has been characterized in various assays. This information is crucial for designing initial in vivo dose-finding studies.

ParameterValueCell Line/SystemReference
MAT2A IC50 420 nMCell-free enzymatic assay[1][2]
Cellular SAM Production IC50 255 nMHuh-7 (liver carcinoma)[2]
Cellular SAM Production IC50 1.2 µMH520 (lung carcinoma)[2]
Cell Proliferation IC50 10 µMHuh-7 (liver carcinoma)[2]

Q3: How should I prepare this compound for in vivo administration?

Proper formulation is critical for achieving desired exposure and efficacy in animal models. This compound has low aqueous solubility, necessitating the use of a vehicle for administration. Below are commonly used formulations for preclinical studies. It is recommended to prepare the dosing solution fresh daily.

Formulation ComponentExample ConcentrationNotes
DMSO 5-10%Used to initially dissolve this compound. Keep the percentage low to minimize potential toxicity.
PEG300/PEG400 30-40%A commonly used co-solvent to improve solubility.
Tween 80 5%A surfactant that helps to create a stable formulation.
Saline or PBS 45-60%The final diluent to bring the formulation to the desired volume.

Always prepare the formulation in a sterile environment and visually inspect for any precipitation before administration.

Troubleshooting Guides

Issue 1: Poor or inconsistent efficacy in animal models.

Possible Causes and Solutions:

  • Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the tumor site.

    • Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Use the in vitro IC50 values as a starting point for dose range selection. Consider that in vivo efficacy may require significantly higher concentrations than in vitro activity.

  • Inadequate Drug Exposure: The formulation or route of administration may lead to poor bioavailability.

    • Solution: Perform a pilot pharmacokinetic (PK) study to determine key parameters such as Cmax, Tmax, and half-life. This will inform the optimal dosing frequency. Consider alternative routes of administration (e.g., intraperitoneal vs. oral gavage) that may improve systemic exposure.

  • Compensatory Upregulation of MAT2A: It has been reported that treatment with this compound can lead to a feedback mechanism that upregulates MAT2A expression, potentially blunting the inhibitory effect.[3][4]

    • Solution: Analyze tumor tissue from treated animals for MAT2A protein levels by western blot or immunohistochemistry. If upregulation is observed, a higher dose or a combination therapy approach may be necessary.

  • Tumor Model Resistance: The chosen cancer cell line or patient-derived xenograft (PDX) model may not be sensitive to MAT2A inhibition.

    • Solution: Confirm the dependence of your tumor model on the MAT2A pathway. Models with MTAP deletion are often more sensitive to MAT2A inhibitors.[3]

Issue 2: Observed toxicity or adverse effects in treated animals.

Possible Causes and Solutions:

  • Vehicle-Related Toxicity: The formulation vehicle, particularly at high concentrations of DMSO, can cause local irritation or systemic toxicity.

    • Solution: Administer a vehicle-only control group to assess any background toxicity. If vehicle-related effects are observed, try to reduce the percentage of DMSO or explore alternative, less toxic solubilizing agents.

  • On-Target Toxicity: Inhibition of MAT2A in normal tissues may lead to adverse effects.

    • Solution: Carefully monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and altered blood chemistry. If toxicity is observed, consider reducing the dose or the frequency of administration. Histopathological analysis of major organs should be performed at the end of the study.

  • Off-Target Effects: Although this compound is reported to be relatively specific, off-target activities at higher concentrations cannot be ruled out.[2]

    • Solution: If unexpected toxicities are observed that do not align with the known function of MAT2A, consider performing broader toxicity profiling.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol provides a general method for preparing a this compound formulation suitable for oral administration in mice.

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, the desired dose (in mg/kg), and the dosing volume (typically 5-10 mL/kg for mice).

  • Dissolve this compound: Weigh the required amount of this compound powder and dissolve it in the calculated volume of DMSO. Gentle warming or vortexing can aid dissolution.

  • Add Co-solvents: To the DMSO/PF-9366 solution, add PEG300 (or PEG400) and mix thoroughly.

  • Add Surfactant: Add Tween 80 to the solution and mix until a clear and homogenous solution is obtained.

  • Final Dilution: Slowly add saline or PBS to the mixture while stirring to reach the final desired volume.

  • Final Check: Ensure the final formulation is a clear solution. If any precipitation occurs, the formulation may need to be adjusted. Prepare fresh daily.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control and this compound treatment groups).

  • Treatment Administration:

    • Prepare the this compound formulation and vehicle control as described in Protocol 1.

    • Administer the treatment according to the planned dosing schedule (e.g., once or twice daily by oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any clinical signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a maximum size or after a predetermined treatment duration), euthanize the animals.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for pharmacodynamic markers).

Visualizations

MAT2A_Signaling_Pathway cluster_0 Methionine Cycle Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation + CH3 SAH S-adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine + CH3 Methylation->SAH MAT2A->SAM PF9366 This compound PF9366->MAT2A

Caption: Mechanism of action of this compound in the methionine cycle.

Experimental_Workflow cluster_1 Dosage Optimization Workflow start Start: In Vitro Data (IC50) formulation Formulation Development start->formulation pilot_pk Pilot PK Study (Single Dose) formulation->pilot_pk dose_escalation Dose Escalation Study (MTD Determination) pilot_pk->dose_escalation efficacy_study Efficacy Study (Xenograft Model) dose_escalation->efficacy_study pd_analysis Pharmacodynamic Analysis (e.g., Tumor SAM levels) efficacy_study->pd_analysis end Optimized Dosage Regimen pd_analysis->end

Caption: A typical experimental workflow for this compound dosage optimization.

Troubleshooting_Logic cluster_2 Troubleshooting Inconsistent Efficacy issue Inconsistent or Poor Efficacy cause1 Suboptimal Dosage? issue->cause1 cause2 Poor Bioavailability? issue->cause2 cause3 Target Upregulation? issue->cause3 solution1 Dose Escalation Study cause1->solution1 solution2 PK Study & Reformulation cause2->solution2 solution3 PD Analysis & Dose Adjustment cause3->solution3

Caption: A logical approach to troubleshooting poor in vivo efficacy.

References

PF-9366 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-9366, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to address common issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor for numerous cellular methylation reactions, from methionine and ATP.[2] By binding to an allosteric site on MAT2A, this compound alters the enzyme's active site, which leads to an increase in substrate affinity but a significant decrease in enzyme turnover, thereby inhibiting the production of SAM.[2]

Q2: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid powder. For experimental use, it should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution.[1][3][4] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3][4]

Q3: What are the recommended storage conditions for this compound?

Storage recommendations for this compound are summarized in the table below.

FormulationStorage TemperatureStability
Solid Powder-20°C≥ 1 year[1]
In DMSO-20°CUp to 3 months[1]
In DMSO-80°CUp to 2 years[4]

Q4: What is the solubility of this compound?

The solubility of this compound in various solvents is provided in the table below.

SolventSolubility
DMSO≥ 14 mg/mL (39.9 mM)[3]
Ethanol3 mg/mL (8.55 mM)[3]
Water<1 mg/mL[3]

For in vivo studies, specific formulations are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

Troubleshooting Guide

This section addresses common problems that researchers may encounter when using this compound in cell culture experiments.

Problem 1: I am not observing the expected anti-proliferative effect in my cells.

  • Possible Cause 1: Suboptimal inhibitor concentration.

    • Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. The reported IC50 values for proliferation inhibition are in the micromolar range (e.g., ~10 µM in Huh-7 and MLL-rearranged leukemia cells) and can vary between cell lines.[5]

  • Possible Cause 2: Compensatory upregulation of MAT2A.

    • Solution: Treatment with this compound has been reported to cause a feedback upregulation of MAT2A protein expression, which can reduce its anti-proliferative effectiveness.[6] Consider measuring MAT2A protein levels by Western blot after treatment. Shorter treatment times or combination therapies might be necessary.

  • Possible Cause 3: Incorrect MTAP status of the cell line.

    • Solution: The anti-proliferative effects of MAT2A inhibitors can be more pronounced in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[6] It is crucial to verify the MTAP status of your cell lines using methods like PCR or Western blotting.[5]

  • Possible Cause 4: Compound instability in cell culture media.

    • Solution: While specific data on the half-life of this compound in cell culture media is limited, it is best practice to add freshly diluted this compound to your experiments. For long-term experiments (e.g., several days), consider replenishing the media with fresh inhibitor every 24-48 hours to maintain a consistent concentration.

Problem 2: I am observing unexpected or excessive toxicity in my cells.

  • Possible Cause 1: High DMSO concentration.

    • Solution: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that the same concentration is used in your vehicle control wells.[4][7]

  • Possible Cause 2: Off-target effects.

    • Solution: While this compound is reported to be selective for MAT2A, high concentrations may lead to off-target effects.[4] Perform a dose-response curve to identify a concentration that inhibits MAT2A activity without causing widespread cytotoxicity. Consider using a lower concentration for a longer duration.

Problem 3: The compound precipitates in the cell culture medium.

  • Possible Cause 1: Poor aqueous solubility.

    • Solution: this compound has low solubility in water.[3] When diluting the DMSO stock solution into your aqueous cell culture medium, ensure rapid and thorough mixing. It is also advisable not to exceed the recommended final concentration that has been shown to be soluble. If precipitation occurs, sonication may aid in dissolution.[4][7]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

ParameterCell LineIC50 ValueReference
MAT2A enzymatic activity-420 nM[1]
SAM productionH520 (lung carcinoma)1.2 µM[1]
SAM productionHuh-7 (liver carcinoma)225 nM[1]
Cell proliferationHuh-7 (liver carcinoma)~10 µM[5]
Cell proliferationMLL-rearranged leukemia cells~10 µM[5]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (using CellTiter-Glo®)

This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the experiment.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[4]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.

Visualizations

MAT2A_Signaling_Pathway MAT2A Signaling Pathway and Inhibition by this compound cluster_0 Methionine Cycle cluster_1 Downstream Effects Methionine Methionine MAT2A MAT2A Methionine->MAT2A Substrates ATP ATP ATP->MAT2A Substrates SAM SAM MAT2A->SAM Catalyzes Methyltransferases Methyltransferases SAM->Methyltransferases Methyl Donor Methylation Methylation Methyltransferases->Methylation Drives Gene Expression Gene Expression Methylation->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->MAT2A Allosteric Inhibition

Caption: MAT2A pathway and this compound inhibition.

Experimental_Workflow General Experimental Workflow for this compound Start Start Prepare this compound Stock (in DMSO) Prepare this compound Stock (in DMSO) Start->Prepare this compound Stock (in DMSO) Seed Cells Seed Cells Prepare this compound Stock (in DMSO)->Seed Cells Prepare Working Solutions Prepare Working Solutions Seed Cells->Prepare Working Solutions Treat Cells Treat Cells Prepare Working Solutions->Treat Cells Incubate Incubate Treat Cells->Incubate Assay Readout Assay Readout Incubate->Assay Readout Data Analysis Data Analysis Assay Readout->Data Analysis End End Data Analysis->End

Caption: Workflow for using this compound in experiments.

Troubleshooting_Guide This compound Troubleshooting Flowchart Start Start No/Low Activity No/Low Activity Start->No/Low Activity Check Concentration Check Concentration No/Low Activity->Check Concentration Yes Unexpected Toxicity Unexpected Toxicity No/Low Activity->Unexpected Toxicity No Verify MTAP Status Verify MTAP Status Check Concentration->Verify MTAP Status Assess MAT2A Expression Assess MAT2A Expression Verify MTAP Status->Assess MAT2A Expression Replenish Media Replenish Media Assess MAT2A Expression->Replenish Media End End Replenish Media->End Check DMSO Control Check DMSO Control Unexpected Toxicity->Check DMSO Control Yes Precipitation Precipitation Unexpected Toxicity->Precipitation No Lower Concentration Lower Concentration Check DMSO Control->Lower Concentration Lower Concentration->End Improve Mixing Improve Mixing Precipitation->Improve Mixing Yes Precipitation->End No Use Fresh Dilution Use Fresh Dilution Improve Mixing->Use Fresh Dilution Use Fresh Dilution->End

Caption: Troubleshooting guide for this compound experiments.

References

PF-9366 Technical Support Center: Troubleshooting Unexpected Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during experiments with PF-9366, an allosteric inhibitor of methionine adenosyltransferase 2A (Mat2A).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), with an IC50 of 420 nM and a Kd of 170 nM.[1][2][3] It functions by binding to a site on Mat2A that overlaps with the binding site for the regulatory protein Mat2B.[4] This binding event alters the enzyme's active site, leading to an increase in substrate affinity but a decrease in the overall enzyme turnover rate, thus inhibiting the production of S-adenosyl-L-methionine (SAM).[4][5] SAM is a crucial cofactor for cellular methylation reactions and polyamine biosynthesis.[4]

Q2: I'm observing higher-than-expected cytotoxicity with this compound. What are the potential causes?

Several factors could contribute to unexpected cytotoxicity. Consider the following possibilities:

  • High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects or overwhelm the cellular machinery, resulting in toxicity. It is recommended to perform a dose-response experiment to determine the precise IC50 for your specific cell line.[6]

  • Solvent Toxicity: this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[2][7] High concentrations of DMSO can be independently toxic to cells.[6] Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically below 0.5%.[1][2]

  • Compound Instability: this compound may degrade over time in culture medium, potentially forming toxic byproducts. It is advisable to prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock.[6]

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. For example, Huh-7 cells are more sensitive to this compound than H520 cells.[2]

  • Compensatory Upregulation of Mat2A: Treatment with this compound has been reported to cause a compensatory upregulation of Mat2A protein expression.[8][9] This cellular response could potentially lead to stress and contribute to cytotoxicity.

  • General Cell Culture Issues: Problems such as microbial contamination, incorrect CO2 levels, temperature fluctuations, or poor quality reagents can all contribute to cell death.

Q3: Could the observed cytotoxicity be due to off-target effects?

While this compound has been shown to be highly selective, off-target effects, though unlikely, cannot be entirely ruled out, especially at high concentrations.[10] It has demonstrated no significant off-target activity against a wide range of kinases, G protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters at concentrations up to 10 µM.[1][10] If you suspect off-target effects, consider the following:

  • Use a Control Compound: If available, use an inactive analog of this compound. If the cytotoxicity persists with the inactive compound, it is more likely due to an off-target effect or a general property of the chemical scaffold.[8]

  • Rescue Experiments: Overexpressing a resistant form of Mat2A could help determine if the observed phenotype is on-target.[8]

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
Mat2A IC50 (enzymatic)420 nMCell-free[1][2][7]
Mat2A Kd170 nMCell-free[1][3]
SAM Production IC501.2 µMH520 (lung carcinoma)[1][2][7]
SAM Production IC50225 nMHuh-7 (hepatocellular carcinoma)[2][7][10]
Cell Proliferation IC5010 µMHuh-7[1]

Table 2: Recommended Storage and Solubility of this compound

ParameterRecommendationReference
Storage (Powder) -20°C for up to 3 years, 4°C for up to 2 years[1]
Storage (Stock Solution) -80°C for up to 2 years, -20°C for up to 1 year[1]
Solubility in DMSO Up to 20 mg/mL[2][7]

Experimental Protocols

Protocol 1: Standard Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000 cells/well for a 72-hour incubation).[1]

    • Incubate overnight to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1]

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1][2]

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include appropriate controls: vehicle control (medium with the same final DMSO concentration) and untreated control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[11]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.[11]

Protocol 2: Western Blot for Mat2A Upregulation

This protocol can be used to investigate the compensatory upregulation of Mat2A protein expression following this compound treatment.

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations and time points.

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for Mat2A.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

PF9366_Signaling_Pathway Methionine L-Methionine Mat2A Mat2A Methionine->Mat2A ATP ATP ATP->Mat2A SAM S-Adenosyl-L-Methionine (SAM) Mat2A->SAM Synthesis Methylation Cellular Methylation (DNA, RNA, proteins) SAM->Methylation PF9366 This compound PF9366->Mat2A Inhibition

Caption: Intended signaling pathway of this compound, inhibiting Mat2A-mediated SAM synthesis.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Verify this compound Concentration and Dose-Response Start->Check_Concentration Check_Solvent Assess Solvent (DMSO) Toxicity Check_Concentration->Check_Solvent Check_Compound_Integrity Evaluate Compound Stability (Fresh Dilutions) Check_Solvent->Check_Compound_Integrity Check_Cell_Health Confirm Cell Line Health and Culture Conditions Check_Compound_Integrity->Check_Cell_Health Investigate_On_Target Investigate On-Target Effects (Mat2A Upregulation) Check_Cell_Health->Investigate_On_Target Consider_Off_Target Consider Off-Target Effects Investigate_On_Target->Consider_Off_Target Conclusion Identify Source of Cytotoxicity Consider_Off_Target->Conclusion

Caption: Experimental workflow for troubleshooting unexpected cytotoxicity of this compound.

Logical_Relationships cluster_causes Potential Causes cluster_solutions Troubleshooting Steps High_Conc High Concentration Dose_Response Dose-Response Curve High_Conc->Dose_Response Solvent_Toxicity Solvent Toxicity Vehicle_Control Vehicle Control Solvent_Toxicity->Vehicle_Control Compound_Instability Compound Instability Fresh_Dilutions Use Fresh Dilutions Compound_Instability->Fresh_Dilutions Cell_Issues Cell Culture Issues Culture_Check Check Culture Conditions Cell_Issues->Culture_Check Mat2A_Upregulation Mat2A Upregulation Western_Blot Western Blot for Mat2A Mat2A_Upregulation->Western_Blot

Caption: Logical relationships between potential causes and troubleshooting steps.

References

Why is PF-9366 not inhibiting cell growth?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-9366. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A).[1][2] Mat2A is an enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor involved in numerous cellular processes, including DNA, RNA, and protein methylation.[2][3] By binding to an allosteric site on Mat2A, this compound alters the enzyme's active site, which leads to decreased enzyme turnover and a reduction in cellular SAM levels.[2][4] This disruption of SAM biosynthesis can subsequently inhibit the proliferation of cancer cells that are dependent on Mat2A activity.[5][6]

Q2: In which cell lines has this compound shown activity?

This compound has demonstrated inhibitory activity in various cancer cell lines. For instance, it has been shown to inhibit the production of cellular SAM in H520 lung carcinoma cells and Huh-7 liver cancer cells.[1][5] It has also been shown to suppress the proliferation of Huh-7 cells.[5] The sensitivity of different cell lines to this compound can vary, and it is crucial to determine the optimal concentration for your specific cell line empirically.

Q3: What is the recommended storage and handling for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years or at 4°C for up to two years.[5] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to two years or at -20°C for up to one year.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to prevent solvent-induced toxicity.[5][7]

Troubleshooting Guide: Why is this compound Not Inhibiting Cell Growth?

If you are observing a lack of cell growth inhibition with this compound in your experiments, several factors could be at play. This guide provides a systematic approach to troubleshooting the issue.

Problem 1: Suboptimal Experimental Conditions

A common reason for the lack of an expected biological response is that the experimental setup has not been optimized.

Possible Causes & Solutions:

  • Incorrect Concentration: The concentration of this compound may be too low to elicit an effect in your specific cell line.

    • Solution: Perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC50) for your cells.

  • Insufficient Treatment Duration: The incubation time with the inhibitor may be too short to observe a significant effect on cell proliferation.

    • Solution: Conduct a time-course experiment, treating the cells for various durations (e.g., 24, 48, 72 hours) to identify the optimal treatment time. For example, studies have used incubation times of up to 72 hours for proliferation assays.[5][8]

  • High Cell Seeding Density: A high initial cell density can sometimes mask the inhibitory effects of a compound.

    • Solution: Optimize the cell seeding density to ensure that the cells are in the exponential growth phase during the treatment period.

Problem 2: Issues with the Compound Itself

The integrity and solubility of the small molecule inhibitor are critical for its activity.

Possible Causes & Solutions:

  • Compound Degradation: Improper storage or handling can lead to the degradation of this compound.

    • Solution: Ensure that the compound has been stored correctly according to the manufacturer's recommendations (typically at -20°C or -80°C).[1][5] Prepare fresh stock solutions and working dilutions for each experiment.

  • Poor Solubility: this compound is soluble in DMSO but may precipitate in aqueous cell culture media, reducing its effective concentration.[1]

    • Solution: Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration.[5][8] Ensure the final DMSO concentration is not toxic to the cells (generally below 0.5%).[7] Visually inspect the medium for any signs of precipitation after adding the compound.

Problem 3: Cellular Resistance Mechanisms

Cells can develop resistance to inhibitors through various biological mechanisms.

Possible Causes & Solutions:

  • Upregulation of MAT2A Expression: A known mechanism of resistance to Mat2A inhibitors is the compensatory upregulation of MAT2A protein expression by the cancer cells.[3][6][9] This increase in the target protein can overcome the inhibitory effect of this compound.

    • Solution: To investigate this, you can perform a western blot analysis to compare the MAT2A protein levels in your treated cells versus untreated controls.[9]

  • Cell Line Insensitivity: The specific genetic background of your cell line may render it insensitive to Mat2A inhibition. For example, the antiproliferative activity of some Mat2A inhibitors is particularly pronounced in cancer cells with a deletion of the MTAP gene.[6]

    • Solution: Review the literature to determine if your cell line has any known genetic characteristics that would affect its sensitivity to Mat2A inhibitors. Consider testing the compound in a cell line known to be sensitive to this compound as a positive control.

  • Alterations in Downstream Pathways: Resistance can also emerge from changes in signaling pathways downstream of SAM production.[9]

    • Solution: Advanced molecular biology techniques, such as RNA sequencing, can be employed to identify changes in gene expression that may contribute to resistance.[10][11]

Data Summary

The following table summarizes the reported IC50 values for this compound in different contexts. Note that these values can vary depending on the specific experimental conditions.

ParameterCell Line/TargetIC50 ValueReference
Mat2A Inhibition (enzymatic)Human Mat2A420 nM[5]
SAM Production InhibitionH520 Lung Carcinoma1.2 µM[1][5]
SAM Production InhibitionHuh-7 Liver Cancer255 nM[5]
Cell Proliferation InhibitionHuh-7 Liver Cancer10 µM[5][9]

Experimental Protocols

Cell Viability Assay (General Protocol)

This protocol provides a general framework for assessing the effect of this compound on cell proliferation using a reagent like CellTiter-Glo®.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from a DMSO stock. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.[5]

  • Viability Measurement: After incubation, bring the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

PF9366_Pathway Methionine Methionine + ATP Mat2A Mat2A Methionine->Mat2A Substrate SAM S-Adenosyl-L-methionine (SAM) Mat2A->SAM Catalyzes Methylation Cellular Methylation (DNA, RNA, Proteins) SAM->Methylation Methyl Donor PF9366 This compound PF9366->Mat2A Inhibits Proliferation Cell Proliferation Methylation->Proliferation Supports Troubleshooting_Workflow Start Start: No Cell Growth Inhibition Observed Check_Conditions Verify Experimental Conditions (Concentration, Duration, Cell Density) Start->Check_Conditions Check_Compound Assess Compound Integrity (Storage, Solubility) Check_Conditions->Check_Compound Conditions OK Problem_Solved Problem Resolved Check_Conditions->Problem_Solved Issue Found & Corrected Investigate_Resistance Investigate Cellular Resistance (MAT2A expression, Cell Line Sensitivity) Check_Compound->Investigate_Resistance Compound OK Check_Compound->Problem_Solved Issue Found & Corrected Investigate_Resistance->Problem_Solved Mechanism Identified & Addressed Consult_Literature Consult Literature for Cell-Specific Data Investigate_Resistance->Consult_Literature Resistance Suspected Causes_Diagram cluster_Experimental Experimental Issues cluster_Cellular Cellular Factors Lack_of_Effect Lack of Cell Growth Inhibition Concentration Suboptimal Concentration Lack_of_Effect->Concentration Duration Insufficient Duration Lack_of_Effect->Duration Solubility Compound Precipitation Lack_of_Effect->Solubility Degradation Compound Degradation Lack_of_Effect->Degradation Upregulation MAT2A Upregulation Lack_of_Effect->Upregulation Insensitivity Inherent Cell Line Insensitivity Lack_of_Effect->Insensitivity

References

Technical Support Center: PF-9366 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of PF-9366, a known allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: The primary target of this compound is Methionine Adenosyltransferase 2A (MAT2A).[1][2][3][4] this compound is an allosteric inhibitor, meaning it binds to a site on the MAT2A enzyme that is distinct from the active site.[3][5] This binding event alters the enzyme's conformation, leading to reduced catalytic activity.[3][5] Specifically, allosteric binding of this compound can increase the enzyme's affinity for its substrates while decreasing its turnover rate.[3][5][6]

Q2: What is the direct downstream cellular consequence of this compound target engagement?

A2: The primary and most direct downstream effect of this compound binding to MAT2A is the inhibition of S-adenosyl-L-methionine (SAM) production in cells.[1][2][4] SAM is a universal methyl donor for numerous cellular processes, including DNA, RNA, and histone methylation.[3][7]

Q3: What are the recommended methods to confirm this compound target engagement in cells?

A3: We recommend a multi-pronged approach to confirm target engagement, including:

  • Direct Target Binding Assays: Cellular Thermal Shift Assay (CETSA) to demonstrate direct binding of this compound to MAT2A.

  • Downstream Biomarker Analysis: Measurement of intracellular SAM levels to confirm functional inhibition of MAT2A.

  • Analysis of Downstream Signaling: Assessment of global histone methylation changes, a key epigenetic process dependent on SAM.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for MAT2A

Issue: No or weak thermal shift observed for MAT2A with this compound treatment.

Potential Cause Troubleshooting Steps
Suboptimal Antibody Performance Verify the specificity and sensitivity of your MAT2A antibody for Western Blotting. We recommend using a validated antibody, such as MAT2A (E5I7C) Rabbit mAb #84478 from Cell Signaling Technology.[1]
Insufficient Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for your cell line.
Incorrect Heating Conditions Optimize the temperature gradient and heating duration for your specific cell line and experimental setup. A typical heating duration is 3-5 minutes.[8][9]
Low Endogenous MAT2A Expression Confirm MAT2A expression levels in your cell line of choice via Western Blot. If expression is low, consider using a cell line with higher endogenous expression.
Cell Lysis and Fractionation Issues Ensure complete cell lysis and efficient separation of soluble and aggregated protein fractions. Incomplete lysis can lead to high background and mask a thermal shift.[10]
Measurement of Intracellular SAM Levels

Issue: No significant decrease in SAM levels after this compound treatment.

Potential Cause Troubleshooting Steps
Inefficient SAM Extraction Optimize your SAM extraction protocol. Ensure rapid quenching of metabolic activity and efficient extraction to prevent SAM degradation.
Assay Sensitivity Use a highly sensitive detection method, such as LC-MS/MS or a validated fluorescence-based assay kit, to accurately quantify intracellular SAM levels.[11]
Cellular Compensation Be aware that prolonged treatment with MAT2A inhibitors can sometimes lead to a compensatory upregulation of MAT2A expression, which might partially restore SAM levels.[7][12] Consider shorter treatment times for initial target engagement confirmation.
High Methionine in Culture Media High concentrations of exogenous methionine in the cell culture medium may counteract the inhibitory effect of this compound.[12] Consider using a medium with physiological methionine levels.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the thermal stabilization of endogenous MAT2A upon this compound binding.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Validated MAT2A antibody for Western Blot (e.g., CST #84478)[1]

  • Secondary antibody

  • Western Blotting reagents and equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for the optimized duration.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to the desired cell density.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Western Blotting: Collect the supernatant and determine the protein concentration. Perform Western Blot analysis to detect the amount of soluble MAT2A at each temperature.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

Protocol 2: Measurement of Intracellular SAM Levels

This protocol describes the quantification of intracellular SAM as a functional readout of MAT2A inhibition.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Reagents for SAM extraction (e.g., perchloric acid)

  • LC-MS/MS system or a commercial SAM assay kit

Procedure:

  • Cell Treatment: Treat cells with a dose-range of this compound or DMSO.

  • Metabolite Extraction: At the end of the treatment period, rapidly quench metabolic activity (e.g., by placing the plate on dry ice) and extract intracellular metabolites using a suitable method like perchloric acid precipitation.

  • Quantification: Analyze the extracted metabolites using LC-MS/MS to determine the concentration of SAM. Alternatively, use a commercially available fluorescence-based assay.[11]

  • Data Analysis: Normalize SAM levels to the total protein concentration or cell number. Plot the percentage of SAM inhibition against the this compound concentration to determine the IC50 value for SAM reduction.

Quantitative Data Summary

Parameter This compound Reference
Mat2A IC50 (biochemical) 420 nM[1][2]
Mat2A Kd 170 nM[1]
Cellular SAM Production IC50 (H520 cells) 1.2 µM[1][4]
Cellular SAM Production IC50 (Huh-7 cells) 225 nM[2][4]

Visualizations

G cluster_0 This compound Target Engagement Workflow A Treat Cells with this compound B Direct Target Engagement (CETSA) A->B C Functional Readout (SAM Levels) A->C D Downstream Effect (Histone Methylation) A->D E Binding Confirmed B->E Thermal Shift? F Inhibition Confirmed C->F SAM Decrease? G Downstream Effect Confirmed D->G Methylation Change?

Caption: A workflow for confirming this compound target engagement.

G cluster_1 MAT2A Signaling Pathway Methionine Methionine + ATP MAT2A MAT2A Methionine->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM PF9366 This compound PF9366->MAT2A inhibits Methyltransferases Methyltransferases SAM->Methyltransferases Histone_Methylation Histone Methylation Methyltransferases->Histone_Methylation DNA_RNA_Methylation DNA/RNA Methylation Methyltransferases->DNA_RNA_Methylation

Caption: The central role of MAT2A in cellular methylation.

Advanced Methods: NanoBRET™ Target Engagement Assay

While a specific NanoBRET tracer for MAT2A is not commercially available, a custom assay can be developed to provide a sensitive, real-time measure of this compound binding in living cells.

Principle: The NanoBRET assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (MAT2A-NanoLuc) and a fluorescently labeled tracer that binds to the same target. Competitive displacement of the tracer by an unlabeled compound (this compound) results in a decrease in the BRET signal.

Development Workflow:

  • Tracer Development: Synthesize a fluorescent tracer by conjugating a known MAT2A ligand with a suitable fluorophore.

  • Construct Generation: Create an expression vector for a MAT2A-NanoLuc fusion protein.

  • Assay Optimization: Co-express the MAT2A-NanoLuc fusion and titrate the fluorescent tracer to determine the optimal concentration for a robust BRET signal.

  • Competitive Binding: Perform competitive binding experiments with this compound to determine its cellular IC50 for target engagement.

G cluster_2 NanoBRET Assay Principle cluster_bound Tracer Bound cluster_displaced Tracer Displaced MAT2A_NL_B MAT2A-NanoLuc Tracer_B Fluorescent Tracer BRET BRET Signal Tracer_B->BRET Energy Transfer MAT2A_NL_D MAT2A-NanoLuc PF9366_D This compound No_BRET No BRET PF9366_D->No_BRET No Energy Transfer Tracer_D Fluorescent Tracer

Caption: Principle of a competitive NanoBRET assay.

References

Impact of PF-9366 on normal vs. cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for utilizing the MAT2A inhibitor, PF-9366, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[3] SAM is the primary methyl group donor for numerous cellular processes, including the methylation of DNA, RNA, and proteins, which are essential for cell growth and proliferation.[4] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, leading to a reduction in methylation events and subsequent inhibition of cancer cell proliferation.[3][4]

Q2: Why are certain cancer cells more sensitive to this compound than normal cells?

A2: The increased sensitivity of certain cancer cells to this compound is primarily due to a concept known as synthetic lethality, particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][6] MTAP is an enzyme involved in the methionine salvage pathway. Its deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[5][7] MTA is a natural inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[8][9] This partial inhibition of PRMT5 makes these cancer cells highly dependent on the MAT2A-driven primary pathway for SAM production to maintain essential methylation activities.[5] Therefore, inhibiting MAT2A with this compound in MTAP-deleted cells delivers a "second hit" to the methylation machinery, leading to a significant anti-proliferative effect.[10]

Q3: What are the known off-target effects of this compound?

A3: this compound has been shown to have no substantial off-target activity in panels of G-protein coupled receptors (GPCRs), neurotransporters, phosphodiesterases, and ion channels.[1][3]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in DMSO.[2][4] For in vitro experiments, stock solutions are typically prepared in DMSO.[11] It is recommended to store the solid compound at -20°C for long-term stability (up to 3 years).[11] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[2][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no significant difference in cell viability between treated and control cells 1. Suboptimal inhibitor concentration: The concentration of this compound may be too high, causing general toxicity, or too low to induce a specific effect.[8] 2. Incorrect cell seeding density: Inconsistent cell numbers can lead to variability in results. 3. Issues with this compound stock solution: The compound may have degraded due to improper storage or handling.1. Perform a dose-response curve: Determine the optimal IC50 concentration for your specific cell line.[8] 2. Optimize cell seeding density: Ensure a consistent number of cells are seeded per well and that they are in the logarithmic growth phase. 3. Prepare fresh stock solutions: Aliquot and store this compound as recommended. Confirm the concentration and integrity of your stock solution.
High background or variability in biochemical assays (e.g., SAM measurement) 1. Improper sample handling: SAM is an unstable molecule and can degrade if not handled and stored correctly. 2. Enzyme inactivity in in vitro assays: MAT2A can be unstable, especially at low concentrations and higher temperatures.[12]1. Follow strict sample preparation protocols: Snap-freeze cell pellets immediately after harvesting and store them at -80°C. Use appropriate extraction buffers. 2. Optimize assay conditions: Keep the MAT2A enzyme on ice and use it promptly. Consider including the regulatory protein MAT2B to stabilize MAT2A activity.[12]
Unexpectedly high IC50 values in MTAP-deleted cells 1. Incorrect MTAP status of the cell line: The cell line may have been misidentified or its MTAP status may have changed. 2. Cellular adaptation or resistance: Prolonged treatment can lead to compensatory upregulation of MAT2A expression.[6]1. Verify MTAP status: Confirm the MTAP deletion status of your cell lines using PCR or Western blotting.[8] 2. Monitor MAT2A expression: Check for changes in MAT2A protein levels by Western blot after treatment. Consider shorter incubation times.

Data Presentation

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeMTAP StatusParameterValueReference(s)
H520Lung CarcinomaNot SpecifiedIC50 (SAM production)1.2 µM[3]
Huh-7Liver CarcinomaNot SpecifiedIC50 (SAM production)255 nM[3]
Huh-7Liver CarcinomaNot SpecifiedIC50 (Proliferation)10 µM[3]
H460/DDPCisplatin-Resistant Lung CancerNot SpecifiedProliferation InhibitionDose-dependent[13]
PC-9Lung CancerNot SpecifiedProliferation InhibitionDose-dependent[13]
MLL-AF4/-AF9LeukemiaNot SpecifiedProliferation InhibitionIC50 determined[14]

Table 2: Effect of this compound on a Normal Human Cell Line

Cell LineCell TypeParameterObservationReference(s)
Human Gingival Fibroblasts (hGFs)Normal FibroblastViabilityNo significant change at 10 µM

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for determining cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[15] d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15] f. Measure the luminescence using a luminometer.[17]

  • Data Analysis: a. Subtract the average background luminescence (from medium-only wells) from all experimental readings. b. Normalize the data to the vehicle control wells (set as 100% viability). c. Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol outlines the detection of MAT2A, PRMT5, and histone methylation marks following this compound treatment.

  • Cell Lysis: a. Culture and treat cells with this compound for the desired time. b. Wash cells twice with ice-cold PBS. c. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against MAT2A, PRMT5, symmetrically dimethylated arginine (SDMA), or specific histone methylation marks (e.g., H4R3me2s) overnight at 4°C. c. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: a. Wash the membrane with TBST. b. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system. c. Normalize band intensities to a loading control such as β-actin or GAPDH.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution after this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.

  • Cell Preparation: a. Culture and treat cells with this compound for the desired duration. b. Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: a. Resuspend the cell pellet in ice-cold PBS. b. While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells. c. Incubate the cells on ice or at -20°C for at least 2 hours.

  • Staining: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. c. Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Mandatory Visualizations

MAT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Methionine Methionine MAT2A MAT2A Methionine->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM ATP -> PPi + Pi Methyltransferases Methyltransferases (e.g., DNMTs, HMTs, PRMTs) SAM->Methyltransferases SAH S-Adenosylhomocysteine (SAH) Methyltransferases->SAH Acceptor -> Methyl-Acceptor Methylated_Substrates Methylated DNA, RNA, Proteins Methyltransferases->Methylated_Substrates Cell_Proliferation Cell Proliferation & Survival Methylated_Substrates->Cell_Proliferation PF9366 This compound PF9366->MAT2A Allosteric Inhibition Synthetic_Lethality cluster_MTAP_WT Normal/MTAP-Wildtype Cells cluster_MTAP_Del MTAP-Deleted Cancer Cells MTAP_WT MTAP MTA_WT MTA MTAP_WT->MTA_WT Metabolizes PRMT5_WT PRMT5 Proliferation_WT Normal Proliferation PRMT5_WT->Proliferation_WT SAM_WT SAM SAM_WT->PRMT5_WT Activates MAT2A_WT MAT2A MAT2A_WT->SAM_WT MTAP_Del MTAP Deletion MTA_Del High MTA MTAP_Del->MTA_Del Leads to PRMT5_Del Partially Inhibited PRMT5 MTA_Del->PRMT5_Del Inhibits Apoptosis Apoptosis/Cell Cycle Arrest PRMT5_Del->Apoptosis Further Inhibition Leads to SAM_Del SAM SAM_Del->PRMT5_Del Activates MAT2A_Del MAT2A MAT2A_Del->SAM_Del PF9366 This compound PF9366->MAT2A_Del Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Downstream Analysis Cell_Culture Cell Culture (Normal vs. Cancer Cells) Treatment Treat cells with this compound (Dose-response & Time-course) Cell_Culture->Treatment PF9366_Prep This compound Preparation (Stock and Dilutions) PF9366_Prep->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Western Western Blot (MAT2A, PRMT5, etc.) Treatment->Western Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Western->Data_Analysis Cell_Cycle->Data_Analysis

References

PF-9366 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of PF-9366, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to ensure successful preparation and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It is soluble in DMSO at concentrations up to 20 mg/mL.[1][3] For optimal results, use a fresh, high-purity grade of DMSO.

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you encounter difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:

  • Sonication: Use a sonicator to aid dissolution.[3][6]

  • Gentle Heating: Gently warm the solution.[6]

  • Ensure Solvent Quality: Use a newly opened bottle of high-purity DMSO to avoid any moisture that could affect solubility.[6]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: this compound is sparingly soluble in aqueous buffers.[7] Direct dissolution in PBS or other aqueous solutions is not recommended as it will likely result in poor solubility and precipitation. To prepare an aqueous working solution, it is best to first dissolve this compound in an organic solvent like DMSO or ethanol (B145695) and then dilute this stock solution into the desired aqueous buffer.[1][7]

Q4: How should I prepare this compound for in vivo animal studies?

A4: For in vivo experiments, a common formulation involves a multi-component solvent system to maintain solubility and bioavailability. A widely used protocol is to first dissolve this compound in DMSO to create a stock solution. This stock is then sequentially mixed with other excipients such as PEG300, Tween-80, and saline.[3][6] Another option for administration is a formulation with corn oil.[6] It is crucial to prepare these formulations freshly on the day of use.[6]

Q5: What is the stability of this compound in solution?

A5: this compound stock solutions in DMSO can be stored at -20°C for up to 3 months.[1] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least one year.[1] Aqueous working solutions should be prepared fresh daily.[7]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent/Solvent SystemConcentrationNotes
DMSOup to 20 mg/mL (57.01 mM)Sonication is recommended to aid dissolution.[1][3]
DMSO14 mg/mL (39.9 mM)
DMSO10 mM[2]
Ethanol3 mg/mL (8.55 mM)[4]
Ethanolapprox. 2 mg/mL[7]
DMFapprox. 0.5 mg/mL[7][8]
Water<1 mg/mLConsidered slightly soluble or insoluble.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)A clear solution can be achieved.[6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)A clear solution can be achieved.[6]
Ethanol:PBS (pH 7.2) (1:4)approx. 0.2 mg/mLPrepared by first dissolving in ethanol, then diluting with PBS.[7]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of solid this compound (Molecular Weight: 350.85 g/mol ). For 1 mL of a 10 mM solution, you will need 3.5085 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid this compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[1]

Preparation of a Working Solution for In Vitro Cell-Based Assays
  • Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Dilution: Further dilute the stock solution in your cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

  • Application: Add the diluted working solution to your cell cultures.

Preparation of a Formulation for In Vivo Studies (Example)

This protocol is for a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][6]

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[6]

  • Sequential Mixing: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.[6] c. Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.[6] d. Add 450 µL of saline to the solution and mix well to obtain the final formulation.[6]

  • Administration: The final concentration of this compound in this formulation will be 2.5 mg/mL. This formulation should be prepared fresh on the day of dosing.[6]

Visual Guides

Signaling Pathway of this compound

PF9366_Pathway This compound Mechanism of Action cluster_0 S-adenosylmethionine (SAM) Biosynthesis Methionine L-Methionine MAT2A MAT2A (Methionine Adenosyltransferase 2A) Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosyl-L-methionine (SAM) MAT2A->SAM Synthesis Methylation Cellular Methylation Reactions SAM->Methylation Methyl Donor PF9366 This compound PF9366->MAT2A Allosteric Inhibition

Caption: this compound allosterically inhibits MAT2A, blocking SAM synthesis.

Experimental Workflow for this compound Solution Preparation

Solution_Prep_Workflow This compound Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation Weigh Weigh Solid this compound Add_DMSO Add High-Purity DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Store_Stock Store at -20°C Dissolve->Store_Stock Thaw_Stock_vitro Thaw Stock Solution Store_Stock->Thaw_Stock_vitro Thaw_Stock_vivo Thaw Stock Solution Store_Stock->Thaw_Stock_vivo Dilute_Medium Dilute in Cell Culture Medium Thaw_Stock_vitro->Dilute_Medium Use_vitro Use Immediately Dilute_Medium->Use_vitro Mix_Excipients Sequentially Mix with PEG300, Tween-80, Saline Thaw_Stock_vivo->Mix_Excipients Use_vivo Prepare Fresh & Use Mix_Excipients->Use_vivo

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Decision Tree for Solubility Issues

Troubleshooting_Tree Troubleshooting this compound Solubility Issues Start This compound not dissolving? Check_Solvent Is the solvent high-purity DMSO? Start->Check_Solvent Use_Fresh_DMSO Use a fresh, unopened bottle of high-purity DMSO. Check_Solvent->Use_Fresh_DMSO No Apply_Energy Have you tried sonication or gentle warming? Check_Solvent->Apply_Energy Yes Use_Fresh_DMSO->Check_Solvent Sonicate_Warm Apply sonication and/or gentle warming to aid dissolution. Apply_Energy->Sonicate_Warm No Check_Concentration Is the concentration within the recommended range (e.g., ≤ 20 mg/mL)? Apply_Energy->Check_Concentration Yes Sonicate_Warm->Check_Concentration Dilute Prepare a more dilute stock solution. Check_Concentration->Dilute No Aqueous_Prep Are you dissolving directly in an aqueous buffer? Check_Concentration->Aqueous_Prep Yes Dilute->Aqueous_Prep Use_Organic_First First, dissolve in DMSO or ethanol, then dilute into the aqueous buffer. Aqueous_Prep->Use_Organic_First Yes Success Problem Solved Aqueous_Prep->Success No Use_Organic_First->Success Contact_Support If issues persist, contact technical support. Success->Contact_Support If other issues arise

Caption: A decision tree for resolving common this compound solubility problems.

References

Validation & Comparative

A Head-to-Head Comparison of MAT2A Inhibitors: PF-9366 vs. AG-270

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1] Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to a cascade of cellular events, including the inhibition of protein arginine methyltransferase 5 (PRMT5), ultimately resulting in cancer cell death.[1] This guide provides an objective comparison of two key allosteric MAT2A inhibitors, PF-9366 and AG-270, supported by experimental data to aid researchers in their drug development endeavors.

Mechanism of Action: Allosteric Inhibition of MAT2A

Both this compound and AG-270 are allosteric inhibitors of MAT2A, meaning they bind to a site on the enzyme distinct from the active site for its substrates, ATP and methionine.[2][3] This binding induces a conformational change in the enzyme that ultimately inhibits its catalytic activity. A significant distinction in their mechanisms lies in the cellular response they elicit. Treatment with this compound has been shown to induce a feedback mechanism that upregulates MAT2A expression, which can blunt its overall cellular potency.[2][4] In contrast, the more potent inhibitor AG-270 appears to overcome this cellular adaptation, leading to sustained anti-proliferative effects.[2][5]

Data Presentation

Biochemical and Cellular Potency

A direct comparison of the inhibitory activities of this compound and AG-270 reveals a significant potency advantage for AG-270. The following tables summarize the key quantitative data from biochemical and cellular assays.

InhibitorTargetBiochemical IC50Reference(s)
This compoundMAT2A420 nM[6][7]
AG-270MAT2A14 nM[8]

Table 1: Biochemical Potency of this compound and AG-270. The half-maximal inhibitory concentration (IC50) against recombinant MAT2A enzyme.

InhibitorCell LineAssayCellular IC50Reference(s)
This compoundH520 (Lung Carcinoma)SAM Production1.2 µM[7]
This compoundHuh-7 (Hepatocellular Carcinoma)SAM Production225 nM[7]
This compoundHuh-7 (Hepatocellular Carcinoma)Proliferation10 µM[7]
AG-270HCT116 MTAP-null (Colorectal Carcinoma)SAM Production (72h)20 nM[8]
AG-270HCT116 MTAP-deleted (Colorectal Carcinoma)Proliferation260 nM[9]
AG-270HCT116 Wild-Type (Colorectal Carcinoma)Proliferation>30,000 nM[9]

Table 2: Cellular Activity of this compound and AG-270. The half-maximal inhibitory concentration (IC50) for the inhibition of cellular S-adenosylmethionine (SAM) production and cell proliferation in various cancer cell lines.

In Vivo Efficacy
InhibitorDose & ScheduleXenograft ModelOutcomeReference(s)
AG-27050 mg/kg, p.o., q.d.HCT-116 (MTAP-deleted)43% Tumor Growth Inhibition (TGI)[4]
AG-270200 mg/kg, p.o., q.d. for 38 daysKP4 (Pancreatic, MTAP-null)67% Tumor Growth Inhibition (TGI)[8]

Table 3: In Vivo Efficacy of AG-270. Summary of anti-tumor activity in mouse xenograft models. Data for this compound in similar models is less extensively published.

Signaling Pathway and Experimental Workflows

MAT2A Signaling Pathway in MTAP-Deleted Cancers

The synthetic lethal relationship between MAT2A inhibition and MTAP deletion is a cornerstone of the therapeutic strategy. The following diagram illustrates this critical signaling pathway.

MAT2A signaling pathway in MTAP-deleted cancer.
Experimental Workflow: MAT2A Biochemical Assay

The following diagram outlines a typical workflow for determining the biochemical potency of MAT2A inhibitors.

MAT2A_Biochemical_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant MAT2A - ATP & L-Methionine - Assay Buffer Plate_Setup Plate Setup (384-well): - Add Inhibitor Dilutions - Add Master Mix (Buffer, ATP, Met) Reagents->Plate_Setup Inhibitor_Dilution Prepare Serial Dilutions of Inhibitor (e.g., this compound, AG-270) Inhibitor_Dilution->Plate_Setup Reaction_Initiation Initiate Reaction: Add MAT2A Enzyme Plate_Setup->Reaction_Initiation Incubation Incubate at Controlled Temperature and Time Reaction_Initiation->Incubation Reaction_Stop Stop Reaction & Add Detection Reagent Incubation->Reaction_Stop Measurement Measure Absorbance/ Fluorescence Reaction_Stop->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Workflow for a MAT2A biochemical inhibition assay.
Experimental Workflow: Cellular Proliferation Assay

This diagram illustrates the workflow for assessing the anti-proliferative effects of MAT2A inhibitors on cancer cell lines.

Cell_Proliferation_Assay Cell_Seeding Seed MTAP-deleted and Wild-Type Cancer Cells in 96-well plates Incubate_Attach Incubate Overnight to Allow Cell Attachment Cell_Seeding->Incubate_Attach Compound_Treatment Treat Cells with Serial Dilutions of Inhibitor Incubate_Attach->Compound_Treatment Incubate_Treatment Incubate for a Defined Period (e.g., 72 hours) Compound_Treatment->Incubate_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate_Treatment->Viability_Assay Data_Acquisition Measure Absorbance/ Luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability and Determine IC50 Values Data_Acquisition->Data_Analysis

Workflow for a cellular proliferation assay.

Experimental Protocols

MAT2A Biochemical Inhibition Assay (Colorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of MAT2A.

Materials:

  • Recombinant human MAT2A enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 15 mM MgCl2, 0.3 mM EDTA, 0.005% w/v BSA)[2]

  • ATP solution

  • L-Methionine solution

  • Test inhibitors (this compound, AG-270) dissolved in DMSO

  • Phosphate (B84403) detection reagent (e.g., PiColorLock™ Gold)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in 100% DMSO.

  • Dilute the MAT2A enzyme to the desired concentration in assay buffer.

  • Add 1 µL of the diluted inhibitor to the wells of a 384-well plate.

  • Add 40 µL of the diluted enzyme solution to each well and allow it to equilibrate for a specified time.[2]

  • Prepare a substrate mix containing ATP and L-methionine in assay buffer.

  • Initiate the reaction by adding 10 µL of the substrate mix to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).[2]

  • Stop the reaction and measure the liberated inorganic phosphate using a colorimetric detection reagent according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value using a suitable curve-fitting software.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of MAT2A inhibitors on the proliferation of cancer cells, particularly comparing MTAP-deleted and MTAP wild-type cell lines.

Materials:

  • MTAP-deleted (e.g., HCT116 MTAP-/-) and MTAP wild-type (e.g., HCT116 MTAP+/+) cancer cell lines

  • Complete cell culture medium

  • Test inhibitors (this compound, AG-270)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitors in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 to 120 hours).[9]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of MAT2A inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • MTAP-deleted cancer cells (e.g., KP4, HCT116 MTAP-/-)

  • Test inhibitor formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control according to the predetermined dosing schedule (e.g., once daily oral gavage).

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

The available data strongly indicates that AG-270 is a significantly more potent and effective inhibitor of MAT2A compared to this compound. This is evident from its substantially lower biochemical and cellular IC50 values. Furthermore, AG-270's ability to overcome the cellular feedback mechanism that limits the efficacy of this compound positions it as a more promising clinical candidate. The high degree of selectivity of AG-270 for MTAP-deleted cancer cells underscores the therapeutic potential of targeting the MAT2A-MTAP synthetic lethal vulnerability. Researchers and drug development professionals should consider these factors when selecting a MAT2A inhibitor for their preclinical and clinical investigations.

References

A Head-to-Head Comparison of MAT2A Inhibitors: PF-9366 vs. FIDAS-5

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of methionine adenosyltransferase 2A (MAT2A) has emerged as a promising strategy, particularly for tumors with specific metabolic vulnerabilities. Among the chemical probes used to investigate this target, PF-9366 and FIDAS-5 have garnered significant attention. This guide provides a comprehensive comparison of these two MAT2A inhibitors, presenting their biochemical and cellular activities, mechanisms of action, and available in vivo data, supported by detailed experimental protocols.

At a Glance: Key Differences

FeatureThis compoundFIDAS-5
Mechanism of Action Allosteric inhibitor, binding to a site that overlaps with the MAT2B regulatory subunit binding site.[1][2]Competes with S-adenosylmethionine (SAM) for binding to MAT2A.[3][4]
Biochemical Potency (IC50) 420 nM[5][6]2.1 µM[3][4]
Cellular Potency (SAM Synthesis Inhibition) IC50 of 225 nM in Huh-7 cells and 1.2 µM in H520 cells.[5][6]Reduces SAM and SAH levels in LS174T cells.[3]
Cellular Proliferation Inhibition IC50 of 10 µM in Huh-7 cells.[6]Significantly inhibits proliferation of LS174T cells at 3 µM.[3]
In Vivo Efficacy Information not readily available in reviewed sources.20 mg/kg daily oral gavage significantly inhibits xenograft tumor growth.[3][4]

Delving Deeper: Performance Data

Biochemical and Cellular Potency

A direct comparison of the inhibitory potency of this compound and FIDAS-5 is challenging due to variations in experimental conditions across different studies. However, the available data provides valuable insights into their relative activities.

Table 1: Biochemical and Cellular Activity of this compound and FIDAS-5

ParameterThis compoundFIDAS-5
Biochemical IC50 420 nM[5][6]2.1 µM[3][4]
Binding Affinity (Kd) 170 nM[6]Not Reported
Cellular SAM Synthesis IC50 225 nM (Huh-7 cells)[5][6] 1.2 µM (H520 cells)[5][6]64% decrease in SAM at 3 µM (LS174T cells)[4]
Cellular Proliferation IC50/Effect 10 µM (Huh-7 cells)[6]Significant inhibition at 3 µM (LS174T cells)[3]

Note: The IC50 values are reported from different studies and may not be directly comparable due to differences in assay conditions.

In Vivo Performance

While in vivo data for this compound is not as readily available in the reviewed literature, FIDAS-5 has demonstrated significant anti-tumor activity in xenograft models.

Table 2: In Vivo Efficacy of FIDAS-5

Animal ModelCell LineDosingOutcomeReference
Athymic nude miceHT29 (colorectal cancer)20 mg/kg/day, oral gavage58% tumor growth suppression on day 18.[4][4]
Athymic nude miceLS174T (colorectal cancer)20 mg/kg/day, oral gavage for two weeksSignificant inhibition of xenograft tumor growth.[3][3]
C57BL/KaLwRij mice5TGM1 (multiple myeloma)20 mg/kgSignificantly reduced tumor burden.[7][7]

Visualizing the Science

MAT2A Signaling Pathway and Inhibitor Action

Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme in the one-carbon metabolism pathway, catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. SAM is the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation, which are critical for gene regulation and cell proliferation. In certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cells become highly dependent on MAT2A for survival, making it an attractive therapeutic target.

MAT2A_Signaling_Pathway cluster_cell Cell cluster_inhibitors Inhibitors Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH Methylated_Substrates Methylated Substrates (DNA, RNA, Proteins) Methyltransferases->Methylated_Substrates Methylation Cell_Growth Cell Growth & Proliferation Methylated_Substrates->Cell_Growth PF9366 This compound (Allosteric) PF9366->MAT2A FIDAS5 FIDAS-5 (SAM Competitive) FIDAS5->MAT2A Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Biochemical_Assay Biochemical Assay (Enzyme Inhibition - IC50) Cellular_Assay Cellular Assay (SAM Levels, Proliferation - IC50) Biochemical_Assay->Cellular_Assay Western_Blot Western Blot (Downstream Target Modulation) Cellular_Assay->Western_Blot In_Vivo_Study In Vivo Xenograft Model (Tumor Growth Inhibition) Cellular_Assay->In_Vivo_Study

References

A Comparative Guide to MAT2A Inhibitors: PF-9366 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of precision oncology is continually evolving, with targeted therapies against specific genetic vulnerabilities showing immense promise. One such vulnerability lies in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which renders them exquisitely sensitive to the inhibition of methionine adenosyltransferase 2A (MAT2A). This guide provides an objective comparison of the MAT2A inhibitor PF-9366 with other prominent inhibitors in its class, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

The Synthetic Lethal Relationship: MAT2A Inhibition in MTAP-Deleted Cancers

MAT2A is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of cellular processes, including protein and nucleic acid methylation.[1] In approximately 15% of human cancers, the MTAP gene is co-deleted with the neighboring tumor suppressor gene CDKN2A.[1] This genetic event leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[2] Consequently, these cancer cells become highly dependent on MAT2A to produce sufficient SAM to maintain PRMT5 function, creating a synthetic lethal dependency.[1] Inhibition of MAT2A in these MTAP-deleted tumors leads to a significant reduction in SAM levels, further crippling PRMT5 activity, which results in disruptions to mRNA splicing, induction of DNA damage, and ultimately, cancer cell death.[1][2]

Comparative Efficacy of MAT2A Inhibitors

The development of small molecule inhibitors targeting MAT2A has been a focal point of recent cancer research. This compound, developed by Pfizer, was one of the first allosteric inhibitors of MAT2A to be characterized.[2][3] It has since been followed by other potent and selective inhibitors, most notably AG-270 (Agios Pharmaceuticals) and IDE397 (IDEAYA Biosciences), which have progressed into clinical trials.[3][4]

Below is a summary of the available quantitative data comparing the biochemical and cellular potency of these inhibitors. It is important to note that direct comparisons of potency across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors
InhibitorMAT2A Enzymatic IC50 (nM)Cellular SAM Inhibition IC50 (nM)Anti-Proliferation IC50 (nM) - HCT116 MTAP-/-Anti-Proliferation IC50 (nM) - HCT116 WTSelectivity Index (WT/MTAP-/-)Reference
This compound 4201200---[2]
AG-270 12 - 68.35.8260 - 300.4>30,000>115x[2][5][6]
IDE397 ~7 - 10715>20000>1333x[2][7]
SCR-7952 18.71.934.4487.7~14x[2]
Table 2: Preclinical and Clinical Efficacy Highlights
InhibitorPreclinical In Vivo EfficacyClinical Trial Highlights (Monotherapy)Reference
This compound Data not publicly available.Not advanced to clinical trials.
AG-270 Showed anti-tumor response in an HCT-116 MTAP-deleted xenograft model (TGI = 43% at 50 mg/kg/day).[3]Phase 1 trial showed 2 partial responses and 5 patients with stable disease for ≥16 weeks in advanced solid tumors.[4][3][4]
IDE397 Demonstrates in vivo efficacy and PD modulation at 5 to 30 mg/kg.[7]Phase 1/2 trial in MTAP-deleted solid tumors showed an overall response rate of 33% and a disease control rate of 93% at the recommended Phase 2 dose.[8][7][8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams have been generated using the DOT language for Graphviz.

MAT2A_Signaling_Pathway MAT2A Signaling Pathway in MTAP-Deleted Cancer cluster_normal Normal Cell (MTAP+/+) cluster_cancer MTAP-Deleted Cancer Cell (MTAP-/-) Methionine_n Methionine MAT2A_n MAT2A Methionine_n->MAT2A_n SAM_n SAM MAT2A_n->SAM_n PRMT5_n PRMT5 SAM_n->PRMT5_n Substrate Methylation_n Normal Methylation PRMT5_n->Methylation_n MTA_n MTA MTAP_n MTAP MTA_n->MTAP_n MTAP_n->Methionine_n Salvage Pathway Methionine_c Methionine MAT2A_c MAT2A Methionine_c->MAT2A_c SAM_c SAM MAT2A_c->SAM_c PRMT5_c PRMT5 SAM_c->PRMT5_c Substrate Methylation_c Reduced Methylation PRMT5_c->Methylation_c Apoptosis Apoptosis Methylation_c->Apoptosis MTA_c MTA (Accumulates) MTA_c->PRMT5_c Inhibits MTAP_c MTAP (Deleted) Inhibitor MAT2A Inhibitor (e.g., this compound) Inhibitor->MAT2A_c Inhibits

Caption: MAT2A signaling in normal versus MTAP-deleted cancer cells.

Experimental_Workflow Experimental Workflow for MAT2A Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (Enzymatic IC50) Cellular_SAM Cellular SAM Assay (SAM IC50) Biochemical->Cellular_SAM Cell_Prolif Cell Proliferation Assay (Anti-proliferation IC50) Cellular_SAM->Cell_Prolif Selectivity Selectivity Assessment (MTAP-/- vs WT) Cell_Prolif->Selectivity Xenograft Tumor Xenograft Model (e.g., HCT116 MTAP-/-) Selectivity->Xenograft Lead Candidate Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy PD_Analysis Pharmacodynamic Analysis (SAM, SDMA levels) Efficacy->PD_Analysis

References

A Head-to-Head Comparison of MAT2A Inhibitors: PF-9366 vs. SCR-7952 in MTAP-Deleted Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical data on two key inhibitors targeting the MAT2A enzyme in the context of MTAP-deleted malignancies.

The synthetic lethal relationship between methionine adenosyltransferase 2A (MAT2A) and methylthioadenosine phosphorylase (MTAP) has emerged as a promising therapeutic avenue for a significant subset of cancers. Approximately 15% of all cancers exhibit a deletion of the MTAP gene, making them selectively vulnerable to the inhibition of MAT2A. This guide provides a detailed comparison of two notable MAT2A inhibitors, PF-9366 and SCR-7952, based on publicly available preclinical data.

Mechanism of Action: Targeting a Metabolic Vulnerability

In healthy cells, MTAP plays a crucial role in the methionine salvage pathway. In MTAP-deleted cancer cells, the absence of this enzyme leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cancer cells exquisitely dependent on the function of MAT2A, the enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor. Inhibition of MAT2A in this context leads to a critical depletion of SAM, further crippling PRMT5 activity and ultimately inducing cancer cell death. Both this compound and SCR-7952 are allosteric inhibitors that bind to the MAT2A enzyme, albeit with differing potencies and specificities.

cluster_normal_cell Normal Cell (MTAP-proficient) cluster_cancer_cell Cancer Cell (MTAP-deleted) cluster_inhibitors Therapeutic Intervention Methionine Methionine SAM SAM Methionine->SAM MAT2A MTA + Spermidine/Spermine MTA + Spermidine/Spermine SAM->MTA + Spermidine/Spermine MTA MTA Methionine Salvage Methionine Salvage MTA->Methionine Salvage MTAP Methionine_c Methionine SAM_c SAM Methionine_c->SAM_c MAT2A PRMT5_c PRMT5 SAM_c->PRMT5_c Required Cofactor MTA_c + Spermidine/Spermine MTA_c + Spermidine/Spermine SAM_c->MTA_c + Spermidine/Spermine MTA_c MTA MTA_c->PRMT5_c Partial Inhibition Cell_Death Cell_Death PRMT5_c->Cell_Death Further Inhibition Leads to Cell Proliferation Cell Proliferation PRMT5_c->Cell Proliferation This compound This compound MAT2A_enzyme MAT2A This compound->MAT2A_enzyme Inhibits SCR-7952 SCR-7952 SCR-7952->MAT2A_enzyme Inhibits

Fig 1. Simplified signaling pathway in MTAP-proficient vs. MTAP-deleted cells and the point of intervention for this compound and SCR-7952.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and SCR-7952 based on available research. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundSCR-7952Reference Compound (AG-270)
Biochemical IC50 (MAT2A) 420 nM21 nM68 nM
Cellular SAM IC50 1.2 µM (H520 cells) 255 nM (Huh-7 cells)2 nM (HCT116 MTAP-/-)6 nM (HCT116 MTAP-/-)
Anti-proliferative IC50 10 µM (Huh-7 cells)53 nM (HCT116 MTAP-/-)300 nM (HCT116 MTAP-/-)
Selectivity (MTAP WT vs -/-) Not Reported>20-fold (HCT116)4-fold (HCT116)
Table 1. In Vitro Potency and Selectivity of this compound and SCR-7952.
ParameterThis compoundSCR-7952Reference Compound (AG-270)
Xenograft Model Not ReportedHCT-116 MTAP-/-HCT-116 MTAP-/-
Dosing Not Reported1 mg/kg, QD200 mg/kg, QD
Tumor Growth Inhibition (TGI) Not Reported72%56%
Safety Profile Not ReportedNo elevation of bilirubin (B190676) observed.Elevation of bilirubin observed.
Table 2. In Vivo Efficacy and Safety Profile of this compound and SCR-7952.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays cited in the comparison.

MAT2A Biochemical Assay

This assay quantifies the direct inhibitory effect of a compound on the MAT2A enzyme.

start Start reagents Prepare Reagents: - Purified MAT2A enzyme - ATP & L-Methionine - Assay Buffer - Test Compound (e.g., this compound or SCR-7952) start->reagents incubation Incubate enzyme with test compound reagents->incubation reaction Initiate reaction by adding ATP and L-Methionine incubation->reaction detection Measure inorganic phosphate (B84403) (Pi) production using a colorimetric or fluorescent method reaction->detection analysis Calculate IC50 value detection->analysis end End analysis->end

Fig 2. General workflow for a MAT2A biochemical inhibition assay.

Methodology:

  • Reagent Preparation: Purified recombinant MAT2A enzyme, ATP, and L-methionine are prepared in an appropriate assay buffer. The test compounds (this compound or SCR-7952) are serially diluted to a range of concentrations.

  • Enzyme-Inhibitor Incubation: The MAT2A enzyme is pre-incubated with the test compound for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is started by the addition of ATP and L-methionine.

  • Detection: The reaction is allowed to proceed for a set time, after which the amount of S-adenosylmethionine (SAM) or a reaction byproduct, such as inorganic phosphate (Pi), is measured. Colorimetric or fluorescence-based detection kits are commonly used for this purpose.

  • Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cellular S-Adenosylmethionine (SAM) Quantification

This assay measures the ability of the inhibitor to reduce the intracellular levels of SAM.

Methodology:

  • Cell Culture and Treatment: MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of the MAT2A inhibitor for a specific duration.

  • Cell Lysis: After treatment, the cells are washed and lysed to release intracellular metabolites.

  • SAM Measurement: The concentration of SAM in the cell lysates is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The cellular SAM levels are normalized to the total protein concentration in each sample. The IC50 for SAM reduction is calculated by plotting the percentage of SAM reduction against the inhibitor concentration.

Cell Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cells.

Methodology:

  • Cell Seeding: MTAP-deleted and wild-type cells are seeded at a low density in 96-well plates.

  • Compound Treatment: The following day, cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a period of 3 to 7 days to allow for cell proliferation.

  • Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which measures metabolic activity as a surrogate for cell number.

  • Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of growth inhibition at each compound concentration relative to vehicle-treated control cells. The IC50 value for anti-proliferative activity is then determined.

Summary and Conclusion

Based on the available preclinical data, SCR-7952 demonstrates significantly higher potency than this compound in both biochemical and cellular assays. SCR-7952 exhibits a low nanomolar IC50 for MAT2A inhibition and cellular SAM reduction, which translates to potent anti-proliferative effects in MTAP-deleted cancer cells.[1] In contrast, this compound has a reported biochemical IC50 in the mid-nanomolar range and requires micromolar concentrations to inhibit SAM production and cell proliferation in the tested cell lines.[2]

Furthermore, SCR-7952 has demonstrated robust in vivo anti-tumor activity in an MTAP-deleted xenograft model at a low dose, and it appears to have a favorable safety profile, with no reported elevation of bilirubin, a side effect noted with another MAT2A inhibitor, AG-270.[1] In vivo efficacy and detailed safety data for this compound in the context of MTAP-deleted cancers are not as readily available in the public domain.

References

Dawn of a New Era in Precision Oncology: A Comparative Guide to MAT2A Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clinical-stage MAT2A inhibitors, detailing their performance, underlying mechanisms, and the experimental data that underpin this promising therapeutic strategy for MTAP-deleted cancers.

The selective targeting of vulnerabilities in cancer cells, a concept known as synthetic lethality, has opened up new avenues in oncology. One of the most promising of these targets is Methionine Adenosyltransferase 2A (MAT2A). In cancers with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene—an alteration present in approximately 15% of all human cancers—tumor cells become uniquely dependent on MAT2A for survival. This has spurred the development of MAT2A inhibitors, a novel class of drugs poised to make a significant impact on cancer treatment. This guide provides a comprehensive review of the clinical trials involving these inhibitors, with a focus on the frontrunners, IDE397 and AG-270.

The MAT2A-PRMT5 Axis: A Key Vulnerability in MTAP-Deleted Cancers

The synthetic lethal relationship between MAT2A and MTAP deletion hinges on the cellular metabolism of methionine. MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including protein methylation. In MTAP-deleted cancer cells, the accumulation of a metabolite called methylthioadenosine (MTA) partially inhibits another enzyme, protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 exquisitely sensitive to reductions in SAM levels. By inhibiting MAT2A and thereby depleting SAM, MAT2A inhibitors effectively shut down PRMT5 activity in MTAP-deleted cancer cells, leading to disruptions in mRNA splicing, DNA damage, and ultimately, selective cancer cell death.

MAT2A_Signaling_Pathway cluster_methionine_cycle Methionine Cycle cluster_mtap_deletion Impact of MTAP Deletion cluster_therapeutic_intervention Therapeutic Intervention Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM catalyzes Methylation_Reactions Methylation Reactions SAM->Methylation_Reactions SAH S-Adenosylhomocysteine (SAH) Methylation_Reactions->SAH PRMT5 PRMT5 SDMA Symmetric Dimethylarginine (SDMA) (Biomarker of PRMT5 activity) PRMT5->SDMA methylates target proteins MTAP_Deletion MTAP Gene Deletion (~15% of cancers) MTA_Accumulation MTA Accumulation MTAP_Deletion->MTA_Accumulation MTA_Accumulation->PRMT5 partially inhibits MAT2A_Inhibitor MAT2A Inhibitor (e.g., IDE397, AG-270) MAT2A_Inhibitor->MAT2A inhibits

MAT2A signaling in MTAP-deleted cancers and therapeutic intervention.

Clinical Trial Landscape: A Head-to-Head Comparison

The clinical development of MAT2A inhibitors is rapidly advancing, with several agents under investigation. The most prominent are IDE397, sponsored by IDEAYA Biosciences, and AG-270 (also known as Ivosidenib), initially developed by Agios Pharmaceuticals. Both are orally bioavailable small molecule inhibitors of MAT2A being evaluated in patients with advanced solid tumors harboring MTAP deletions.

FeatureIDE397AG-270
Sponsor IDEAYA BiosciencesAgios Pharmaceuticals
Clinical Trial ID NCT04794699NCT03435250
Phase Phase 1/2Phase 1
Patient Population Advanced solid tumors with MTAP deletionAdvanced solid tumors or lymphoma with MTAP deletion
Monotherapy ORR 33% (n=27) in Phase 1 expansion cohort[1]2 partial responses in 40 patients[2]
Monotherapy DCR 93% (n=27) in Phase 1 expansion cohort[1]17.5% (disease control at 16 weeks)[3]
Combination Therapy Being evaluated with sacituzumab govitecan and other agents[4][5]Investigated in combination with taxane-based chemotherapy[1]
Pharmacodynamic Effects Maximal plasma SAM reduction of 68.9-88.0% in initial cohortsMaximal plasma SAM reduction of 54-70%[2]
Tumor Biomarker Reduction in tumor SDMA levelsReduction in tumor SDMA levels (average H-score reduction of 36.4%)[2]
Reported Adverse Events Generally well-tolerated; manageable safety profile[1]Reversible increases in liver function tests, thrombocytopenia, anemia, fatigue[2]

ORR: Objective Response Rate, DCR: Disease Control Rate, SAM: S-Adenosylmethionine, SDMA: Symmetric Dimethylarginine.

Emerging Players in the MAT2A Inhibitor Space

While IDE397 and AG-270 are leading the clinical charge, the pipeline for MAT2A inhibitors is expanding. Preclinical data for other promising candidates have been reported, including:

  • SCR-7952: A potent and specific allosteric MAT2A inhibitor that has demonstrated promising anti-tumor effects in preclinical models of MTAP-deleted cancers.

  • Insilico Medicine and Anagenex: Both companies have announced preclinical programs targeting MAT2A, leveraging artificial intelligence and novel chemical scaffolds to discover next-generation inhibitors.

Experimental Protocols: Validating the Therapeutic Approach

The clinical development of MAT2A inhibitors is supported by a robust set of preclinical and clinical experimental protocols designed to validate the therapeutic hypothesis and assess drug efficacy.

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Cell_Lines MTAP-deleted and wild-type cancer cell lines Inhibitor_Screening In vitro inhibitor screening (IC50 determination) Cell_Lines->Inhibitor_Screening Xenograft_Models Xenograft mouse models (MTAP-deleted tumors) Cell_Lines->Xenograft_Models Biomarker_Analysis_Preclinical Western blot for SDMA reduction Inhibitor_Screening->Biomarker_Analysis_Preclinical In_Vivo_Efficacy Tumor growth inhibition studies Xenograft_Models->In_Vivo_Efficacy Phase_1_Trial Phase 1 Clinical Trial (NCT04794699, NCT03435250) Patient_Selection Patient Selection (MTAP deletion confirmation) Phase_1_Trial->Patient_Selection Dose_Escalation Dose Escalation & Safety Assessment Patient_Selection->Dose_Escalation PK_PD_Analysis Pharmacokinetics (PK) and Pharmacodynamics (PD) Analysis Dose_Escalation->PK_PD_Analysis Efficacy_Assessment Preliminary Efficacy Assessment (RECIST criteria) Dose_Escalation->Efficacy_Assessment Plasma_SAM Plasma SAM measurement (LC-MS/MS) PK_PD_Analysis->Plasma_SAM Tumor_Biopsies Paired tumor biopsies (pre- and post-treatment) PK_PD_Analysis->Tumor_Biopsies Tumor_SDMA Tumor SDMA measurement (IHC) Tumor_Biopsies->Tumor_SDMA

Experimental workflow for validating MAT2A as a therapeutic target.
Measurement of Plasma S-Adenosylmethionine (SAM)

A key pharmacodynamic biomarker for MAT2A inhibition is the level of SAM in the plasma. This is typically measured using a sensitive and specific analytical method.

  • Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma samples are deproteinized, and stable isotope-labeled internal standards are added for accurate quantification.

  • Analysis: The prepared samples are injected into an LC-MS/MS system. The chromatographic separation resolves SAM from other plasma components, and the mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the molecule and its fragments.

Measurement of Tumor Symmetric Dimethylarginine (SDMA)

To confirm target engagement within the tumor, levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, are measured in tumor biopsies.

  • Methodology: Immunohistochemistry (IHC).

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared from biopsies taken before and after treatment.

  • Staining: The tissue sections are incubated with a primary antibody specific for SDMA, followed by a secondary antibody conjugated to an enzyme. A chromogenic substrate is then added, which produces a colored precipitate at the site of the antigen, allowing for visualization and semi-quantitative analysis (e.g., H-score) of SDMA levels.

Conclusion and Future Directions

The clinical data emerging for MAT2A inhibitors, particularly IDE397 and AG-270, are highly encouraging and validate the synthetic lethal approach of targeting MAT2A in MTAP-deleted cancers. The demonstration of target engagement through robust pharmacodynamic biomarkers and the promising early signs of clinical activity underscore the potential of this new class of therapeutics.

Future research will likely focus on several key areas:

  • Combination Strategies: Exploring the synergy of MAT2A inhibitors with other anticancer agents, such as chemotherapy and other targeted therapies, to enhance efficacy and overcome potential resistance mechanisms.

  • Biomarker Development: Identifying predictive biomarkers beyond MTAP deletion to better select patients who are most likely to respond to treatment.

  • Expansion to New Indications: Investigating the activity of MAT2A inhibitors in a broader range of MTAP-deleted tumor types.

The ongoing clinical trials of MAT2A inhibitors represent a significant step forward in the era of precision oncology. For the large population of patients with MTAP-deleted cancers, these agents offer a targeted and potentially highly effective new treatment option. The scientific community eagerly awaits further results from these and future studies, which will undoubtedly shape the future landscape of cancer therapy.

References

Validating PF-9366 Efficacy Through Genetic Knockdown of MAT2A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common methodologies for studying the function of Methionine Adenosyltransferase 2A (MAT2A): pharmacological inhibition using the allosteric inhibitor PF-9366 and genetic suppression via short hairpin RNA (shRNA). By presenting parallel experimental data, this document aims to validate the on-target effects of this compound, demonstrating that its cellular impact phenocopies the results of direct genetic knockdown of MAT2A.

Introduction to MAT2A Inhibition

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1] SAM is the universal methyl donor for a vast number of biological reactions, including the methylation of DNA, RNA, histones, and other proteins.[1][2] These modifications are essential for the epigenetic regulation of gene expression and are frequently dysregulated in various cancers, making MAT2A a compelling therapeutic target.[3][4]

Two primary approaches are utilized to probe MAT2A function and its potential as a therapeutic target:

  • Pharmacological Inhibition: Using small molecules like this compound, an allosteric inhibitor that binds to MAT2A and reduces its enzymatic activity.[3]

  • Genetic Knockdown: Employing techniques such as RNA interference (e.g., shRNA or siRNA) to reduce the expression of the MAT2A protein.[5]

Comparing the outcomes of these two distinct methods is crucial for validating that the effects observed with a chemical inhibitor are indeed due to the specific inhibition of the intended target.

Mechanism of Action and Signaling Pathway

MAT2A is the central enzyme in the methionine cycle. Its product, SAM, is utilized by methyltransferases to modify various substrates, thereby influencing a wide array of cellular processes. Inhibition of MAT2A, either by this compound or shRNA, leads to a depletion of cellular SAM levels. This disrupts the methylation patterns essential for cancer cell proliferation and survival, impacting the expression of oncogenes like c-Myc and epigenetic regulators such as EZH2.[6][7][8]

MAT2A_Pathway cluster_input cluster_inhibition Inhibition Methods Methionine L-Methionine MAT2A MAT2A Enzyme Methionine->MAT2A ATP ATP ATP->MAT2A PF9366 This compound (Pharmacological Inhibitor) PF9366->MAT2A Inhibit shRNA MAT2A shRNA (Genetic Knockdown) shRNA->MAT2A Inhibit SAM S-Adenosylmethionine (SAM) MAT2A->SAM Catalyzes Methylation DNA, RNA, & Histone Methylation SAM->Methylation Donates Methyl Group GeneExpression Altered Gene Expression (e.g., c-Myc, EZH2) Methylation->GeneExpression Regulates CellularEffects Decreased Proliferation Increased Apoptosis GeneExpression->CellularEffects Leads to

Caption: MAT2A signaling pathway and points of intervention.

Comparative Experimental Workflow

To validate the on-target activity of this compound, a parallel workflow is employed. One cohort of cells is treated with the chemical inhibitor, while another is engineered to have reduced MAT2A expression. The downstream cellular and molecular effects are then measured and compared across both conditions.

Experimental_Workflow cluster_pharma Pharmacological Inhibition cluster_genetic Genetic Knockdown start Cancer Cell Line p1 Treat with this compound start->p1 g1 Transduce with MAT2A shRNA Lentivirus start->g1 p2 Incubate (6-72h) p1->p2 p3 Measure Endpoints p2->p3 analysis Comparative Analysis p3->analysis g2 Select for Stable Knockdown Cells g1->g2 g3 Validate Knockdown (qPCR / Western Blot) g2->g3 g4 Measure Endpoints g3->g4 g4->analysis

Caption: Workflow for comparing this compound with MAT2A genetic knockdown.

Data Presentation: this compound vs. MAT2A shRNA

The following table summarizes quantitative data from studies directly comparing the effects of this compound treatment with MAT2A genetic knockdown in various cancer cell lines. The concordance of results across different endpoints strongly supports the specificity of this compound for MAT2A.

ParameterMethodCell LineResultCitation
Cell Viability / Proliferation This compoundC2C12Decreased cell viability[9]
MAT2A KnockdownC2C12Decreased cell viability[9]
This compoundLuCaP 35 (PDX)Inhibited growth of tumor spheroids[7]
MAT2A KnockdownVCaPSuppressed tumor sphere formation[7]
MAT2A KnockdownHCT116 MTAP-/-Selectively attenuated cell growth[10]
Apoptosis This compoundC2C12Increased proportion of apoptotic cells[9]
MAT2A KnockdownC2C12Increased proportion of apoptotic cells[9]
MAT2A KnockdownHepatoma CellsInduced apoptotic cell death[5]
SAM Levels This compoundH520IC50 = 1.2 µM for SAM production inhibition[11][12]
This compoundHuh-7IC50 = 225 nM for SAM production inhibition[11][12]
MAT2A KnockdownHCT116Reduced cellular levels of SAM[10]
Protein Expression This compoundC2C12Increased p53 and cleaved caspase-3[9]
MAT2A KnockdownC2C12Increased p53 and cleaved caspase-3[9]
This compoundVCaPDecreased ERG and EZH2 protein levels[7]
MAT2A KnockdownVCaPDecreased ERG and EZH2 protein levels[7]
Histone Methylation MAT2A KnockdownVCaPSignificant decrease in H3K4me2, H3K9me3, H3K36me3[7]

Experimental Protocols

Pharmacological Inhibition with this compound
  • Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[11][12] Aliquot and store at -80°C for long-term stability.[11]

  • Cell Seeding: Seed cells in appropriate well plates (e.g., 96-well for proliferation assays) at a density that ensures they remain in the exponential growth phase throughout the experiment. Allow cells to attach overnight.[11]

  • Compound Treatment: Thaw a stock aliquot of this compound. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (including vehicle control) and should typically not exceed 0.5%.[11][12]

  • Incubation: Replace the existing media with the media containing this compound or a vehicle control (DMSO). Incubate cells for the desired duration (e.g., 6 hours for SAM level analysis, 72 hours for proliferation assays).[11][12]

  • Endpoint Analysis: After incubation, perform the desired assay. For example, measure cell viability using a luminescent assay like CellTiter-Glo.[11]

Genetic Knockdown of MAT2A via shRNA
  • shRNA Vector Preparation: Clone shRNA sequences targeting MAT2A into a suitable lentiviral or retroviral vector.[13][14] Include a non-targeting (scramble) shRNA sequence as a negative control.

  • Virus Production: Co-transfect the shRNA-containing plasmid along with packaging plasmids into a producer cell line (e.g., HEK293T) to generate viral particles.

  • Cell Transduction: Harvest the virus-containing supernatant and use it to infect the target cancer cell line. The addition of polybrene can enhance transduction efficiency.

  • Selection of Knockdown Cells: The shRNA vector typically contains a selection marker (e.g., puromycin (B1679871) resistance). Two to three days post-transduction, add the appropriate antibiotic to the culture medium to select for cells that have been successfully transduced.

  • Validation of Knockdown: Expand the stable cell population. Validate the reduction in MAT2A expression at both the mRNA level (using RT-qPCR) and the protein level (using Western blot analysis) by comparing to cells transduced with the non-targeting control shRNA.[10][15]

  • Functional Assays: Once knockdown is confirmed, use the stable cell lines for functional assays (e.g., proliferation, apoptosis, SAM measurement) in parallel with the pharmacologically inhibited cells.

Conclusion

The experimental data clearly demonstrate that pharmacological inhibition of MAT2A with this compound recapitulates the key cellular phenotypes observed with genetic knockdown of MAT2A. Both methods lead to decreased cancer cell proliferation, induction of apoptosis, and modulation of downstream targets related to methylation and gene expression.[7][9] This strong correlation validates that the primary mechanism of action for this compound is the on-target inhibition of MAT2A. It is important to note, however, that pharmacological inhibition can sometimes induce cellular feedback mechanisms, such as the upregulation of MAT2A expression, which may not be observed with stable genetic knockdown.[6][16] Therefore, using both approaches provides a comprehensive and robust validation for MAT2A as a therapeutic target.

References

Synergistic Effects of PF-9366 with Other Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synergistic effects of PF-9366, a selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), when used in combination with other therapeutic agents. By inhibiting MAT2A, this compound disrupts the production of S-adenosylmethionine (SAM), a universal methyl donor essential for numerous cellular processes, including histone and non-histone protein methylation. This guide summarizes key preclinical findings, presents available quantitative data, and details experimental methodologies to support further research and drug development in this area.

Introduction to this compound and Rationale for Combination Therapies

This compound is a potent and selective inhibitor of MAT2A, the enzyme responsible for the synthesis of SAM from methionine and ATP.[1][2][3] Dysregulation of MAT2A and aberrant methylation are common features of various cancers, making MAT2A an attractive therapeutic target. The rationale for combining this compound with other inhibitors stems from the potential to enhance anti-tumor efficacy, overcome resistance mechanisms, and reduce therapeutic doses to minimize toxicity. Synergistic interactions can be achieved by co-targeting interconnected cellular pathways or by exploiting vulnerabilities created by the inhibition of MAT2A.

Synergistic Combinations of this compound and Other MAT2A Inhibitors

Preclinical studies have identified several classes of inhibitors that exhibit synergistic anti-cancer effects when combined with MAT2A inhibition. The most promising combinations are detailed below.

MAT2A and PRMT5 Inhibitors

The combination of MAT2A inhibitors with Protein Arginine Methyltransferase 5 (PRMT5) inhibitors has shown significant synergistic activity, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[4][5] MTAP-deficient tumors accumulate methylthioadenosine (MTA), a partial inhibitor of PRMT5. By reducing SAM levels, MAT2A inhibitors further sensitize these tumors to PRMT5 inhibition.

Quantitative Data for MAT2A and PRMT5 Inhibitor Combinations

Cancer TypeMAT2A InhibitorPRMT5 InhibitorQuantitative Synergy MetricCell LineReference
MLL-rearranged LeukemiaThis compoundEPZ015666SynergisticMLL-rearranged cells[1]
MTAP-deleted TumorsSCR-7952 (similar mechanism to this compound)JNJ-64619178Bliss Score > 20HCT116 MTAP-/-[4]
MTAP-deleted TumorsSCR-7952 (similar mechanism to this compound)MRTX-1719Bliss Score > 20HCT116 MTAP-/-[4]
MAT2A and DOT1L Inhibitors

In the context of MLL-rearranged leukemia, the inhibition of MAT2A by this compound has been shown to act synergistically with the DOT1L inhibitor EPZ004777.[1] DOT1L is a histone methyltransferase that is aberrantly recruited by MLL-fusion proteins, leading to the methylation of H3K79 and the expression of leukemogenic genes.

Quantitative Data for MAT2A and DOT1L Inhibitor Combination

Cancer TypeMAT2A InhibitorDOT1L InhibitorQuantitative Synergy MetricCell LineReference
MLL-rearranged LeukemiaThis compoundEPZ004777SynergisticMLL-rearranged cells[1]

Note: Specific quantitative synergy data for this combination is not detailed in the provided search results.

MAT2A Inhibitors and Chemotherapy

This compound has been observed to sensitize MLL-rearranged leukemia cells to the chemotherapeutic agent cytarabine.[1] Furthermore, targeting MAT2A has been shown to enhance the sensitivity of cisplatin-resistant non-small cell lung cancer (NSCLC) cells to cisplatin.[6][7]

Quantitative Data for MAT2A Inhibitors and Chemotherapy Combinations

Cancer TypeMAT2A InhibitorChemotherapeutic AgentQuantitative Synergy MetricCell LineReference
MLL-rearranged LeukemiaThis compoundCytarabineSynergisticMLL-rearranged cells[1]
Cisplatin-Resistant NSCLCThis compoundCisplatinIncreased Cleaved-PARPH460/DDP[6][7]
MAT2A and METTL3 Inhibitors

A recent study highlighted the synergistic anti-tumor effects of combining a MAT2A inhibitor (AG-270) with a METTL3 inhibitor (STM2457) in non-small cell lung cancer.[6][8] METTL3 is an RNA methyltransferase responsible for N6-methyladenosine (m6A) modification, which plays a critical role in cancer progression.

Quantitative Data for MAT2A and METTL3 Inhibitor Combination

Cancer TypeMAT2A InhibitorMETTL3 InhibitorQuantitative Synergy MetricCell LineReference
Non-Small Cell Lung CancerAG-270STM2457SynergisticNSCLC cell lines[6][8]

Note: While this study did not use this compound, the synergistic principle of co-targeting SAM-dependent methylation pathways is highly relevant.

Signaling Pathways and Experimental Workflows

MAT2A Signaling Pathway and Interacting Inhibitors

MAT2A_Pathway cluster_0 Methionine Cycle cluster_1 Downstream Effects cluster_2 Inhibitors Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM PRMT5 PRMT5 SAM->PRMT5 DOT1L DOT1L SAM->DOT1L METTL3 METTL3 SAM->METTL3 Protein_Methylation Protein Methylation PRMT5->Protein_Methylation Histone_Methylation Histone Methylation DOT1L->Histone_Methylation RNA_Methylation RNA Methylation METTL3->RNA_Methylation PF9366 This compound PF9366->MAT2A Inhibits PRMT5i PRMT5 Inhibitor (e.g., EPZ015666) PRMT5i->PRMT5 Inhibits DOT1Li DOT1L Inhibitor (e.g., EPZ004777) DOT1Li->DOT1L Inhibits METTL3i METTL3 Inhibitor METTL3i->METTL3 Inhibits

Caption: MAT2A pathway and points of synergistic intervention.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MLL-rearranged, MTAP-deleted) Drug_Treatment 2. Treat with this compound, Inhibitor B, and Combination Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay Synergy_Calculation 4. Calculate Synergy (e.g., Combination Index, Bliss Score) Viability_Assay->Synergy_Calculation Xenograft 5. Establish Xenograft Model Treatment_Groups 6. Administer Vehicle, this compound, Inhibitor B, and Combination Xenograft->Treatment_Groups Tumor_Measurement 7. Monitor Tumor Growth Treatment_Groups->Tumor_Measurement Endpoint_Analysis 8. Endpoint Analysis (e.g., Tumor Weight, Survival) Tumor_Measurement->Endpoint_Analysis

References

PF-9366 as a Tool Compound for Studying MAT2A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PF-9366 and other notable tool compounds for studying Methionine Adenosyltransferase 2A (MAT2A), a key enzyme in cancer metabolism. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs.

Introduction to MAT2A and its Role in Cancer

Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation.[1] In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival.[2] This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target in oncology.[2]

Overview of this compound and Alternative MAT2A Inhibitors

This compound was one of the first-in-class allosteric inhibitors of MAT2A.[3] It binds to a site on the MAT2A protein that is distinct from the active site, leading to a decrease in enzyme turnover.[3][4] Since the development of this compound, several other potent and selective MAT2A inhibitors have emerged, including AG-270 and IDE397, which are currently in clinical development.[5][6]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other key MAT2A inhibitors, allowing for a direct comparison of their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors

CompoundTargetIC50 (nM)Kd (nM)Cellular SAM Inhibition IC50 (µM)Cell LineReference
This compound MAT2A4201701.2H520 (lung carcinoma)[5]
0.225Huh-7 (liver carcinoma)[5]
AG-270 MAT2A4 - 14--HCT116 MTAP-null[7]
IDE397 MAT2APotent (specific value not publicly available)-Potent (specific value not publicly available)MTAP-deleted models[8]
SCR-7952 MAT2AHigh potency (specific value not publicly available)--HCT116 WT[5][9]

Table 2: Selectivity of MAT2A Inhibitors in MTAP-Deleted vs. MTAP-Wild-Type Cells

CompoundCell Line (MTAP Status)Proliferation Inhibition IC50Selectivity (WT/Deleted)Reference
AG-270 HCT116 (MTAP-/-)Potent inhibitionHigh[4]
HCT116 (MTAP+/+)Sparing[4]
IDE397 HCT116 (MTAP-/-)Selective anti-proliferative effectHigh[10]
HCT116 (MTAP+/+)Less sensitive[10]
SCR-7952 HCT116 (MTAP-deleted)Potent inhibitionHigher than AG-270[5][9]
HCT116 (WT)Less sensitive[5][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

Protocol 1: MAT2A Enzymatic Inhibition Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (B84403) (Pi) produced as a byproduct of the MAT2A-catalyzed reaction.

Materials:

  • Purified recombinant human MAT2A enzyme

  • L-Methionine

  • ATP

  • MAT2A Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Colorimetric phosphate detection reagent (e.g., PiColorLock™)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test inhibitor dilutions, and the MAT2A enzyme. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of L-methionine and ATP.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and add the colorimetric detection reagent.

  • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.[11][12]

Protocol 2: Cell Proliferation Assay

This protocol assesses the effect of a MAT2A inhibitor on the growth of cancer cells.

Materials:

  • MTAP-wild-type (e.g., HCT116 MTAP+/+) and MTAP-deleted (e.g., HCT116 MTAP-/-) cancer cell lines

  • Cell culture medium and supplements

  • Test inhibitor

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

  • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in the culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 to 120 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then read the absorbance or luminescence using a microplate reader.

  • Normalize the data to the vehicle-treated control to calculate the percent inhibition of proliferation.

  • Determine the IC50 value for both cell lines to assess selectivity.[2]

Protocol 3: Measurement of Intracellular SAM Levels by LC-MS/MS

This protocol quantifies the levels of S-adenosylmethionine (SAM) in cells following treatment with a MAT2A inhibitor.

Materials:

  • MTAP-deleted and wild-type cancer cell lines

  • Cell culture medium and supplements

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Methanol

  • LC-MS/MS system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the test inhibitor at various concentrations for a specified time.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells and extract the metabolites using cold methanol.

  • Centrifuge to pellet the cell debris and collect the supernatant.

  • Analyze the supernatant using an LC-MS/MS system to quantify the levels of SAM.

  • Calculate the percent inhibition of SAM production and determine the IC50 value.[13]

Visualizing the MAT2A Signaling Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving MAT2A and the experimental workflow for comparing MAT2A inhibitors.

MAT2A_Signaling_Pathway cluster_methionine_cycle Methionine Cycle cluster_mtap_deletion MTAP-Deleted Cancer Cells Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Synthesis Methyltransferases Methyltransferases (e.g., PRMT5) SAM->Methyltransferases Methylated_Substrates Methylated Substrates (DNA, RNA, Proteins) Methyltransferases->Methylated_Substrates Methylation SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH MTAP_deleted MTAP Deletion MTA_accumulation MTA Accumulation MTAP_deleted->MTA_accumulation PRMT5_inhibition Partial PRMT5 Inhibition MTA_accumulation->PRMT5_inhibition MAT2A_dependency Increased Dependency on MAT2A PRMT5_inhibition->MAT2A_dependency MAT2A_dependency->MAT2A MAT2A_inhibitor MAT2A Inhibitor (e.g., this compound) MAT2A_inhibitor->MAT2A Inhibits SAM_depletion Severe SAM Depletion MAT2A_inhibitor->SAM_depletion Leads to PRMT5_activity_loss Loss of PRMT5 Activity SAM_depletion->PRMT5_activity_loss Cell_Death Cell Death PRMT5_activity_loss->Cell_Death

Caption: MAT2A signaling pathway in the context of MTAP-deleted cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison Enzyme_Assay Biochemical Assay (MAT2A Enzymatic Inhibition) Potency Potency (IC50) Enzyme_Assay->Potency Cell_Culture Cell Culture (MTAP+/+ vs. MTAP-/-) Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation_Assay SAM_Assay Intracellular SAM Measurement (LC-MS/MS) Cell_Culture->SAM_Assay Selectivity Selectivity Index Proliferation_Assay->Selectivity SAM_Assay->Potency Xenograft Xenograft Models (MTAP+/+ vs. MTAP-/-) Dosing Compound Dosing Xenograft->Dosing Tumor_Measurement Tumor Growth Measurement Dosing->Tumor_Measurement PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Dosing->PK_PD Efficacy In Vivo Efficacy Tumor_Measurement->Efficacy Comparison Comparative Analysis of This compound vs. Alternatives Potency->Comparison Selectivity->Comparison Efficacy->Comparison

References

PF-9366: A Comparative Guide to Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of PF-9366, a known allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). The following sections detail its activity against its primary target and its selectivity against other enzymes, supported by available experimental data and methodologies.

Introduction to this compound

This compound is a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor critical for cellular processes.[1][2][3][4][5] By inhibiting MAT2A, this compound effectively reduces cellular SAM levels, thereby impacting downstream methylation events, including histone methylation.[6] This mechanism of action has generated significant interest in its potential as a therapeutic agent, particularly in oncology.

On-Target Activity of this compound

This compound demonstrates high potency against its intended target, MAT2A.

TargetParameterValue
Human MAT2AIC50420 nM[1][7]
Human MAT2AKd170 nM[1][7]

IC50: The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of MAT2A activity. Kd: The equilibrium dissociation constant, representing the affinity of this compound for MAT2A.

Cross-Reactivity and Off-Target Profile

Comprehensive screening has revealed that this compound is a highly selective inhibitor with minimal off-target activity across several major enzyme and receptor families.

Kinase Panel Screening

This compound was tested against a panel of 39 kinases and showed minimal inhibitory activity. At a concentration of 10 µM, the average inhibition was less than 10%, with no single kinase being inhibited by more than 30%.[2] This indicates a high degree of selectivity against the kinome.

Broad Panel Screening

Further testing against a diverse panel of G-protein coupled receptors (GPCRs), neurotransporters, phosphodiesterases, and ion channels demonstrated no substantial off-target activity.[1][2]

Activity Against MAT1A

Signaling Pathway of MAT2A Inhibition

The primary downstream effect of this compound is the depletion of cellular S-adenosyl-L-methionine (SAM). This has significant implications for all SAM-dependent methylation reactions.

MAT2A_Inhibition_Pathway cluster_input Inputs cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_product Product cluster_downstream Downstream Effects Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM Catalyzes PF9366 This compound PF9366->MAT2A Allosterically Inhibits Methyltransferases Methyltransferases SAM->Methyltransferases Methyl Donor Methylation Substrate Methylation (Histones, DNA, etc.) Methyltransferases->Methylation GeneExpression Altered Gene Expression Methylation->GeneExpression

MAT2A inhibition by this compound and its downstream effects.

Experimental Protocols

Biochemical Assay for MAT2A Inhibition (IC50 Determination)

The inhibitory activity of this compound on MAT2A is determined using a biochemical assay that measures the production of SAM.

  • Enzyme and Substrate Preparation: Recombinant human MAT2A is purified. The substrates, L-methionine and ATP, are prepared in a suitable assay buffer.

  • Compound Dilution: this compound is serially diluted to various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by adding MAT2A to a mixture of the substrates and the inhibitor.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of SAM produced is quantified, typically using a luminescence-based assay or mass spectrometry.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Kinase and Broad Panel Screening Workflow

A standardized workflow is employed to assess the cross-reactivity of this compound against a wide range of potential off-targets.

Screening_Workflow start Start: this compound panel_selection Select Screening Panels (Kinases, GPCRs, etc.) start->panel_selection assay_prep Prepare Assays for Each Target panel_selection->assay_prep compound_testing Test this compound at a Fixed Concentration (e.g., 10 µM) assay_prep->compound_testing data_acquisition Measure % Inhibition compound_testing->data_acquisition analysis Analyze Data for Significant Off-Target Hits data_acquisition->analysis end End: Selectivity Profile analysis->end

General workflow for off-target screening of this compound.

Conclusion

The available data strongly indicate that this compound is a highly selective inhibitor of MAT2A. Its minimal cross-reactivity against a broad range of kinases and other major drug target families underscores its potential as a precise research tool and a promising candidate for therapeutic development. While it exhibits some activity against the MAT1A isoform, its overall selectivity profile is favorable. Researchers utilizing this compound can have a high degree of confidence in its on-target effects at appropriate concentrations.

References

A Comparative Guide to the In Vivo Efficacy of MAT2A Inhibitors: PF-9366 vs. AG-270

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical in vivo efficacy of two notable allosteric inhibitors of methionine adenosyltransferase 2A (MAT2A), PF-9366 and AG-270. This analysis is based on publicly available experimental data to assist researchers in oncology drug development.

Executive Summary

Mechanism of Action: Targeting Synthetic Lethality in MTAP-Deleted Cancers

In cancers with MTAP deletion, the accumulation of methylthioadenosine (MTA) partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5). This creates a dependency on the MAT2A-produced S-adenosylmethionine (SAM), the universal methyl donor. Inhibition of MAT2A further reduces SAM levels, leading to enhanced PRMT5 inhibition, disruption of mRNA splicing, and ultimately, cancer cell death. This synthetic lethal interaction is the therapeutic rationale for targeting MAT2A.

cluster_normal Normal Cell (MTAP-proficient) cluster_cancer Cancer Cell (MTAP-deleted) Met Methionine MAT2A MAT2A Met->MAT2A ATP SAM SAM MAT2A->SAM PRMT5_active PRMT5 (Active) SAM->PRMT5_active Methyl group donor Splicing Normal Splicing PRMT5_active->Splicing MTA MTA MTAP MTAP MTA->MTAP Adenine Adenine MTAP->Adenine Salvage Pathway Met_c Methionine MAT2A_c MAT2A Met_c->MAT2A_c ATP SAM_c SAM MAT2A_c->SAM_c PRMT5_inhibited PRMT5 (Partially Inhibited) SAM_c->PRMT5_inhibited Reduced methyl group donation Splicing_defects Splicing Defects PRMT5_inhibited->Splicing_defects MTA_c MTA (Accumulates) MTA_c->PRMT5_inhibited Inhibits Cell_Death Cell Death Splicing_defects->Cell_Death AG_270 AG-270 / this compound AG_270->MAT2A_c Inhibits

MAT2A Synthetic Lethality in MTAP-Deleted Cancers.

Comparative Efficacy Data

The following tables summarize the available biochemical and cellular potency, and in vivo efficacy data for this compound and AG-270.

Table 1: Biochemical and Cellular Potency
InhibitorBiochemical IC50 (nM)Cellular IC50 (SAM reduction, nM)Cellular IC50 (Proliferation, µM)Cell Line (MTAP Status)Key Findings
This compound 420[1]255 (Huh-7)10 (Huh-7)[2]Huh-7An early allosteric inhibitor; its cellular potency is blunted by a feedback mechanism that upregulates MAT2A expression.[1][3]
AG-270 14[1]20 (HCT116)[1]Not specifiedHCT116 (MTAP-null)A first-in-class oral inhibitor that has shown preliminary clinical activity.[1]
Table 2: In Vivo Efficacy in Xenograft Models
CompoundAnimal ModelTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Key Observations
This compound Not availableNot availableNot availableNot availableLimited public data on in vivo anti-tumor efficacy, likely due to the MAT2A upregulation feedback loop observed in cellular assays.[3][4][5]
AG-270 MiceKP4 Pancreatic (MTAP-null)200 mg/kg, q.d., oral67%[3]Dose-dependent reduction in tumor SAM levels and tumor growth.[3]
AG-270 MiceHCT-116 Colon (MTAP-deleted)50 mg/kg, q.d., oral43%Weaker antitumor response observed in this particular study compared to another compound.[4]
AG-270 MiceLuCaP 35 ProstateOral gavageSignificant tumor growth inhibition-

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

In Vivo Tumor Xenograft Model (General Protocol)

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of MAT2A inhibitors in a preclinical setting.[1]

start Start cell_culture 1. Culture MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) start->cell_culture injection 2. Subcutaneously inject cells into the flank of immunocompromised mice cell_culture->injection tumor_growth 3. Allow tumors to reach a palpable size injection->tumor_growth randomization 4. Randomize mice into treatment and vehicle control groups tumor_growth->randomization treatment 5. Administer test inhibitor (e.g., AG-270) and vehicle according to dosing regimen randomization->treatment monitoring 6. Regularly measure tumor volume and body weight treatment->monitoring endpoint 7. Euthanize mice at study endpoint and excise tumors monitoring->endpoint analysis 8. Analyze tumor weight, volume, and biomarkers (e.g., SAM levels) endpoint->analysis end End analysis->end

A generalized workflow for a preclinical xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • MTAP-deleted cancer cells (e.g., HCT116 MTAP-/- or KP4)

  • Test inhibitor (e.g., AG-270) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • A suspension of MTAP-deleted cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

  • The test inhibitor is administered, typically orally, at a specified dose and schedule.

  • Tumor volume and body weight are measured regularly (e.g., twice a week).

  • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic biomarker analysis.

Conclusion

The available preclinical data strongly suggests that AG-270 is a more promising candidate for clinical development than this compound due to its superior in vivo efficacy. The cellular feedback mechanism that upregulates MAT2A expression upon treatment with this compound appears to significantly limit its anti-tumor activity in vivo. AG-270, on the other hand, demonstrates consistent and dose-dependent tumor growth inhibition in various MTAP-deleted cancer models. Researchers should consider these findings when selecting a MAT2A inhibitor for their studies. While direct comparative in vivo studies are lacking, the wealth of data for AG-270 provides a solid foundation for its continued investigation as a targeted therapy for MTAP-deleted cancers.

References

Safety Operating Guide

Personal protective equipment for handling PF-9366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, logistical, and operational information for the handling and disposal of PF-9366, a potent inhibitor of the enzyme methionine adenosyltransferase 2A (Mat2A). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While a Safety Data Sheet (SDS) for this compound from one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat all novel chemical compounds with caution.[1] The following personal protective equipment is recommended as a minimum standard for handling this compound in its powdered form and when preparing and handling solutions.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder particles and splashes of solutions.
Hand Protection Double-gloving is recommended. An inner nitrile glove and an outer glove with proven resistance to Dimethyl Sulfoxide (DMSO).This compound is often dissolved in DMSO, which can facilitate skin absorption of other substances.[2] Glove selection for DMSO is critical.
Recommended Outer Gloves for DMSO: Butyl rubber, neoprene, or thick latex gloves.[3]Standard nitrile gloves may degrade with prolonged DMSO exposure.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small-scale laboratory use if handled within a certified chemical fume hood.A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large spills or when working outside of a fume hood.

Handling Procedures

This compound is typically supplied as a solid powder and is often dissolved in an organic solvent, such as DMSO, for experimental use.[2][4][5][6]

Workflow for Handling this compound

cluster_prep Preparation cluster_solution Solution Preparation cluster_handling Experimental Handling cluster_cleanup Cleanup and Disposal prep_area Work in a certified chemical fume hood. don_ppe Don appropriate PPE (see Table 1). prep_area->don_ppe weigh Weigh powdered this compound. don_ppe->weigh add_solvent Add DMSO to the powdered compound. weigh->add_solvent dissolve Ensure complete dissolution (sonication may be used). add_solvent->dissolve store Store stock solution at -20°C or -80°C. dissolve->store dilute Dilute stock solution to working concentration. store->dilute dispense Dispense into experimental setup (e.g., cell culture plates). dilute->dispense decontaminate Decontaminate work surfaces. dispense->decontaminate dispose_waste Dispose of waste according to institutional guidelines. decontaminate->dispose_waste remove_ppe Remove and dispose of PPE. dispose_waste->remove_ppe

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocols: Preparation of a this compound Stock Solution

The following is a general protocol for preparing a stock solution of this compound. Always refer to your specific experimental requirements for precise concentrations.

  • Preparation: Work within a certified chemical fume hood. Ensure the work area is clean and free of clutter.

  • Don PPE: Wear a lab coat, safety glasses, and double gloves (inner nitrile, outer DMSO-resistant).

  • Weighing: Carefully weigh the desired amount of powdered this compound.

  • Dissolving: Add the appropriate volume of DMSO to the powder. If necessary, use sonication to ensure the compound is fully dissolved.[6]

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Logical Flow for this compound Waste Disposal

cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_disposal Final Disposal start Waste Generated liquid_waste Solutions containing this compound and DMSO. start->liquid_waste solid_waste Contaminated gloves, pipette tips, vials, etc. start->solid_waste collect_liquid Collect in a designated, labeled, and sealed hazardous waste container. liquid_waste->collect_liquid institutional_disposal Dispose of all waste through your institution's Environmental Health and Safety (EHS) office. collect_liquid->institutional_disposal collect_solid Collect in a designated, labeled hazardous waste container for solid chemical waste. solid_waste->collect_solid collect_solid->institutional_disposal

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-9366
Reactant of Route 2
PF-9366

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